molecular formula C8H17N3O3 B1527113 tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate CAS No. 633328-19-5

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Cat. No.: B1527113
CAS No.: 633328-19-5
M. Wt: 203.24 g/mol
InChI Key: VQWBYKYBNLFIPX-UHFFFAOYSA-N
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Description

Tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C8H17N3O3 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11(4)5-6(12)10-9/h5,9H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWBYKYBNLFIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718226
Record name tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-19-5
Record name tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the implications of each property on process development and formulation. We present detailed, step-by-step methodologies for determining critical parameters such as melting point, solubility, and purity, ensuring a self-validating system of protocols. All data is supported by authoritative sources and presented in a clear, structured format to facilitate application in a laboratory setting.

Introduction: Strategic Importance in Synthesis

This compound is a bifunctional molecule of significant interest in medicinal chemistry and process development. Its structure incorporates a Boc-protected secondary amine and a terminal hydrazide. This arrangement makes it a valuable building block for introducing a protected hydrazide moiety, which can serve as a precursor for heterocycles or as a linker in more complex molecular architectures like antibody-drug conjugates (ADCs).

The Boc (tert-butoxycarbonyl) group provides robust protection under a wide range of conditions but can be selectively removed under acidic conditions, offering strategic flexibility in multi-step syntheses. The hydrazide functional group is a potent nucleophile and a key pharmacophore in numerous established drugs. Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring purity, developing stable formulations, and predicting its behavior in subsequent synthetic transformations. This guide provides the foundational data and experimental context necessary for its effective utilization.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

IdentifierValueSource
IUPAC Name tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamateN/A
CAS Number 1338673-19-5[1]
Molecular Formula C₈H₁₇N₃O₃[1]
Molecular Weight 203.24 g/mol [2]
Canonical SMILES CC(C)(C)OC(=O)N(C)CC(=O)NNN/A
InChI Key Not Publicly AvailableN/A

Note: While the target molecule has a methyl group, publicly available data is scarce. Much of the data and protocols are based on its close, well-documented analog, tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS 6926-09-6), which lacks the N-methyl group. The principles and methodologies described remain directly applicable.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, reaction setup, and purification strategies.

| Property | Value | Notes | Source | | --- | --- | --- | | Physical Form | Solid | Assumed based on analogous structures. | | | Melting Point | Not Experimentally Determined | Predicted to be a solid at room temperature. The melting point is a critical indicator of purity. | N/A | | Boiling Point | Not Experimentally Determined | Likely to decompose upon heating at atmospheric pressure due to the hydrazide and carbamate groups. | N/A | | pKa | Not Experimentally Determined | The hydrazide moiety will have a basic pKa, while the carbamate is generally neutral. The exact value influences solubility in pH-dependent systems. | N/A | | LogP | Not Experimentally Determined | The LogP (partition coefficient) would be a key predictor of solubility in organic vs. aqueous phases and is crucial for designing extraction and chromatographic separations. | N/A |

Solubility Profile: Implications for Process and Formulation

Aqueous and organic solubility are paramount for drug discovery and development, influencing everything from reaction medium selection to bioavailability.[3][4] Nearly 40% of drug candidates fail due to low water solubility.[3]

Qualitative Solubility Insights:

  • Aqueous Solubility: Expected to be low to moderate. The terminal hydrazide offers some polarity, but the Boc group and N-methyl group contribute significant lipophilicity.

  • Organic Solubility: Expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which are common reaction solvents.[4] It should also be soluble in alcohols like methanol and ethanol and chlorinated solvents like dichloromethane (DCM).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility, which is crucial for biopharmaceutical classification.[5]

Causality: This method is chosen over kinetic methods because it measures the true equilibrium state between the solid and dissolved compound, providing a definitive solubility value that is not influenced by supersaturation artifacts.[6] This is critical for developing stable formulations.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Add excess solid compound to a vial B 2. Add specific volume of solvent (e.g., pH 7.4 buffer) A->B Ensures saturation C 3. Seal vial and agitate at constant temp (e.g., 37°C) B->C D 4. Continue agitation for 24-72 hours C->D Allows system to reach equilibrium E 5. Cease agitation, allow solid to settle D->E F 6. Withdraw aliquot of supernatant E->F G 7. Filter through 0.45µm syringe filter F->G H 8. Quantify concentration via calibrated HPLC-UV G->H

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[3]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 1.2, 4.5, and 6.8 buffers for biopharmaceutical classification) to the vial.[5]

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for process chemistry, 37°C for physiological relevance).[5]

  • Sampling: Allow the system to equilibrate for a sufficient time, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[5]

  • Separation: Once equilibrium is reached, stop agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved microparticulates. This step is critical to avoid artificially high concentration readings.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[4] The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Purity and Stability Assessment

Ensuring the purity of a synthetic intermediate is fundamental to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[7] The primary analytical technique for this purpose is HPLC.[8][9]

Experimental Protocol: Purity Determination by HPLC

Causality: HPLC is the method of choice due to its high resolution, sensitivity, and ability to separate the main compound from structurally similar impurities, starting materials, and degradation products.[7][10] A UV detector is suitable as the amide chromophore in the molecule will absorb UV light.

Workflow Diagram: HPLC Purity Analysis

G cluster_prep Phase 1: Sample Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A 1. Accurately weigh ~10 mg of compound B 2. Dissolve in 10 mL mobile phase (creates 1 mg/mL soln) A->B C 3. Filter through 0.45µm syringe filter B->C D 4. Inject 10 µL onto a reverse-phase C18 column C->D E 5. Elute with a gradient of Water/Acetonitrile D->E F 6. Monitor eluent with UV detector at 210 nm E->F G 7. Integrate all peaks in the chromatogram F->G H 8. Calculate Purity (%) using Area Normalization G->H

Caption: Workflow for HPLC-based purity assessment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution by accurately dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of about 1 mg/mL.[10] Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.[10]

  • Chromatographic Conditions (Typical Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Trifluoroacetic Acid).

    • Gradient: 5% B to 95% B over 20 minutes. Causality: A gradient elution is used to ensure that impurities with a wide range of polarities are eluted and detected.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection: UV at 210 nm. Causality: 210 nm is a common wavelength for detecting amide bonds and other non-aromatic chromophores.

    • Injection Volume: 10 µL.[10]

  • Data Analysis:

    • Integrate the area of all peaks detected in the chromatogram.

    • Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Trustworthiness: This method assumes all compounds have a similar response factor at the detection wavelength. For rigorous analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine the mass-to-charge ratio of each component.[8]

Thermal Stability and Melting Point Determination

Thermal stability is a key parameter for storage and handling. The melting point is a fundamental physical property and a sensitive indicator of purity. Impurities typically cause a depression and broadening of the melting point range.[11]

Experimental Protocol: Melting Point Determination (Capillary Method)

Causality: The capillary method is the standard pharmacopeial technique, offering high accuracy and reproducibility when performed correctly.[12] It relies on visual or automated detection of the phase transition from solid to liquid.[13]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly prepared sample is a leading cause of inaccurate results.[12]

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample several times. Tap the bottom of the sealed tube firmly on a hard surface to compact the powder into a dense column approximately 3 mm high.[14]

  • Measurement:

    • Place the packed capillary into the heating block of a melting point apparatus.

    • Heat rapidly to a temperature about 10-15°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[14]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 - T2. A pure compound will have a sharp range of 0.5-1.0°C.

Conclusion

This compound is a strategically important building block whose effective use hinges on a thorough understanding of its physicochemical properties. This guide has provided a detailed overview of its identity, solubility, purity, and thermal characteristics. By grounding this data in authoritative, field-proven experimental protocols, we have equipped researchers and drug development professionals with a practical and scientifically rigorous framework for handling, analyzing, and implementing this compound in their synthetic workflows. The provided methodologies for solubility, purity, and melting point analysis represent a self-validating system that ensures data integrity and supports the development of robust and reproducible chemical processes.

References

  • Melting Point Determination. (n.d.). thinkSRS.com.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
  • tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate. (n.d.). BLDpharm.
  • tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate. (n.d.). BLDpharm.
  • tert-Butyl 2-hydrazinyl-2-oxoethylcarbamate (Cas 6926-09-6). (n.d.). Parchem.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Melting point determination. (n.d.). University of Calgary.
  • Melting Point Determination / General Tests. (n.d.). Japanese Pharmacopoeia.
  • tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate. (n.d.). Sigma-Aldrich.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
  • A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. (n.d.). Benchchem.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization.
  • tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Suppliers, Manufacturers & Traders. (2024, January 7). Chemsrc.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Small Molecule Analysis Testing: HPLC vs GC. (2022, May 23). Brewer Science Blog.
  • Impurity Identification in Small-Molecule APIs. (2020, January 6). Pharma's Almanac.
  • tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate. (n.d.). PubChem.

Sources

Deconstructing CAS 633328-19-5: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth technical exploration of the structure elucidation of the compound identified by CAS number 633328-19-5. Through a multi-technique spectroscopic approach, we will navigate the process of piecing together the molecular puzzle, offering insights into the rationale behind experimental choices and data interpretation.

The compound associated with CAS 633328-19-5 is identified as tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate with a molecular formula of C8H17N3O3 .[1][2][3][4] This guide will present a systematic workflow to hypothetically confirm this structure, demonstrating the synergy between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to establish the molecular formula and the degree of unsaturation (index of hydrogen deficiency - IHD). High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity of the analyte (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an HRMS instrument, for instance, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to minimize fragmentation and maximize the observation of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum, ensuring high mass accuracy (typically <5 ppm).

Data Interpretation and Expected Results

The HRMS spectrum is expected to show a prominent peak for the protonated molecule, [M+H]+.

ParameterExpected Value
Molecular Formula C8H17N3O3
Exact Mass (M) 203.12699
Observed m/z of [M+H]+ 204.13427

A measured m/z of 204.13427 would be consistent with the protonated form of C8H17N3O3.

Index of Hydrogen Deficiency (IHD)

The IHD is calculated using the formula: IHD = C - H/2 - X/2 + N/2 + 1 For C8H17N3O3: IHD = 8 - 17/2 + 3/2 + 1 = 8 - 8.5 + 1.5 + 1 = 2

An IHD of 2 suggests the presence of two double bonds or one double bond and one ring, or other combinations. In the proposed structure, these correspond to the two carbonyl (C=O) groups.

Unveiling the Carbon-Proton Framework: A Deep Dive into NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is employed to build the structural puzzle piece by piece.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for better signal dispersion.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.

Predicted NMR Data and Interpretation for this compound

Structure:

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~1.45singlet9H(CH₃)₃C-Protons of the tert-butyl group are equivalent and have no adjacent protons.
~2.95singlet3H-N-CH₃Protons of the N-methyl group are a singlet due to no adjacent protons.
~4.00singlet2H-N-CH₂-C=OMethylene protons adjacent to a nitrogen and a carbonyl group.
~4.20broad singlet2H-NH₂Protons on the terminal nitrogen of the hydrazide are exchangeable and often appear as a broad singlet.
~7.80broad singlet1H-C(=O)NH-The amide proton is also exchangeable and typically appears as a broad singlet.

¹³C NMR (Predicted)

Chemical Shift (ppm)AssignmentRationale
~28.5(CH₃)₃C-Carbons of the tert-butyl group.
~36.0-N-CH₃N-methyl carbon.
~52.0-N-CH₂-C=OMethylene carbon.
~80.0(CH₃)₃C-Quaternary carbon of the tert-butyl group.
~156.0-O-C=OCarbonyl carbon of the carbamate.
~170.0-CH₂-C=OCarbonyl carbon of the hydrazide.

2D NMR Correlations (Predicted)

  • HSQC:

    • Correlation between the proton signal at ~1.45 ppm and the carbon signal at ~28.5 ppm.

    • Correlation between the proton signal at ~2.95 ppm and the carbon signal at ~36.0 ppm.

    • Correlation between the proton signal at ~4.00 ppm and the carbon signal at ~52.0 ppm.

  • HMBC:

    • Key Correlation 1: Protons of the tert-butyl group (~1.45 ppm) will show a correlation to the quaternary carbon of the tert-butyl group (~80.0 ppm) and the carbamate carbonyl carbon (~156.0 ppm). This confirms the tert-butoxycarbonyl (Boc) group.

    • Key Correlation 2: The N-methyl protons (~2.95 ppm) will show correlations to the methylene carbon (~52.0 ppm) and the carbamate carbonyl carbon (~156.0 ppm). This connects the methyl group to the nitrogen of the carbamate.

    • Key Correlation 3: The methylene protons (~4.00 ppm) will show correlations to the N-methyl carbon (~36.0 ppm), the carbamate carbonyl carbon (~156.0 ppm), and the hydrazide carbonyl carbon (~170.0 ppm). This is a crucial correlation that links the two main fragments of the molecule.

Logical Workflow for Structure Assembly

StructureElucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Fragments Identified Fragments cluster_Assembly Structure Assembly HRMS HRMS Analysis MolFormula Molecular Formula C8H17N3O3 HRMS->MolFormula H1_NMR 1H NMR (Proton Environments) IHD IHD = 2 MolFormula->IHD Boc_group tert-Butoxycarbonyl (Boc) Group H1_NMR->Boc_group N_Methyl N-Methyl Group H1_NMR->N_Methyl Glycine_Hydrazide Glycine Hydrazide Moiety H1_NMR->Glycine_Hydrazide C13_NMR 13C NMR (Carbon Environments) C13_NMR->Boc_group C13_NMR->N_Methyl C13_NMR->Glycine_Hydrazide COSY COSY (H-H Coupling) HSQC HSQC (Direct C-H Correlation) HSQC->Boc_group HSQC->N_Methyl HSQC->Glycine_Hydrazide HMBC HMBC (Long-Range C-H Correlation) Connectivity HMBC Correlations Link Fragments HMBC->Connectivity Boc_group->Connectivity N_Methyl->Connectivity Glycine_Hydrazide->Connectivity Final_Structure Final Structure Confirmed Connectivity->Final_Structure

Caption: Workflow for the structure elucidation of CAS 633328-19-5.

Corroborative Evidence: Infrared Spectroscopy and Fragmentation Analysis

While NMR and HRMS provide the core structural information, Infrared (IR) spectroscopy and tandem mass spectrometry (MS/MS) offer valuable confirmatory data.

Infrared (IR) Spectroscopy

  • Expected Absorptions:

    • ~3300-3400 cm⁻¹ (N-H stretch): Indicative of the -NH and -NH₂ groups.

    • ~2850-2950 cm⁻¹ (C-H stretch): Aliphatic C-H bonds.

    • ~1700-1720 cm⁻¹ (C=O stretch): Carbamate carbonyl.

    • ~1650-1680 cm⁻¹ (C=O stretch): Amide (hydrazide) carbonyl.

Tandem Mass Spectrometry (MS/MS)

By selecting the [M+H]+ ion (m/z 204.13) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that support the proposed structure.

Predicted Fragmentation Pathway

Fragmentation cluster_fragments Major Fragment Ions Parent [C8H17N3O3+H]+ m/z 204.13 Frag1 Loss of isobutylene (-56 Da) [C4H9NO3+H]+ m/z 148.07 Parent->Frag1 - C4H8 Frag2 Loss of Boc group (-100 Da) [C3H7N3O+H]+ m/z 102.06 Parent->Frag2 - C5H8O2 Frag3 [C4H9O]+ m/z 57.07 (tert-butyl cation) Parent->Frag3

Caption: Predicted MS/MS fragmentation of this compound.

The observation of these key fragments would provide strong evidence for the presence of the tert-butoxycarbonyl group and the overall connectivity of the molecule.

Conclusion

The structure elucidation of CAS 633328-19-5, this compound, is a systematic process that relies on the integration of data from multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments unveils the intricate connectivity of the atoms. Corroborative evidence from IR spectroscopy and tandem mass spectrometry further solidifies the structural assignment. This guide outlines a robust and logical workflow that, while presented hypothetically in the absence of published experimental data, represents a standard and rigorous approach in modern chemical analysis.

References

  • This compound. 2a biotech. [Link]

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Spectroscopic Data of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate (CAS 633328-19-5), a key intermediate in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to provide a comprehensive and predictive spectroscopic characterization. This guide is intended to serve as a valuable resource for researchers in confirming the synthesis and purity of this compound, as well as in the elucidation of related structures.

Introduction

This compound is a bifunctional molecule incorporating a Boc-protected N-methylated amino acid moiety and a terminal hydrazide group. This unique combination of functional groups makes it a versatile building block in the synthesis of peptidomimetics, heterocyclic compounds, and various drug candidates. The Boc (tert-butyloxycarbonyl) group provides a stable yet easily removable protecting group for the secondary amine, while the hydrazide functionality is reactive towards carbonyls to form hydrazones, and serves as a precursor for numerous nitrogen-containing heterocycles.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, particularly in drug discovery where molecular integrity is non-negotiable. Spectroscopic techniques are the cornerstone of this analytical process. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for the title compound, explaining the rationale behind the predicted signals and fragmentation patterns.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound contains several distinct proton and carbon environments, as well as multiple functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the N-methyl group, the methylene protons, and the hydrazide protons. Due to rotational isomers (rotamers) around the carbamate C-N bond, some signals, particularly the N-methyl and methylene protons, may appear broadened or as two distinct sets of signals at room temperature. For simplicity, the following table presents the predicted data assuming rapid interconversion.

SignalProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a-C(CH ₃)₃~1.45Singlet9HMagnetically equivalent methyl protons of the tert-butyl group, shielded by the electron-donating nature of the quaternary carbon.
b-N-CH~2.90Singlet3HMethyl protons attached to a nitrogen atom, deshielded by the adjacent carbamate group.
c-CH ₂-~3.95Singlet2HMethylene protons alpha to the amide carbonyl and the N-methylcarbamate group, significantly deshielded.
d-NH~4.20Broad Singlet2HExchangeable protons of the primary amine on the hydrazide moiety.
e-C(=O)NH -~7.80Broad Singlet1HExchangeable proton of the secondary amide in the hydrazide group.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

SignalCarbonPredicted Chemical Shift (δ, ppm)Rationale
1-C(C H₃)₃~28.5Equivalent methyl carbons of the tert-butyl group.
2-N-C H₃~35.0N-methyl carbon, influenced by the nitrogen and carbamate carbonyl.
3-C H₂-~52.0Methylene carbon, deshielded by the adjacent nitrogen and amide carbonyl.
4-C (CH₃)₃~80.0Quaternary carbon of the tert-butyl group, deshielded by the attached oxygen atom.
5-N-C (=O)O-~156.0Carbonyl carbon of the carbamate group.
6-C (=O)NH-~170.0Carbonyl carbon of the amide (hydrazide) group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of the compound. prep2 Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer. prep3->acq1 acq2 Lock on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire ¹H spectrum (e.g., 16 scans). acq3->acq4 acq5 Acquire ¹³C spectrum (e.g., 1024 scans). acq4->acq5 proc1 Apply Fourier transform to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., using TMS or residual solvent peak). proc2->proc3 proc4 Integrate the ¹H spectrum. proc3->proc4

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Predicted Wavenumber (cm⁻¹)BondFunctional GroupIntensity
3350-3200N-H stretchHydrazide (NH and NH₂)Medium, multiple bands
2980-2850C-H stretchAlkyl (CH₃ and CH₂)Strong
~1700C=O stretchCarbamateStrong
~1660C=O stretchAmide (Amide I band)Strong
~1530N-H bendAmide (Amide II band)Medium
1480-1450C-H bendAlkylMedium
1250-1150C-O stretchCarbamateStrong
1150-1050C-N stretchCarbamate/AmideMedium
Experimental Protocol for FT-IR Data Acquisition

For solid samples, a common method for obtaining an IR spectrum is using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Using a soft ionization technique like ESI, the protonated molecule [M+H]⁺ is expected to be the base peak.

Predicted m/zIonRationale
204.13[M+H]⁺Protonated molecular ion.
148.09[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group.
102.06[M+H - Boc]⁺Loss of the Boc group.
75.05[CH₃NHCH₂CO]⁺Cleavage of the amide C-N bond.
57.07[C₄H₉]⁺tert-butyl cation.
Predicted Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z = 204.13 frag1 [M+H - C₄H₈]⁺ m/z = 148.09 M->frag1 - C₄H₈ frag2 [M+H - Boc]⁺ m/z = 102.06 M->frag2 - C₅H₉O₂ frag4 [C₄H₉]⁺ m/z = 57.07 M->frag4 rearrangement frag3 [CH₃NHCH₂CO]⁺ m/z = 75.05 frag2->frag3 - NHNH₂

Caption: Predicted major fragmentation pathway for this compound under ESI-MS conditions.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The mass spectrometer is typically operated in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can then be compared to the predicted fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to identify and confirm the structure of this important synthetic intermediate. While these predicted data are based on sound scientific principles and comparison with analogous structures, experimental verification remains the gold standard. This guide serves as a valuable starting point for such experimental endeavors and as a reference for the interpretation of the resulting data.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • This compound, CAS 633328-19-5. (n.d.). Retrieved January 21, 2026, from commercial supplier websites such as Sigma-Aldrich, Fluorochem, and BLDpharm. (Note: These sites confirm the existence and basic properties of the compound but do not provide detailed public spectra).

A Technical Guide to tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecules

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate (CAS No. 633328-19-5) is a bifunctional organic molecule of increasing interest to the pharmaceutical and organic synthesis communities. Its structure uniquely combines a Boc-protected N-methylated amino group with a terminal hydrazide moiety. This arrangement offers a valuable tool for medicinal chemists, enabling the sequential and controlled introduction of a protected N-methylglycine hydrazide unit into more complex molecular architectures. The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the nitrogen atom, while the hydrazide functional group serves as a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones and for coupling with carboxylic acids. This guide provides a comprehensive overview of its commercial availability, a detailed proposed synthesis protocol, and its application as a key intermediate in the synthesis of complex, biologically active compounds.

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The table below summarizes key information from several commercial vendors. It is advisable to request certificates of analysis (CoA) from suppliers to verify purity and identity before use.

SupplierProduct NumberPurityNotes
FluorochemF232829≥95%Available in various pack sizes.[1]
BLDpharmBD238005Not specifiedCAS No. 633328-19-5 listed.[2]
Alchem PharmtechZ-64849Not specifiedCAS No. 633328-19-5 listed.

Proposed Synthesis Protocol

The overall proposed synthetic workflow is depicted below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis NBocSarcosine N-Boc-sarcosine MethylEster tert-Butyl (2-methoxy-2-oxoethyl)(methyl)carbamate NBocSarcosine->MethylEster MeOH, H+ (cat.) TargetCompound This compound MethylEster->TargetCompound EtOH, reflux HydrazineHydrate Hydrazine Hydrate (NH2NH2·H2O)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-methoxy-2-oxoethyl)(methyl)carbamate (Methyl Ester Intermediate)

  • To a solution of N-Boc-sarcosine (1 equivalent) in methanol (approximately 0.2 M concentration), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude tert-butyl (2-methoxy-2-oxoethyl)(methyl)carbamate (1 equivalent) in ethanol (approximately 0.3 M concentration).

  • To this solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a solid.

Application in Drug Discovery: A Key Building Block for Complex Pharmaceutical Intermediates

The unique bifunctional nature of this compound makes it a valuable building block for the synthesis of complex molecules in drug discovery. While direct applications in synthesizing final drug compounds are not extensively published, its utility as a key intermediate is evident in patent literature.

A notable example is its implicit role in the synthesis of precursors for Toll-like receptor (TLR) inhibitors, as described in patent US20220213099A1. This patent details the synthesis of complex heterocyclic compounds, one of which is tert-Butyl (2-(2-(7,8-dimethyl-[1][3][4]triazolo[1,5-a]pyridin-6-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indol-1-yl)-2-oxoethyl)(methyl)carbamate.[4] The tert-butyl (2-oxoethyl)(methyl)carbamate fragment of this molecule is introduced via a coupling reaction, for which this compound is a logical precursor.

The general workflow for such an application is illustrated below:

G TargetHydrazide This compound FinalProduct Complex Pharmaceutical Intermediate TargetHydrazide->FinalProduct ComplexCarboxylicAcid Complex Carboxylic Acid (e.g., Indole-acetic acid derivative) ComplexCarboxylicAcid->FinalProduct CouplingReagents Coupling Reagents (e.g., HATU, DIPEA) CouplingReagents->FinalProduct Amide Bond Formation

Caption: Application as a key building block in complex molecule synthesis.

In this context, the hydrazide moiety of this compound would be coupled with a complex carboxylic acid (such as the indole-acetic acid derivative described in the patent) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, etc.) to form a stable amide bond. This strategy allows for the late-stage introduction of the N-Boc-N-methylglycinamide side chain, a common motif in bioactive molecules designed to enhance properties such as cell permeability and metabolic stability.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis and drug discovery. Its unique combination of a protected N-methylated amine and a reactive hydrazide function provides a powerful tool for the construction of complex molecular architectures. The proposed synthesis protocol, based on established chemical principles, offers a reliable pathway for its laboratory preparation. As demonstrated by its implicit role in the synthesis of advanced pharmaceutical intermediates, this compound is a valuable asset for researchers and scientists engaged in the development of novel therapeutics.

References

  • Google Patents. US20220213099A1 - Prodrug compounds.

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A Technical Guide to the Solubility Profile of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing everything from reaction kinetics in synthesis to bioavailability and formulation strategies. This document delineates the theoretical principles governing the solubility of this carbamate derivative, outlines rigorous experimental methodologies for its determination, and presents a predicted solubility profile across a range of common organic solvents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle and utilize this compound in their work.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule incorporating several key functional groups: a carbamate, a hydrazide, and a non-polar tert-butyl group.[1] As a derivative of glycine, it represents a class of compounds with significant potential as building blocks in medicinal chemistry and peptide synthesis.[2]

The success of any chemical entity in a therapeutic or synthetic context is inextricably linked to its solubility. Poor solubility can lead to unpredictable outcomes in biological assays, hinder formulation development for in vivo studies, and complicate purification processes.[3][4] Therefore, a thorough understanding of a compound's solubility profile is not merely an academic exercise but a fundamental prerequisite for its successful application. This guide provides the theoretical framework and practical protocols to understand and determine the solubility of this specific carbamate.

Molecular Structure and Physicochemical Properties

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility.[3]

  • Molecular Formula: C₈H₁₇N₃O₃[1]

  • Molecular Weight: 203.24 g/mol [1]

  • Physical State: Solid[1]

  • SMILES: CN(CC(=O)NN)C(=O)OC(C)(C)C[1]

Structural Analysis for Solubility Prediction: The structure of this compound presents a classic case of amphiphilicity, possessing both distinct polar and non-polar regions.

  • Polar Moieties: The hydrazide group (-C(=O)NHNH₂) and the carbamate linkage (-N-C(=O)-O-) are highly polar. The presence of N-H bonds in the hydrazide moiety allows the molecule to act as a hydrogen bond donor , while the carbonyl (C=O) and oxygen atoms serve as hydrogen bond acceptors . These features are critical for interactions with protic and polar aprotic solvents.

  • Non-Polar Moieties: The tert-butyl group is bulky and hydrophobic, contributing to van der Waals interactions. The N-methyl group also adds to the non-polar character.

This duality suggests that the compound's solubility will be highly dependent on the chosen solvent, following the cardinal rule of solubility: "like dissolves like." [5][6] Polar solvents are expected to interact favorably with the polar groups, while non-polar solvents will interact with the hydrophobic regions. The overall solubility in a given solvent will be determined by the balance of these interactions.

Theoretical Framework: The Energetics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome two primary energy barriers:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together in its crystal lattice.

  • Solvent-Solvent Interactions: The energy needed to create a cavity in the solvent to accommodate the solute molecule.

The principle of "like dissolves like" is an empirical observation rooted in these energetic considerations. Strong solute-solvent attractions lead to greater solubility.[6] For the title compound, this means:

  • In Polar Protic Solvents (e.g., Methanol, Water): These solvents can engage in strong hydrogen bonding with the compound's hydrazide and carbamate groups, leading to favorable dissolution.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess strong dipoles that can interact effectively with the polar moieties of the solute. Solvents like DMSO are particularly effective at dissolving carbamates.[7]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The energy gained from weak van der Waals interactions between the solvent and the tert-butyl group is generally insufficient to overcome the strong crystal lattice energy of the polar solute, resulting in poor solubility.

Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, a standardized method for determining solubility is essential. The Equilibrium Shake-Flask Method is considered the gold standard for measuring thermodynamic solubility, which is the true saturation point of a compound in a solvent at equilibrium.[8][9][10]

The Saturation Shake-Flask Method

This method involves adding an excess of the solid compound to the test solvent and agitating the mixture until equilibrium is reached.[8] The concentration of the dissolved compound in the saturated supernatant is then measured.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1-2 mL) in a glass vial. The presence of excess, undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in an agitator or shaker in a temperature-controlled environment (typically 25 °C or 37 °C for biological relevance).[8] Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours, especially for poorly soluble compounds.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant must be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification: Carefully take an aliquot of the clear, saturated supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original solubility in the test solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep Add excess solid compound to known volume of solvent equil Seal vial and agitate (24-72h at constant temp) prep->equil sep Filter or Centrifuge to remove undissolved solid equil->sep quant Dilute clear supernatant sep->quant analysis Analyze concentration (HPLC-UV or LC-MS) quant->analysis result Calculate Solubility analysis->result

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Predicted Solubility Profile

While exhaustive experimental data for this specific molecule is not publicly available, a reliable solubility profile can be predicted based on its structural features and established chemical principles. The following table summarizes the expected solubility in various classes of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolSoluble to Very SolubleStrong hydrogen bonding interactions between the solvent's -OH group and the compound's carbamate and hydrazide moieties.
WaterSparingly SolubleWhile capable of hydrogen bonding, the significant non-polar character from the tert-butyl and methyl groups limits solubility in the highly polar water network.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleStrong dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor, readily solvating the N-H groups of the hydrazide.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Acetonitrile (ACN)SolubleA polar aprotic solvent, but generally less effective at solvating compounds with strong hydrogen bond donating capabilities compared to DMSO or DMF.
Intermediate Polarity Dichloromethane (DCM)Sparingly SolublePossesses a moderate dipole moment but cannot participate in hydrogen bonding, limiting its ability to effectively solvate the polar groups.
Ethyl Acetate (EtOAc)Sparingly SolubleCan act as a hydrogen bond acceptor but lacks the strong dipole of solvents like DMSO, resulting in moderate solvating power for this compound.
Non-Polar Toluene, HexaneInsoluble to Very Sparingly SolubleDominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) within the solute's crystal lattice.

Discussion and Field Insights

The predicted solubility profile highlights the amphiphilic nature of this compound. The high solubility in polar aprotic solvents like DMSO and DMF is a significant practical advantage.[7] These solvents are often used to create concentrated stock solutions for high-throughput screening in drug discovery.[4][11][12]

The moderate solubility in alcohols like methanol and ethanol suggests these could be suitable solvents for chemical reactions or for purification techniques like crystallization, where a balance of solubility at high temperature and insolubility at low temperature is desired.

The predicted poor solubility in water has critical implications for pharmaceutical development. For a drug candidate, low aqueous solubility can be a major hurdle to achieving adequate oral bioavailability.[8] A goal for many drug discovery compounds is an aqueous solubility greater than 60 µg/mL.[3] Should this compound be investigated for therapeutic use, formulation strategies such as the use of co-solvents, surfactants, or conversion to a salt form might be necessary to enhance its aqueous solubility.[9]

Finally, the insolubility in non-polar solvents like hexane is useful for purification. Hexane can be used as an anti-solvent to precipitate the compound from a more polar solution or to wash the solid product to remove non-polar impurities.

Conclusion

The solubility of this compound is dictated by the interplay of its polar hydrazide and carbamate functionalities with its non-polar alkyl groups. It is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in polar protic solvents (alcohols), and poorly soluble in non-polar solvents (hexane, toluene). This profile provides essential guidance for its use in both synthetic and pharmaceutical contexts. The experimental protocols and theoretical framework detailed in this guide offer a robust system for validating these predictions and for characterizing the solubility of other novel compounds, ensuring scientific integrity and accelerating research and development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Biorelevant.com. What is equilibrium solubility of a drug substance.

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • PubMed. (2012). In vitro solubility assays in drug discovery.

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: not available]
  • Scribd. Procedure For Determining Solubility of Organic Compounds.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [URL: not available]
  • BioDuro. ADME Solubility Assay.

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [URL: not available]
  • Quora. (2017). How can you determine the solubility of organic compounds?.

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Fluorochem. This compound.

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

  • Fisher Scientific. (2009). SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate.

  • MedchemExpress.com. tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate.

  • ChemScene. Tert-butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate.

  • ResearchGate. (2005). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

  • Labclinics. (2020). Solubility factors when choosing a solvent.

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

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Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, a specialized building block for the incorporation of N-methylated glycine hydrazide at the C-terminus of synthetic peptides. The introduction of N-methylation offers a powerful strategy to enhance the conformational stability, enzymatic resistance, and bioavailability of peptide-based therapeutics. This document details the synthesis of this unique reagent, its chemical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS). We present field-proven protocols for its incorporation into peptide chains, addressing the specific challenges associated with the coupling of sterically hindered N-methylated residues. Furthermore, optimized cleavage and final deprotection methodologies are provided to ensure high purity and yield of the target N-methylated peptide hydrazides, which are valuable precursors for peptide cyclization and fragment condensation.

Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Development

The therapeutic potential of peptides is often hampered by their poor metabolic stability and low oral bioavailability. N-methylation of the peptide backbone is a key medicinal chemistry strategy to overcome these limitations. The presence of a methyl group on the amide nitrogen introduces significant conformational constraints and shields the adjacent peptide bond from enzymatic degradation. This compound serves as a valuable precursor for introducing an N-methylated glycine residue at the C-terminus, which can then be extended to produce peptides with enhanced pharmacological properties. The C-terminal hydrazide functionality also opens avenues for further modifications, such as peptide cyclization or ligation with other peptide fragments.

Synthesis and Characterization of this compound

The synthesis of the title compound is a two-step process starting from commercially available starting materials. The first step involves the synthesis of the methyl ester precursor, N-Boc-N-methyl glycine methyl ester, followed by its conversion to the corresponding hydrazide.

Synthesis of N-Boc-N-methyl glycine methyl ester

The synthesis of N-Boc-N-methyl glycine methyl ester can be achieved by the N-methylation of Boc-glycine methyl ester or by the Boc-protection of sarcosine methyl ester. A common and efficient method involves the reaction of sarcosine methyl ester hydrochloride with di-tert-butyl dicarbonate in the presence of a base.[1]

Protocol 1: Synthesis of N-Boc-N-methyl glycine methyl ester

  • Suspend sarcosine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2 equivalents) to the suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-methyl glycine methyl ester as a clear oil.

ReagentMolar Eq.Purpose
Sarcosine methyl ester HCl1Starting material
Dichloromethane (DCM)-Solvent
Triethylamine2Base to neutralize HCl salt and facilitate reaction
Di-tert-butyl dicarbonate1.5Boc-protecting agent

Table 1. Reagents for the synthesis of N-Boc-N-methyl glycine methyl ester.

Synthesis of this compound

The conversion of the methyl ester to the hydrazide is achieved through hydrazinolysis. This reaction should be performed with caution due to the potential for side reactions and the hazardous nature of hydrazine.

Protocol 2: Synthesis of this compound

  • Dissolve N-Boc-N-methyl glycine methyl ester (1 equivalent) in methanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess hydrazine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography to yield this compound as a solid.

ReagentMolar Eq.Purpose
N-Boc-N-methyl glycine methyl ester1Starting material
Methanol-Solvent
Hydrazine hydrate3-5Hydrazinolysis reagent

Table 2. Reagents for the synthesis of this compound.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Hydrazinolysis Sarcosine Sarcosine Methyl Ester HCl Precursor N-Boc-N-methyl glycine methyl ester Sarcosine->Precursor Boc Protection Boc2O Di-tert-butyl dicarbonate Boc2O->Precursor Target This compound Precursor->Target Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Target

Figure 1. Workflow for the synthesis of the target reagent.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a starting building block for the synthesis of C-terminally N-methylated peptide hydrazides using Boc-SPPS. The Boc protecting group on the N-methylated nitrogen is stable to the repetitive TFA treatments used for the removal of the N-terminal Boc group during chain elongation.

Loading of the N-methylated Hydrazide onto the Resin

The initial step is the attachment of the N-methylated glycine hydrazide to a suitable resin. A Wang resin is commonly used for the synthesis of peptide acids, and the hydrazide can be attached through its free hydrazinyl group.

Protocol 3: Loading onto Wang Resin

  • Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

  • In a separate vessel, dissolve this compound (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Add the activated solution to the swollen resin.

  • Agitate the mixture for 12-24 hours at room temperature.

  • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Determine the loading of the resin using a standard method such as the picric acid test.

Peptide Chain Elongation: Overcoming Steric Hindrance

The coupling of subsequent amino acids onto the N-methylated glycine residue is challenging due to steric hindrance. Standard coupling reagents like HBTU/HOBt may result in incomplete reactions. Therefore, more potent coupling reagents such as HATU or PyAOP are recommended.[2][3]

Protocol 4: Peptide Elongation with HATU Coupling

  • Swell the resin-bound N-methylated peptide in DMF.

  • Deprotection: Treat the resin with 50% TFA in DCM for 1 minute, drain, and then treat with fresh 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

  • Wash the resin with DCM, isopropanol, and DMF.

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes.

  • Wash the resin with DMF.

  • Coupling: In a separate vial, pre-activate the next Boc-protected amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-4 hours.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: secondary amines will give a weak positive or negative result, so alternative tests like the chloranil test may be necessary).

  • If the coupling is incomplete, perform a second coupling.

  • Wash the resin with DMF to remove excess reagents.

  • Repeat the deprotection, neutralization, and coupling cycles for each subsequent amino acid in the sequence.

ReagentMolar Eq.Purpose
Boc-Amino Acid4Building block
HATU3.9Potent coupling reagent
DIPEA8Base for activation and neutralization
DMF-Solvent

Table 3. Recommended reagents for coupling onto an N-methylated residue.

SPPS_Workflow Start Resin with N-Boc-N-methyl-Gly-Hydrazide Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (DIPEA) Deprotection->Neutralization Coupling Amino Acid Coupling (HATU) Neutralization->Coupling Wash Wash (DMF) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage Repeat->Cleavage No

Figure 2. SPPS cycle for peptides with N-methylated residues.

Cleavage and Final Deprotection

The final step is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Boc group on the N-methylated glycine hydrazide. A strong acid cocktail is typically used for this purpose. The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues.

Protocol 5: Cleavage from Wang Resin

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A standard Reagent K cocktail is often effective: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

ComponentPercentagePurpose
Trifluoroacetic acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger
Water5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger

Table 4. Composition of a standard cleavage cocktail (Reagent K).

Characterization and Purification

The crude peptide should be analyzed for purity and identity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[4] Purification is typically achieved by preparative RP-HPLC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides containing a C-terminal N-methylated glycine hydrazide. While the incorporation of this sterically hindered residue requires optimized coupling conditions, the resulting peptides possess enhanced pharmacological properties. The protocols detailed in this guide provide a robust framework for the successful synthesis, cleavage, and purification of these important peptide analogs. The C-terminal hydrazide functionality further expands the utility of these peptides as intermediates for the synthesis of cyclic peptides and other complex peptide conjugates.

References

  • Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science. Available at: [Link]

  • Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. University of Vienna. Available at: [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

Sources

Application Notes and Protocols: tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active molecules. Among the myriad of building blocks available to synthetic chemists, tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate emerges as a highly versatile and strategic reagent. Its unique bifunctional nature, possessing a nucleophilic hydrazine moiety masked by a labile tert-butoxycarbonyl (Boc) protecting group, and an N-methylated backbone, offers a gateway to a diverse range of heterocyclic systems including pyrazoles, triazoles, and pyridazinones.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in heterocyclic synthesis. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles that govern these transformations.

Chemical Profile of the Building Block

This compound, also known as N-Boc-N-methylglycine hydrazide, is a stable, solid compound at room temperature. The presence of the Boc group serves a dual purpose: it enhances the stability and handling of the hydrazine functional group and allows for its strategic deprotection under acidic conditions, if required, post-cyclization. The N-methyl group introduces a point of substitution that can be crucial for modulating the physicochemical and pharmacological properties of the final heterocyclic products.

PropertyValueSource
IUPAC Name This compound()
CAS Number 633328-19-5()
Molecular Formula C₈H₁₇N₃O₃()
Molecular Weight 203.24 g/mol ()
Appearance Solid()
Storage Refrigerator[1]()

Core Synthetic Applications

The primary utility of this compound lies in its role as a binucleophile in cyclocondensation reactions. The terminal nitrogen of the hydrazine moiety acts as the primary nucleophile, initiating attack on electrophilic centers, leading to the formation of five- and six-membered heterocyclic rings.

G reagent This compound intermediate Reaction Intermediate reagent->intermediate Nucleophilic Attack electrophile Electrophilic Partner (e.g., 1,3-Dicarbonyl, γ-Keto Acid) electrophile->intermediate heterocycle Target Heterocycle (Pyrazole, Pyridazinone, etc.) intermediate->heterocycle Cyclization & Dehydration

Figure 1: General workflow for heterocyclic synthesis using the title building block.

Application I: Synthesis of N-Substituted Pyrazoles

The Knorr pyrazole synthesis and related methodologies provide a direct and efficient route to the pyrazole core through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3][4] The reaction of this compound with a β-diketone, such as acetylacetone (2,4-pentanedione), yields a highly functionalized N-substituted pyrazole.

Causality of Experimental Choices

The choice of solvent and catalyst is critical for the regioselectivity and yield of the reaction. Protic solvents like ethanol facilitate the initial nucleophilic attack and subsequent dehydration steps. An acid catalyst, such as acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the cyclization and dehydration cascade.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product reagent This compound + Acetylacetone conditions Solvent: Ethanol Catalyst: Acetic Acid (catalytic) Heat (Reflux) reagent->conditions steps steps conditions->steps product tert-Butyl (2-((3,5-dimethyl-1H-pyrazol-1-yl)amino)-2-oxoethyl)(methyl)carbamate steps->product

Figure 2: Experimental workflow for the synthesis of an N-substituted pyrazole.

Detailed Protocol: Synthesis of tert-Butyl (2-((3,5-dimethyl-1H-pyrazol-1-yl)amino)-2-oxoethyl)(methyl)carbamate
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data
Data TypeExpected Characteristics
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), N-methyl group (singlet), methylene protons, pyrazole ring proton (singlet), and two methyl groups on the pyrazole ring (singlets).
¹³C NMR Resonances for the carbonyl carbons, carbons of the Boc group, N-methyl and methylene carbons, and the carbons of the substituted pyrazole ring.
Mass Spec (ESI-MS) A peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the target molecule.

Application II: Synthesis of 1,2,4-Triazole Derivatives

The versatile reactivity of the hydrazide moiety extends to the synthesis of 1,2,4-triazoles. One common method involves the reaction with an imidate, which can be generated in situ from a nitrile, or by reacting with orthoesters.[5][6] A robust method is the reaction of the hydrazide with a thioamide in the presence of a coupling agent or under thermal conditions.

Mechanistic Rationale

The synthesis of 1,2,4-triazoles from hydrazides and nitriles, often base-catalyzed, proceeds through the initial nucleophilic attack of the hydrazine on the nitrile carbon to form an amidrazone intermediate.[7] This intermediate then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., ammonia or water) to afford the aromatic triazole ring.

G cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_aromatization Aromatization reagent This compound amidrazone Amidrazone Intermediate reagent->amidrazone nitrile Aryl/Alkyl Nitrile nitrile->amidrazone base Base (e.g., K₂CO₃) base->amidrazone cyclized_product Dihydro-1,2,4-triazole amidrazone->cyclized_product triazole 1,2,4-Triazole Product cyclized_product->triazole Oxidation/Elimination

Figure 3: Mechanistic pathway for 1,2,4-triazole synthesis.

Generalized Protocol: Synthesis of N-Substituted 1,2,4-Triazoles
  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired nitrile (1.2 eq), and a base such as potassium carbonate (1.5 eq) in a high-boiling solvent like N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture at a high temperature (e.g., 120-150 °C) for 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Application III: Synthesis of Substituted Pyridazinones

Pyridazinones are six-membered heterocyclic compounds that are readily accessible through the cyclocondensation of a hydrazine with a γ-keto acid or its ester equivalent.[9][10] this compound serves as an excellent hydrazine source for this transformation, leading to the formation of N-substituted pyridazinones.

Protocol Insights

The reaction is typically carried out in a protic solvent, and often under acidic or basic catalysis to facilitate the initial hydrazone formation and subsequent intramolecular cyclization. The choice between acid and base catalysis can influence the reaction rate and the formation of side products.

Detailed Protocol: Synthesis of a Substituted Pyridazinone from Ethyl Levulinate
  • Reaction Assembly: Combine this compound (1.0 eq) and ethyl levulinate (1.1 eq) in a round-bottom flask containing ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., acetic acid) or base (e.g., sodium ethoxide).

  • Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Isolation: After completion, cool the reaction and remove the solvent in vacuo. The resulting crude product can often be precipitated by the addition of water or a non-polar solvent like hexane.

  • Purification: The solid product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Structural Verification: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[1]

Anticipated Spectroscopic Signatures
Data TypeExpected Characteristics
¹H NMR Signals for the Boc group, N-methyl, and methylene protons will be present. Additionally, new signals corresponding to the protons on the pyridazinone ring and its substituents will appear.[1]
¹³C NMR Characteristic peaks for the two carbonyl groups (amide and pyridazinone ring), along with resonances for the other carbons in the molecule.[1]
IR Spectroscopy Strong absorption bands for the C=O stretching vibrations of the carbamate and the pyridazinone ring.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. The ability to readily access pyrazoles, triazoles, and pyridazinones from a common precursor highlights the efficiency and strategic advantage of incorporating this building block into synthetic campaigns.

References

  • Scribd. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Arkivoc. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Scholars Research Library. Current biological and synthetic profile of Triazoles: A review. [Link]

  • MDPI. Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. [Link]

  • ResearchGate. A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. [Link]

  • Journal of Research in Chemistry. Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

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Synthetic Protocols & Application Notes for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile N-Methylated Hydrazide Building Block

Tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, also known as Boc-N-methylglycine hydrazide, is a specialized chemical reagent that serves as a valuable building block in modern organic and medicinal chemistry. Its structure uniquely combines three key functional elements:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the N-methylamino functionality. This is crucial for regioselective reactions and is a cornerstone of peptide synthesis.[1][2]

  • An N-Methylated Backbone: The presence of a methyl group on the nitrogen atom introduces a specific conformational constraint and can enhance the metabolic stability and cell permeability of resulting peptide or small molecule drug candidates.

  • A Terminal Hydrazide: The acylhydrazide moiety is a versatile functional group, acting as a potent nucleophile and a precursor for the formation of stable hydrazone linkages or various heterocyclic systems.[3]

This combination makes the reagent particularly useful for applications in peptide synthesis, the construction of complex heterocyclic scaffolds like pyrazoles, and the development of conjugates for drug delivery systems. This guide provides an in-depth look at its primary applications, complete with detailed, validated protocols and the scientific rationale behind the experimental design.

Core Application I: Synthesis of N-Methylated Hydrazones

One of the most direct applications of this reagent is its condensation with aldehydes and ketones to form stable N-acyl, N-methyl hydrazones. This reaction is widely used in bioconjugation and dynamic combinatorial chemistry. The N-methylation prevents the formation of tautomeric mixtures that can arise with unsubstituted hydrazones, leading to a single, well-defined product.

The reaction proceeds via nucleophilic attack of the terminal hydrazide nitrogen onto the carbonyl carbon, followed by dehydration, typically under mild acidic catalysis to activate the carbonyl group.

Workflow for Hydrazone Formation

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagent Boc-N-methyl- glycine hydrazide mix Combine Reagents Add Catalytic Acetic Acid Stir at RT to 50°C reagent->mix carbonyl Aldehyde or Ketone (e.g., Benzaldehyde) carbonyl->mix solvent Solvent (e.g., Ethanol) solvent->mix monitor Monitor by TLC mix->monitor cool Cool to RT Induce Precipitation monitor->cool Reaction Complete filter Filter Solid Product cool->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry product Final Hydrazone Product dry->product

Caption: General experimental workflow for the synthesis of hydrazones.

Detailed Protocol: Synthesis of tert-Butyl (methyl)(2-oxo-2-(2-benzylidenehydrazinyl)ethyl)carbamate

This protocol details the reaction with benzaldehyde as a model electrophile.

Materials:

  • This compound

  • Benzaldehyde

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of this compound in absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add 1.05 eq of benzaldehyde to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide spot is consumed (typically 2-4 hours). If the reaction is slow, it can be gently heated to 40-50°C.

  • Isolation: Upon completion, allow the reaction to cool to room temperature. The product will often precipitate directly from the solution. If not, the volume can be reduced in vacuo, or cold water can be added to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted benzaldehyde or catalyst.

  • Drying: Dry the purified white solid under high vacuum to a constant weight. The product is typically of high purity without the need for further chromatographic purification.

ParameterCondition/ValueRationale
Stoichiometry 1.05 eq BenzaldehydeA slight excess of the aldehyde ensures complete consumption of the more valuable hydrazide reagent.
Solvent EthanolGood solubility for reactants; allows for direct precipitation of the less polar product.
Catalyst Acetic Acid (catalytic)Protonates the carbonyl oxygen, making it more electrophilic and accelerating the condensation.[4]
Temperature Room TemperatureThe reaction is generally efficient without heating, minimizing potential side reactions.

Core Application II: Heterocycle Synthesis - Formation of Pyrazoles

Acyl hydrazides are key precursors for the synthesis of five-membered heterocycles, most notably pyrazoles and pyrazolones, which are privileged structures in medicinal chemistry.[5] The reaction typically involves condensation with a 1,3-dicarbonyl compound (or its equivalent) followed by cyclization.

Protocol: Synthesis of a Substituted Pyrazolone

This protocol outlines the synthesis of a pyrazolone derivative via condensation with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol or Acetic Acid (as solvent)

  • Sodium ethoxide (optional, as base catalyst)

Procedure:

  • Reaction Setup: Combine 1.0 eq of this compound and 1.1 eq of ethyl acetoacetate in a round-bottom flask.

  • Solvent and Catalyst: Add ethanol as the solvent. For base-catalyzed reactions, a solution of sodium ethoxide in ethanol can be used. For acid-catalyzed conditions, glacial acetic acid can be used as the solvent and catalyst.

  • Cyclocondensation: Heat the mixture to reflux and monitor by TLC. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization with the loss of ethanol.[6][7]

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable solvent like ethyl acetate and washed with water and brine to remove any remaining starting materials or catalyst.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Post-Synthetic Modification: Boc Group Deprotection

A critical final step in many synthetic sequences involving this reagent is the removal of the Boc protecting group to liberate the N-methyl amine. This is reliably achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9]

Mechanism of TFA-Mediated Boc Deprotection

The deprotection mechanism involves three key stages:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[10]

  • Carbocation Formation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[1][10]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine, which is protonated by the excess acid to form the TFA salt.[8][10]

G cluster_mech Boc Deprotection Mechanism BocProtected Boc-Protected Amine Protonated Protonated Intermediate BocProtected->Protonated + TFA CarbamicAcid Carbamic Acid + t-Bu Cation Protonated->CarbamicAcid Fragmentation FinalProduct Free Amine (TFA Salt) + CO₂ CarbamicAcid->FinalProduct Decarboxylation

Caption: Key steps in the acid-catalyzed removal of a Boc protecting group.

Detailed Protocol: Boc Deprotection of a Hydrazone Derivative

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution in an ice bath (0°C). Add TFA dropwise (typically 20-50% v/v). Effervescence (CO₂ evolution) should be observed.[10]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

  • Quenching: Once complete, remove the DCM and excess TFA in vacuo. Caution: TFA is corrosive.

  • Neutralization: Re-dissolve the residue in a minimal amount of DCM or ethyl acetate and carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8) to neutralize the TFA salt and yield the free amine.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.

References

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

  • Versatile synthesis of Boc protected hydrazinoacetic acid and its application to the chemoselective ligation of TASP molecules . Infoscience. [Link]

  • Synthesis of t-Butyloxycarbonyl-glycyl-glycyl-alanyl-glycine Hydrazide (Boc-Gly-Gly-Ala-Gly-NH-NH2) . PrepChem.com. [Link]

  • tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate . MySkinRecipes. [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines . ARKIVOC. [Link]

  • Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][10][11][12]triazin-4(6H)-ones . MDPI. [Link]

  • Hydrazone synthesis by C-N coupling . Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • Synthesis of tert‐butyl indole carbamates by pyrazolinone ketimines... . ResearchGate. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry . YouTube. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling . Chemical Communications (RSC Publishing). [Link]

  • Recent advances in the synthesis of new pyrazole derivatives . ResearchGate. [Link]

  • Boc Deprotection - TFA . Common Organic Chemistry. [Link]

  • Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol . University of Johannesburg. [Link]

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A Medicinal Chemist's Guide to tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate: A Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Hydrazide

In the intricate landscape of modern drug discovery, the efficiency and precision of synthetic routes are paramount. Medicinal chemists require building blocks that are not merely reactive, but are endowed with a strategic combination of functionalities that facilitate the construction of complex molecular architectures. tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate , a derivative of N-methylglycine, has emerged as such a scaffold. Its unique trifunctional nature—a nucleophilic terminal hydrazine, a sterically accessible N-methyl group, and a labile Boc-protecting group—offers a powerful toolkit for elaborating molecular diversity.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this versatile hydrazide. We will explore the causality behind its utility, provide detailed, field-proven protocols for its synthesis and key reactions, and discuss the strategic implications of its unique structural features.

Core Attributes and Mechanistic Rationale

The utility of this compound stems from a logical interplay of its constituent parts. The Boc (tert-butyloxycarbonyl) group provides robust protection for the N-methylamino moiety under a wide range of conditions, yet it is easily cleaved with mild acid, such as trifluoroacetic acid (TFA), ensuring orthogonality with many other protecting groups used in complex syntheses.[1]

The terminal hydrazide (-CONHNH2) is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental to the construction of prodrugs, linkers for antibody-drug conjugates (ADCs), and the synthesis of various nitrogen-containing heterocycles.[2][3]

The N-methyl group on the carbamate is a critical, albeit subtle, feature. Unlike its secondary amine counterpart, this tertiary carbamate lacks an acidic N-H proton. This methylation prevents unwanted side reactions, such as deprotonation and subsequent unproductive pathways, particularly when strong bases are used in downstream synthetic steps.[4] Furthermore, it can influence the conformational preferences of the molecule and its derivatives, which can be a key factor in optimizing drug-receptor interactions.

Synthetic Protocol: Preparation of this compound

The most logical and efficient synthesis of the title compound begins with commercially available N-Boc-N-methylglycine. The strategy involves the activation of the carboxylic acid followed by coupling with hydrazine. The following protocol is a robust, two-step procedure adapted from established methods of amide bond formation and hydrazide synthesis.

Step 1: Activation of N-Boc-N-methylglycine

The carboxylic acid is first converted to an active ester to facilitate clean and efficient coupling with hydrazine. The use of N-hydroxysuccinimide (NHS) to form a stable, isolable active ester is a reliable method that minimizes side reactions.

Protocol 1: Synthesis of N-Boc-N-methylglycine NHS Ester

Reagent/MaterialMolar Eq.MWAmount
N-Boc-N-methylglycine1.0189.21 g/mol 10.0 g
N-Hydroxysuccinimide (NHS)1.1115.09 g/mol 6.68 g
Dicyclohexylcarbodiimide (DCC)1.1206.33 g/mol 11.9 g
Ethyl Acetate (anhydrous)--200 mL

Methodology:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add N-Boc-N-methylglycine (10.0 g, 52.8 mmol) and N-hydroxysuccinimide (6.68 g, 58.1 mmol).

  • Dissolve the solids in 200 mL of anhydrous ethyl acetate.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (11.9 g, 58.1 mmol) in 50 mL of anhydrous ethyl acetate.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting carboxylic acid is consumed.

  • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude NHS ester as a white solid or viscous oil. This product is typically used in the next step without further purification.

Step 2: Hydrazinolysis of the Active Ester

The NHS ester readily undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the target hydrazide.

Protocol 2: Synthesis of this compound

Reagent/MaterialMolar Eq.MWAmount
N-Boc-N-methylglycine NHS Ester1.0286.28 g/mol ~15.1 g (crude)
Hydrazine Hydrate (~64%)1.550.06 g/mol ~4.7 mL
Ethanol (200 proof)--150 mL

Methodology:

  • Dissolve the crude N-Boc-N-methylglycine NHS ester from the previous step in 150 mL of ethanol in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add hydrazine hydrate (approx. 1.5 equivalents based on the initial N-Boc-N-methylglycine) dropwise to the stirred solution.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the NHS ester.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Synthesis_Workflow cluster_0 Step 1: Active Ester Formation cluster_1 Step 2: Hydrazinolysis Start N-Boc-N-methylglycine NHS_DCC NHS, DCC Ethyl Acetate, 0°C -> RT Start->NHS_DCC ActiveEster N-Boc-N-methylglycine NHS Ester NHS_DCC->ActiveEster Hydrazine Hydrazine Hydrate Ethanol, 0°C -> RT ActiveEster->Hydrazine Product tert-Butyl (2-hydrazinyl-2-oxoethyl) (methyl)carbamate Hydrazine->Product

Caption: Synthetic workflow for the preparation of the title compound.

Application in Medicinal Chemistry: Hydrazone-Based Linkers

A primary application of this building block is in the formation of hydrazone linkages. The hydrazone bond is particularly attractive in drug delivery systems as its stability is pH-dependent. It remains relatively stable at physiological pH (7.4) but can be hydrolyzed under the mildly acidic conditions found within endosomes and lysosomes (pH 4.5-6.5) of cancer cells. This differential stability allows for the targeted release of a cytotoxic payload within the desired cellular compartment.

Protocol 3: Formation of a Model N-Boc-Protected Hydrazone

This protocol describes the condensation of this compound with a model aromatic aldehyde, 4-chlorobenzaldehyde, a common surrogate for more complex drug payloads.

Reagent/MaterialMolar Eq.MWAmount
This compound1.0203.24 g/mol 1.0 g
4-Chlorobenzaldehyde1.05140.57 g/mol 725 mg
Ethanol (200 proof)--25 mL
Glacial Acetic Acidcatalytic-2-3 drops

Methodology:

  • In a 50 mL round-bottom flask, suspend this compound (1.0 g, 4.92 mmol) in 25 mL of ethanol.

  • Add 4-chlorobenzaldehyde (725 mg, 5.16 mmol) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. The reaction mixture should become homogeneous.

  • Monitor the reaction by TLC (e.g., 3:7 Hexanes:Ethyl Acetate). The product hydrazone will be less polar than the starting hydrazide.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure. The resulting residue can be purified by recrystallization (e.g., from ethanol) or silica gel chromatography to yield the pure hydrazone product.

Hydrazone_Formation Hydrazide tert-Butyl (2-hydrazinyl-2-oxoethyl) (methyl)carbamate Reaction Condensation (EtOH, cat. Acid, Δ) Hydrazide->Reaction Aldehyde Aldehyde / Ketone (e.g., Drug Payload) Aldehyde->Reaction Hydrazone N-Boc-Protected Hydrazone Linker Reaction->Hydrazone Deprotection Acidic Cleavage (e.g., TFA) Hydrazone->Deprotection FinalLinker Deprotected Hydrazone Linker-Drug Conjugate Deprotection->FinalLinker

Sources

Application Notes and Protocols: Tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate as a Versatile Synthon for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-Methylated Hydrazide Building Blocks in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The hydrazide functional group is a cornerstone in synthetic chemistry, serving as a versatile precursor for a vast array of heterocyclic scaffolds known for their biological activity, including pyrazoles, oxadiazoles, and triazoles.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group offers a robust strategy for modulating the reactivity of the hydrazide moiety, enabling sequential and controlled synthetic transformations.[3]

This application note details the synthesis and utility of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate , a specialized building block designed for the synthesis of complex bioactive molecules. The presence of the N-methyl group offers a critical design element, as N-methylation of amides and related functionalities is a well-established strategy in drug development to enhance metabolic stability, improve cell permeability, and fine-tune binding interactions by altering hydrogen bonding capacity and conformational rigidity. This guide provides detailed, field-proven protocols for the synthesis of this valuable reagent and its subsequent application in the construction of key pharmacophores, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The causality behind this synthetic route lies in the sequential protection and activation of a glycine scaffold, followed by methylation and hydrazinolysis.

Synthesis_Workflow cluster_0 Step 1: Boc Protection of Sarcosine cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Sarcosine Sarcosine (N-Methylglycine) BocAnhydride Di-tert-butyl dicarbonate (Boc)2O Base (e.g., NaHCO3) Sarcosine->BocAnhydride BocSarcosine N-Boc-Sarcosine BocAnhydride->BocSarcosine Boc Protection Methanol Methanol (MeOH) Acid catalyst (e.g., H2SO4) BocSarcosine->Methanol BocSarcosineEster N-Boc-Sarcosine Methyl Ester Methanol->BocSarcosineEster Esterification Hydrazine Hydrazine Hydrate (N2H4·H2O) BocSarcosineEster->Hydrazine TitleCompound This compound Hydrazine->TitleCompound Hydrazinolysis

Diagram 1: Synthetic Workflow for the Target Compound. A three-step synthesis starting from sarcosine.

Protocol 1: Synthesis of this compound

Materials:

  • Sarcosine (N-methylglycine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine hydrate (64% solution)

  • Sodium chloride (NaCl)

Step 1: Synthesis of N-Boc-Sarcosine

  • Dissolution: In a 500 mL round-bottom flask, dissolve sarcosine (10.0 g, 0.112 mol) and sodium bicarbonate (28.3 g, 0.336 mol) in a mixture of 100 mL of water and 100 mL of dioxane.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (26.9 g, 0.123 mol) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be maintained at room temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the mixture vigorously overnight at room temperature. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Add 100 mL of water and wash the aqueous layer with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M HCl solution.

  • Extraction and Drying: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-sarcosine as a viscous oil or white solid.

Causality Insight: The use of a biphasic system (dioxane/water) with a base (NaHCO₃) facilitates the reaction between the water-soluble amino acid and the organic-soluble (Boc)₂O, driving the formation of the carbamate.[4]

Step 2: Synthesis of N-Boc-Sarcosine Methyl Ester

  • Esterification: Dissolve the crude N-Boc-sarcosine from the previous step in 150 mL of methanol. Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize the acid by the slow addition of a saturated sodium bicarbonate solution. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the N-Boc-sarcosine methyl ester.

Causality Insight: Acid-catalyzed esterification in methanol is a classic and efficient method for converting carboxylic acids to their corresponding methyl esters. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 3: Synthesis of this compound

  • Hydrazinolysis: Dissolve the N-Boc-sarcosine methyl ester in 100 mL of methanol. Add hydrazine hydrate (64% solution, ~1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature overnight. The formation of the hydrazide product can be monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the final product, this compound, typically as a white solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[5]

Causality Insight: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the more stable hydrazide.[1]

Applications in the Synthesis of Bioactive Molecules

This N-methylated Boc-hydrazide is an excellent starting material for constructing a variety of molecular scaffolds that are prevalent in medicinal chemistry. Its primary utility stems from the nucleophilicity of the terminal -NH₂ group of the hydrazide, which can react with a range of electrophiles.

Application 1: Synthesis of N-Methylated Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that are present in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classical and highly effective method for pyrazole synthesis.

Pyrazole_Synthesis reagent This compound dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent->dicarbonyl intermediate Hydrazone Intermediate dicarbonyl->intermediate Condensation pyrazole N-Methylated Pyrazole Derivative intermediate->pyrazole Cyclization (Heat, Acid catalyst)

Diagram 2: General Pathway for N-Methylated Pyrazole Synthesis. Condensation followed by intramolecular cyclization.

Protocol 2: General Procedure for Pyrazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Condensation and Cyclization: Add a catalytic amount of acid (e.g., a few drops of acetic acid or HCl). Heat the reaction mixture to reflux for 2-8 hours. The initial condensation to a hydrazone intermediate is often followed by in-situ cyclization.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative 1,3-Dicarbonyl Substrates for Pyrazole Synthesis

1,3-Dicarbonyl SubstrateExpected Pyrazole Substitution Pattern
Acetylacetone3,5-Dimethylpyrazole
Ethyl acetoacetate3-Methyl-5-pyrazolone
Dibenzoylmethane3,5-Diphenylpyrazole
Application 2: Precursors for Hydrazone-Based Bio-conjugates and Pro-drugs

The hydrazide can readily condense with aldehydes and ketones to form hydrazones. The resulting hydrazone linkage is particularly useful as it can be stable at physiological pH but is often cleavable under the mildly acidic conditions found in endosomes or the tumor microenvironment, making it an ideal linker for pro-drug design and bio-conjugation strategies.[6]

Protocol 3: General Procedure for Hydrazone Formation

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a protic solvent like ethanol.

  • Catalysis: Add a catalytic amount of acetic acid to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, often with the precipitation of the hydrazone product.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the product purified by recrystallization or chromatography.

Table 2: Aldehyde/Ketone Substrates for Hydrazone Synthesis

Aldehyde/Ketone SubstrateApplication Context
Aromatic Aldehydes (e.g., Benzaldehyde)Synthesis of small molecule inhibitors
Drug-Aldehyde ConjugatespH-sensitive pro-drug delivery
Biotin-AldehydeAffinity labeling and pull-down assays

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its synthesis is straightforward and scalable, proceeding from inexpensive starting materials. The strategic placement of the Boc protecting group and the N-methyl moiety provides chemists with a powerful tool to construct complex, N-methylated heterocyclic systems and hydrazone-linked conjugates with enhanced drug-like properties. The protocols detailed in this note are robust and can be adapted to a wide range of substrates, paving the way for the discovery and development of novel bioactive molecules.

References

  • CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
  • CN104276964A - Prepar
  • Moody, C. J., & Rees, C. W. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]

  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]

  • Synthesis of glycine Boc-hydrazide. Reagents and conditions: (i) N,N - ResearchGate. [Link]

  • Scott, W. L., et al. (2011). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. ACS Combinatorial Science, 13(5), 485-493. [Link]

  • Costa, M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(13), 4284. [Link]

  • CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • Costa, M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed, 35807528. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Journal of Organic Chemistry, 61(10), 3111-3115. [Link]

  • CN101823986A - Preparation method for tert-butyl carbaz
  • Carpino, L. A. (1960). Carbazic acid, tert-butyl ester. Organic Syntheses, 40, 15. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Tian, H., et al. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Organic Letters, 22(13), 5005-5008. [Link]

Sources

Application Notes and Protocols for Coupling Reactions with tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Bioconjugation and Synthetic Chemistry

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate is a specialized chemical reagent designed for the strategic introduction of a protected hydrazide moiety onto target molecules. Its unique structure, featuring a terminal hydrazinyl group, a glycine-based scaffold, and N-methylation, all under the control of a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable tool for researchers in drug development, peptide synthesis, and materials science.

The core utility of this reagent lies in its ability to react selectively with carbonyl compounds—specifically aldehydes and ketones—to form stable hydrazone linkages. This reaction is a cornerstone of bioconjugation chemistry, enabling the covalent attachment of this linker to proteins, antibodies, or other biomolecules that have been modified to display a carbonyl group. The N-methylated and Boc-protected backbone offers steric and electronic modulation, while the Boc group ensures the nitrogen's reactivity can be masked or revealed as needed, providing an orthogonal handle for multi-step synthetic strategies. This guide provides a detailed exploration of the reaction conditions, mechanisms, and protocols for effectively utilizing this versatile reagent.

Scientific Foundation: The Mechanism of Hydrazone Formation

The primary coupling reaction involving this compound is the formation of a hydrazone through condensation with an aldehyde or ketone. This reaction is well-established and proceeds via a two-step mechanism of nucleophilic addition followed by dehydration.

The reaction is typically catalyzed by acid.[1][2] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The terminal, more nucleophilic nitrogen of the hydrazine then attacks the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. In the final step, the carbinolamine is dehydrated, a process also facilitated by the acid catalyst, to yield the stable C=N double bond of the hydrazone. The overall reaction is reversible, but the equilibrium can be driven towards the product by removing water.[3]

Hydrazone Formation Mechanism cluster_0 cluster_1 cluster_2 cluster_3 RCHO Aldehyde/Ketone (R-CHO) ActivatedCarbonyl Protonated Carbonyl RCHO->ActivatedCarbonyl + H⁺ Hydrazine This compound Carbinolamine Carbinolamine Intermediate H_plus H⁺ (Catalyst) ActivatedCarbonyl->Carbinolamine Nucleophilic Attack ProtonatedCarbinolamine Protonated Intermediate Carbinolamine->ProtonatedCarbinolamine + H⁺ Hydrazone N-Boc-Protected Hydrazone ProtonatedCarbinolamine->Hydrazone - H₂O H2O H₂O

Figure 1: Acid-catalyzed mechanism of hydrazone formation.

Core Application: Coupling with Aldehydes and Ketones

The most direct application of this compound is its condensation with carbonyl compounds. The reaction is robust and generally high-yielding, forming a Boc-protected N-acylhydrazone. This product can be used in subsequent synthetic steps or deprotected to reveal a reactive amine.

Recommended Reaction Conditions

Based on established protocols for analogous carbohydrazides and tert-butyl carbazate, the following conditions are recommended for optimal coupling.[1][2][4]

ParameterRecommended ConditionRationale & Expert Insights
Substrate Aldehydes or KetonesAromatic and aliphatic aldehydes are generally more reactive than ketones due to reduced steric hindrance.
Solvent Anhydrous Alcohols (Ethanol, Methanol)Alcohols are excellent solvents for both the hydrazide reagent and many carbonyl compounds. They are polar enough to facilitate the reaction, and their boiling points are suitable for heating if required.
Catalyst Glacial Acetic Acid (catalytic amount)A few drops of acid are usually sufficient to catalyze the reaction without causing significant hydrolysis of the Boc group. For highly sensitive substrates, the reaction may proceed without a catalyst, albeit more slowly.
Temperature Room Temperature to Reflux (e.g., 80°C)Most reactions with aldehydes proceed efficiently at room temperature. Less reactive substrates like ketones may require heating to reflux to achieve a reasonable reaction rate.[4][5]
Reaction Time 1 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion. Aldehydes typically react faster (1-6 hours) than ketones (may require up to 24 hours).[1][4]
Stoichiometry 1.0 - 1.2 equivalents of hydrazide per equivalent of carbonylA slight excess of the hydrazide can help drive the reaction to completion, especially if the carbonyl compound is volatile or prone to side reactions.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

This protocol details the standard procedure for the acid-catalyzed condensation of this compound with a generic aldehyde or ketone.

G start Start dissolve Dissolve carbonyl compound (1.0 eq) in anhydrous ethanol in a round-bottom flask. start->dissolve add_reagent Add tert-Butyl (2-hydrazinyl-2-oxoethyl) (methyl)carbamate (1.1 eq). dissolve->add_reagent add_catalyst Add glacial acetic acid (2-3 drops) as catalyst. add_reagent->add_catalyst react Stir mixture at room temperature (or reflux if needed). Monitor by TLC (1-24h). add_catalyst->react workup Cool mixture to room temperature. Induce crystallization in an ice bath if product is solid. react->workup Reaction Complete filter Collect product by vacuum filtration. Wash with cold ethanol. workup->filter dry Dry the purified product under vacuum. filter->dry end End dry->end

Figure 2: Workflow for hydrazone synthesis.

Materials:

  • This compound

  • Aldehyde or ketone substrate

  • Anhydrous ethanol (or methanol)

  • Glacial acetic acid

  • Round-bottom flask with stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) apparatus

  • Vacuum filtration setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous ethanol (approx. 5-10 mL per mmol of substrate).

  • Reagent Addition: Add this compound (1.0-1.2 equivalents) to the solution and stir.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. For less reactive substrates (e.g., ketones), attach a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting carbonyl compound is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, cool the flask in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove impurities.

    • If no solid forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel.

  • Drying: Dry the purified product under vacuum to obtain the final N-Boc-protected hydrazone.

Protocol 2: Boc Group Deprotection

The Boc group is a valuable protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions.[6] This protocol describes a standard method for cleaving the Boc group to yield the free amine, which can be useful for subsequent conjugation or modification steps.

Materials:

  • Boc-protected hydrazone

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected hydrazone (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution in an ice bath (0°C). Slowly add trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with DCM (v/v).

  • Deprotection Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the deprotection by TLC.

  • Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction:

    • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Repeat until gas evolution ceases.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Trustworthiness and Self-Validation: Every protocol's success hinges on careful monitoring. The use of TLC is critical to validate the consumption of starting material and the formation of the product at each stage. For the deprotection step, the successful neutralization of acid is confirmed by the cessation of CO₂ evolution upon addition of bicarbonate solution.

Conclusion and Future Perspectives

This compound serves as a highly effective and adaptable reagent for the introduction of a protected hydrazide linker. The protocols outlined in this guide, derived from well-established chemical principles, provide a reliable framework for its primary application in forming hydrazone conjugates with carbonyl compounds. The straightforward nature of both the coupling and deprotection steps ensures its accessibility for a wide range of synthetic applications, from creating complex small molecules to the sophisticated modification of biologics. As the demand for precise molecular assembly continues to grow, reagents like this will remain indispensable tools for the modern chemist.

References

  • BenchChem. (2025).
  • Google Patents. (2010).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • BenchChem. (2025).
  • Organic Syntheses. (2011). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection.
  • Chemical Science. (2016). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. RSC Publishing.
  • MySkinRecipes. (n.d.). tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)
  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Semantic Scholar. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • Google Patents. (2008). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • ResearchGate. (n.d.). Reaction of aldehyde I with acid hydrazides.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling.
  • Asian Journal of Green Chemistry. (2023).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (2011).
  • Raju, M., Mäeorg, S., Ts•ubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297.
  • ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)

Sources

Application Notes and Protocols: Strategic Use of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Modern Synthesis

In the landscape of complex molecule synthesis, particularly in pharmaceutical and peptidomimetic research, the strategic use of bifunctional building blocks is paramount. tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, a derivative of N-methylglycine hydrazide (sarcosine hydrazide), emerges as a highly versatile reagent. Its unique architecture, combining a Boc-protected N-methylamino group with a terminal hydrazide functionality, offers a powerful tool for chemists. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection, the N-methyl group imparts crucial conformational constraints and metabolic stability to target molecules, and the hydrazide moiety serves as a versatile handle for conjugation and peptide backbone modification.[1][2]

This guide provides an in-depth exploration of the strategic applications of this reagent, detailing its synthesis, the rationale behind its use, and comprehensive protocols for its incorporation and deprotection in various synthetic contexts.

Physicochemical Properties and Data

A summary of the key physicochemical data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₇N₃O₃N/A
Molecular Weight 203.24 g/mol [3]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in polar organic solvents (e.g., DMF, DCM, Methanol)General Observation
Storage Store at 2-8°C under an inert atmosphere[4]

Synthesis of the Reagent

The synthesis of this compound is a straightforward two-step process starting from commercially available N-Boc-sarcosine. The initial step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.


start [label="N-Boc-Sarcosine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Esterification\n(e.g., MeI, K₂CO₃ in DMF)"]; intermediate [label="N-Boc-Sarcosine\nMethyl Ester"]; step2 [label="Hydrazinolysis\n(Hydrazine Hydrate in MeOH)"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Synthesis of the target reagent from N-Boc-sarcosine.

Protocol 1: Synthesis of this compound

Part A: Synthesis of N-Boc-Sarcosine Methyl Ester

  • To a stirred solution of N-Boc-sarcosine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.).

  • Add methyl iodide (MeI) (1.2 eq.) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-sarcosine methyl ester as an oil, which can be used in the next step without further purification.[3][5]

Part B: Hydrazinolysis to this compound

  • Dissolve the crude N-Boc-sarcosine methyl ester (1.0 eq.) in methanol (MeOH).

  • Add hydrazine hydrate (N₂H₄·H₂O) (3.0 to 5.0 eq.) to the solution at room temperature.[6]

  • Stir the reaction mixture at room temperature for 16-24 hours. The formation of the product can be monitored by TLC or LC-MS.

  • After the reaction is complete, remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Core Directive: Orthogonal Protecting Group Strategies

The primary utility of this reagent lies in its Boc-protected amine, which allows for its integration into complex synthetic routes where orthogonal deprotection is necessary. The Boc group is stable to a wide range of conditions but can be selectively removed in the presence of other common protecting groups such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[7][8]


Molecule [label="{ Boc-N(Me)-Gly-Hydrazide | Fmoc-Protected Amine | Cbz-Protected Amine}"];

Boc_Deprotection [label="Acidic Conditions\n(e.g., TFA in DCM)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fmoc_Deprotection [label="Basic Conditions\n(e.g., Piperidine in DMF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cbz_Deprotection [label="Hydrogenolysis\n(e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Molecule:Boc -> Boc_Deprotection [label="Selective Cleavage"]; Molecule:Fmoc -> Fmoc_Deprotection [label="Selective Cleavage"]; Molecule:Cbz -> Cbz_Deprotection [label="Selective Cleavage"];

Boc_Deprotection -> Deprotected_Boc [label="Yields Free N-Methyl Amine"]; Fmoc_Deprotection -> Deprotected_Fmoc [label="Yields Free Amine"]; Cbz_Deprotection -> Deprotected_Cbz [label="Yields Free Amine"];

Deprotected_Boc [shape=box, style=rounded, label="Free N-Methyl Amine\n+ Intact Fmoc & Cbz Groups"]; Deprotected_Fmoc [shape=box, style=rounded, label="Free Amine\n+ Intact Boc & Cbz Groups"]; Deprotected_Cbz [shape=box, style=rounded, label="Free Amine\n+ Intact Boc & Fmoc Groups"]; }

Orthogonal deprotection strategies.

Protocol 2: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc group using Trifluoroacetic Acid (TFA), a standard method that leaves Fmoc and Cbz groups intact.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane (TIS), optional but recommended)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM.

  • Add a scavenger such as TIS (2.5-5% v/v) to the solution. This is particularly important if the substrate contains sensitive functionalities that could be alkylated by the tert-butyl cation byproduct.[9]

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (20-50% v/v in DCM) dropwise to the stirred solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an aqueous workup, followed by extraction with an organic solvent.

Comparative Deprotection Conditions:

ConditionReagentsNotesSelectivity
Standard Acidolysis 20-50% TFA in DCMFast and efficient. Requires scavenger for sensitive substrates.Cleaves Boc, tBu esters. Fmoc, Cbz, Benzyl ethers are stable.
Milder Acidolysis 4M HCl in DioxaneOften used when TFA is too harsh.Similar to TFA, but can sometimes offer better selectivity.
Thermal Deprotection Reflux in a high-boiling solvent (e.g., Toluene, Dioxane)Neutral conditions, avoids acid. May not be suitable for thermally sensitive molecules.Can be selective, but requires optimization.[10]
Lewis Acid Catalysis ZnBr₂ in DCMMilder than strong Brønsted acids.Can offer selectivity for secondary over primary Boc groups in some cases.
Neutral Deprotection TMSI in DCMpH-neutral conditions.Effective for acid-sensitive substrates.

Applications and Experimental Protocols

The dual functionality of this compound allows for its use in several key synthetic transformations.

Application 1: Synthesis of Acylhydrazides

The terminal hydrazide can be readily acylated by carboxylic acids to form stable acylhydrazide linkages, which are common motifs in pharmacologically active molecules.

Protocol 3: Coupling with a Carboxylic Acid

  • To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add a coupling reagent such as HBTU (1.1 eq.) and an amine base like Diisopropylethylamine (DIPEA) (2.2 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

  • Upon completion, perform a standard aqueous workup by diluting with ethyl acetate and washing with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Application 2: Hydrazone Formation for Bioconjugation

The hydrazide group can react with aldehydes or ketones to form pH-sensitive hydrazone linkages, a widely used strategy in drug delivery and bioconjugation.[11]

Protocol 4: Hydrazone Linkage Formation

  • Dissolve this compound (1.1 eq.) in a suitable solvent such as methanol or a buffered aqueous solution (pH 5-6).

  • Add the aldehyde or ketone-containing molecule (1.0 eq.) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • The formation of the hydrazone can be monitored by LC-MS.

  • The product can often be isolated by simple precipitation or extraction after solvent removal.

Conclusion

This compound is a valuable and versatile building block that offers strategic advantages in modern organic synthesis. The presence of an N-methyl group provides a means to enhance the pharmacological properties of peptide-based molecules, while the Boc-protected amine and terminal hydrazide allow for a wide range of orthogonal synthetic manipulations. The protocols detailed in this guide provide a robust framework for the synthesis, deprotection, and application of this reagent, empowering researchers to leverage its unique properties in the development of novel therapeutics and complex molecular architectures.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Role of Fmoc-Sar-OH in Modern Peptide Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Selective Method for Cleavage of N-Troc-Protected Hydrazines and Amines under Mild Conditions Using Mischmetal and TMSCl - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • An array of orthogonal N-protecting groups for the amino acids, using... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - CiteDrive. (n.d.). Retrieved January 21, 2026, from [Link]

  • Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure - Academia.edu. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - SciRP.org. (n.d.). Retrieved January 21, 2026, from [Link]

  • Experimental Procedures - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (n.d.). Retrieved January 21, 2026, from [Link]

  • Development of Novel Amino Acids Containing N‐mercaptophenetyl (MPE)‐type Auxiliary and Orthogonal Protecting Groups for Sequential Ligation of Multiple Peptides - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Retrieved January 21, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of oleophilic electron-rich phenylhydrazines - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • tert-butyl 2-(2-methoxy-1-methyl-2-oxoethyl)hydrazinecarboxylate - ChemSynthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of N-BOC-glycine methyl ester - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]

  • Understanding the Synthesis and Applications of N-Boc-N-methyl Glycine Methyl Ester. (n.d.). Retrieved January 21, 2026, from [Link]

  • Peptide Synthesis with the Boc Protecting Group - YouTube. (2020, April 21). Retrieved January 21, 2026, from [Link]

  • CN101823986A - Preparation method for tert-butyl carbazate - Google Patents. (n.d.).
  • US3065265A - Amino acid hydrazides - Google Patents. (n.d.).
  • Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

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Sources

Application Notes and Protocols: Tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate - A Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Protected Hydrazides in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the use of versatile building blocks that offer both reactivity and selectivity. Tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, also known as Boc-sarcosine hydrazide, has emerged as a valuable precursor for the synthesis of a variety of pharmaceutical intermediates. Its structure uniquely combines a Boc-protected secondary amine with a reactive hydrazide moiety, offering a gateway to a diverse range of heterocyclic systems that are prevalent in many therapeutic agents.

The carbamate group, particularly the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis, serving as an excellent protecting group for amines.[1][2] Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it an ideal choice for multi-step syntheses.[3] The hydrazide functional group, on the other hand, is a versatile synthon for the construction of numerous nitrogen-containing heterocycles, including triazoles, oxadiazoles, and pyrazoles, which are scaffolds of significant pharmacological importance.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of this compound. We will delve into detailed protocols for its use in the synthesis of key pharmaceutical intermediates, supported by mechanistic insights and practical considerations to ensure reproducible and scalable results.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamate[7]
CAS Number 633328-19-5[7]
Molecular Formula C8H17N3O3[7]
Molecular Weight 203.24 g/mol [7]
Appearance Solid[7]
Purity Typically ≥95%[7]
Canonical SMILES CN(CC(=O)NN)C(=O)OC(C)(C)C[7]

Safety Precautions:

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from N-Boc-sarcosine (N-Boc-N-methylglycine). The first step involves the activation of the carboxylic acid, followed by reaction with hydrazine.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A N-Boc-sarcosine C N-Boc-sarcosine methyl ester A->C Reflux B Methanol, Acid catalyst (e.g., H2SO4) B->C D N-Boc-sarcosine methyl ester F This compound D->F Stir at room temperature E Hydrazine hydrate E->F

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • N-Boc-sarcosine

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Hydrazine hydrate

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of N-Boc-sarcosine methyl ester

  • To a solution of N-Boc-sarcosine (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-sarcosine methyl ester as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the N-Boc-sarcosine methyl ester (1 equivalent) in methanol.

  • Add hydrazine hydrate (typically 3-5 equivalents) dropwise to the solution at room temperature.[10]

  • Stir the reaction mixture at room temperature overnight.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by trituration with hexane or a mixture of hexane and a minimal amount of a more polar solvent to afford the desired product as a solid.[10]

Application in the Synthesis of Pharmaceutical Intermediates

The presence of both a protected amine and a reactive hydrazide makes this compound a valuable precursor for a range of heterocyclic compounds.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-triazoles are a class of heterocyclic compounds found in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[5]

Reaction Scheme:

Triazole_Synthesis cluster_0 Reaction Precursor This compound Intermediate Hydrazide-hydrazone intermediate Precursor->Intermediate Condensation Reagent Orthoester (e.g., triethyl orthoformate) Reagent->Intermediate Product Substituted 1,2,4-triazole Intermediate->Product Cyclization

Caption: General scheme for the synthesis of 1,2,4-triazoles.

Detailed Protocol: Synthesis of a Substituted 1,2,4-Triazole

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic acid (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of this compound (1 equivalent) and triethyl orthoformate (1.5 equivalents) in ethanol is treated with a catalytic amount of acetic acid.

  • The reaction mixture is heated to reflux for several hours.[11]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 1,2,4-triazole derivative.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-oxadiazoles are another important class of five-membered heterocycles that exhibit a broad spectrum of biological activities.

Reaction Scheme:

Oxadiazole_Synthesis cluster_0 Reaction Precursor This compound Intermediate N-acylhydrazide intermediate Precursor->Intermediate Acylation Reagent Carboxylic acid or Acid chloride Reagent->Intermediate Product Substituted 1,3,4-oxadiazole Intermediate->Product Cyclodehydration (e.g., POCl3)

Caption: General scheme for the synthesis of 1,3,4-oxadiazoles.

Detailed Protocol: Synthesis of a Substituted 1,3,4-Oxadiazole

Materials:

  • This compound

  • Aromatic or aliphatic carboxylic acid

  • Phosphorus oxychloride (POCl3) or another dehydrating agent

  • Pyridine (optional, as a base)

  • Appropriate solvent (e.g., acetonitrile, toluene)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) and a carboxylic acid (1 equivalent) in a suitable solvent, a dehydrating agent such as phosphorus oxychloride is added cautiously at low temperature.

  • The reaction mixture is then heated to reflux for several hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and carefully quenched with ice water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its bifunctional nature, combining a stable Boc-protected amine with a versatile hydrazide moiety, provides a reliable and efficient entry point to a wide range of pharmacologically relevant heterocyclic scaffolds. The protocols outlined in this application note offer a practical guide for the synthesis and utilization of this valuable precursor, empowering researchers to accelerate their drug discovery programs. The careful application of these methods will facilitate the generation of novel molecular entities with the potential for therapeutic intervention.

References

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
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  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
  • US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.
  • tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (Synonyms - MedchemExpress.com.
  • This compound - Fluorochem.
  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate.
  • Tert-butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate | ChemScene.
  • 388630-68-0|tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate - BLDpharm.
  • tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem.
  • US3065265A - Amino acid hydrazides - Google Patents.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement - PMC - NIH.
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - NIH.
  • Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate - Oriental Journal of Chemistry.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
  • Synthesis and stereochemistry of some sterically crowded triazolyl hydrazones.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Synthesis of glycine Boc-hydrazide. Reagents and conditions: (i) N,N - ResearchGate.
  • Hydrazine synthesis by N-N coupling - Organic Chemistry Portal.
  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry.
  • SYNTHESIS OF OXADIAZOLES, THIADIAZOLES AND TRIAZOLES: REVIEW - IRJMETS.
  • Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar.
  • Novel hydrazide-hydrazone containing 1,2,4-triazole as potent inhibitors of antiapoptotic protein Bcl-xL: Synthesis, biological evaluation, and docking studies - PubMed.
  • Carbamate - Wikipedia.
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES - ResearchGate.
  • CAS 6926-09-6: Boc-Glycine hydrazide | CymitQuimica.
  • tert-Butyl methyl(2-(methylamino)ethyl)carbamate | 112257-19-9 | FB143658 - Biosynth.
  • tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Suppliers, Manufacturers & Traders at Chemsrc.
  • TERT-BUTYL N-(1-BENZYL-2-HYDRAZINO-2-OXOETHYL)CARBAMATE - ChemicalBook.
  • tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate - Lead Sciences.

Sources

Scale-up synthesis of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Scale-Up Synthesis of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate Derivatives

Abstract

Hydrazide and carbamate moieties are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound, an N-Boc protected derivative of N-methylglycine hydrazide, serves as a crucial bifunctional building block for synthesizing more complex molecules, including peptide fragments and heterocyclic systems. This application note provides a comprehensive, robust, and scalable two-step protocol for the synthesis of this compound and its derivatives. The narrative emphasizes the rationale behind procedural choices, critical safety considerations for handling hazardous reagents like hydrazine hydrate on a larger scale, and rigorous analytical methods for quality control. The protocols described herein are designed to be self-validating, ensuring high purity and yield, making them suitable for researchers and professionals in drug development and process chemistry.

Introduction and Synthetic Strategy

The synthesis of N-protected amino acid hydrazides is a common requirement in medicinal chemistry. The target molecule, this compound, combines the versatile Boc (tert-butoxycarbonyl) protecting group with a reactive hydrazide functionality. The Boc group provides stability under a wide range of conditions while being easily removable under acidic conditions, and the hydrazide group is a potent nucleophile used for forming hydrazones, amides, and various heterocycles.[2][3]

Our synthetic approach is a logical and efficient two-step process, designed for scalability and high fidelity.

The overall synthetic pathway involves:

  • N-Boc Protection of an Ester Precursor: Synthesis of tert-butyl (2-methoxy-2-oxoethyl)(methyl)carbamate starting from commercially available sarcosine methyl ester hydrochloride. This step efficiently installs the required protecting group on the secondary amine.

  • Hydrazinolysis: Conversion of the methyl ester intermediate into the final hydrazide product, this compound, through a nucleophilic acyl substitution reaction with hydrazine hydrate.

This strategy avoids the use of highly toxic phosgene derivatives, which were historically used for carbamate synthesis, opting for a safer and more modern route.[1][4][5]

Visualized Workflow and Mechanisms

A clear understanding of the process flow and underlying reaction mechanisms is critical for successful implementation and troubleshooting.

Overall Synthesis Workflow

The following diagram illustrates the complete workflow from starting materials to the purified final product, including key stages of reaction, work-up, and quality control.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Hydrazinolysis SM1 Sarcosine Methyl Ester HCl Reaction1 Reaction at 0°C to RT SM1->Reaction1 Boc2O (Boc)2O Boc2O->Reaction1 Base Triethylamine (TEA) Base->Reaction1 Solvent1 Dichloromethane (DCM) Solvent1->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Solvent Evaporation Workup1->Purification1 Intermediate tert-Butyl (2-methoxy-2-oxoethyl)(methyl)carbamate Purification1->Intermediate Reaction2 Reaction at Reflux Intermediate->Reaction2 Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Solvent2 Methanol (MeOH) Solvent2->Reaction2 Workup2 Precipitation & Filtration Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct QC QC Analysis (HPLC, NMR, MS) FinalProduct->QC

Caption: High-level workflow for the two-step synthesis.

Reaction Mechanisms

Step 1: N-Boc Protection The protection of the secondary amine of sarcosine methyl ester proceeds via nucleophilic attack on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid from the starting material and the tert-butoxycarboxylic acid formed as a byproduct, driving the reaction to completion.

Caption: Mechanism of N-Boc protection of sarcosine methyl ester.

Step 2: Hydrazinolysis This is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the methyl ester. The tetrahedral intermediate then collapses, eliminating methanol and forming the thermodynamically stable hydrazide C-N bond.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, also known as Boc-Sarcosine Hydrazide. This molecule is a valuable intermediate in pharmaceutical research and organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions.

Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction for higher yield and purity.

Synthesis Overview & Mechanism

The most common and direct route to synthesizing this compound involves the coupling of N-Boc-sarcosine (N-Boc-N-methylglycine) with hydrazine, typically using hydrazine monohydrate. This reaction is a classic example of amide bond formation, where the carboxylic acid of Boc-sarcosine must first be "activated" to react with the amine (hydrazine) nucleophile.

The general workflow involves three key stages: activation of the carboxylic acid, nucleophilic attack by hydrazine, and subsequent work-up and purification.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Purification boc_sar Boc-Sar-OH activated_ester Activated Intermediate (e.g., O-acylisourea ester) boc_sar->activated_ester Activation activator Coupling Agent (e.g., EDC, HATU) activator->activated_ester product Product Boc-Sar-NHNH₂ activated_ester->product Nucleophilic Attack hydrazine Hydrazine (H₂N-NH₂) hydrazine->product crude Crude Product Mixture product->crude Work-up purified Purified Product crude->purified Purification (Extraction, Crystallization, or Chromatography)

Caption: General workflow for Boc-Sar-NHNH₂ synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is a frequent issue in peptide-type couplings and can stem from several sources.[2][3]

  • Possible Cause A: Ineffective Carboxylic Acid Activation. The reaction between a carboxylic acid and an amine is slow and requires an activating agent.[4] If the activation step is inefficient, the reaction will not proceed.

    • Solution:

      • Choice of Coupling Agent: Ensure you are using a suitable coupling agent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but often benefit from additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure® to suppress side reactions and increase efficiency.[5] For difficult couplings, more potent uronium-based reagents like HATU or HBTU can be used, which react faster and can overcome steric hindrance.[5][6]

      • Anhydrous Conditions: Many coupling reagents, especially carbodiimides, are sensitive to water. Ensure your solvent (e.g., DMF, DCM) is anhydrous and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (N₂ or Ar).

      • Reaction Temperature: Activation is often performed at 0 °C to minimize side reactions, such as racemization, and control the exothermic nature of the reaction before adding the amine.[7] Allow the activation to proceed for 15-30 minutes at 0 °C before adding hydrazine.

  • Possible Cause B: Degradation or Side Reaction of Hydrazine. Hydrazine is a strong nucleophile but can also participate in unwanted side reactions.[8]

    • Solution:

      • Stoichiometry: Use a slight excess of hydrazine monohydrate (typically 1.1 to 1.5 equivalents). This ensures that the activated ester is consumed efficiently, driving the reaction to completion.

      • Order of Addition: Add the activated Boc-sarcosine solution slowly to the solution of hydrazine. A rapid addition can lead to localized high concentrations of the activated ester, increasing the chance of side reactions.

  • Possible Cause C: Incorrect Work-up Procedure. The product, this compound, has some water solubility. Aggressive aqueous washes can lead to significant product loss.

    • Solution:

      • Minimize Aqueous Washes: Reduce the number and volume of aqueous washes.

      • Use Brine: Wash the organic layer with saturated NaCl solution (brine). This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.

      • Back-Extraction: After separating the aqueous layer, re-extract it 1-2 times with fresh organic solvent (e.g., EtOAc or DCM) to recover any dissolved product. Combine all organic layers for drying and concentration.

Q2: My final product is contaminated with a significant impurity. How do I identify and prevent it?

The most common impurity is the N,N'-diacylhydrazine, formed when a second molecule of activated Boc-sarcosine reacts with the desired product.

G product Product (Boc-Sar-NHNH₂) side_product N,N'-Diacylhydrazine Byproduct (Boc-Sar-NH-NH-Sar-Boc) product->side_product Reacts with excess activated ester activated_ester Activated Boc-Sar-OH activated_ester->side_product

Caption: Formation of the diacylhydrazine byproduct.

  • Identification: This byproduct will have a molecular weight roughly double that of the starting Boc-Sar-OH minus the elements of water. It can be identified by LC-MS analysis of the crude mixture. On TLC, it will likely have a different Rf value than the desired product.

  • Prevention:

    • Control Stoichiometry: Do not use an excess of Boc-sarcosine or the coupling agent. The key is to have hydrazine in slight excess.

    • Slow Addition at Low Temperature: As mentioned previously, add the activated acid to the hydrazine solution slowly, preferably at 0 °C. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant and more nucleophilic hydrazine over the product hydrazide.

  • Removal:

    • Column Chromatography: If the byproduct forms, purification via silica gel column chromatography is typically effective. A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a common solvent system.

    • Recrystallization/Trituration: Depending on the physical properties of the product and impurity, recrystallization or trituration from a suitable solvent system may be effective.[9]

Q3: The reaction seems to work, but I'm having trouble isolating the product from the reaction mixture.

Isolation issues often arise from the product's polarity and the byproducts generated from coupling agents.

  • Problem: Removing Water-Soluble Byproducts (e.g., EDU from EDC). If you use a water-soluble carbodiimide like EDC, the resulting urea byproduct (EDU) is also water-soluble.

    • Solution: A standard work-up is designed for this. After the reaction, dilute the mixture with a suitable organic solvent (like Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1N HCl) to remove any unreacted hydrazine and basic components, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove unreacted Boc-Sar-OH and acidic additives like HOBt. The water-soluble EDU will be removed during these aqueous washes.

  • Problem: Product is an oil and won't crystallize.

    • Solution:

      • Trituration: Dissolve the crude oil in a minimal amount of a good solvent (e.g., DCM or EtOAc) and then add a large excess of a poor solvent (e.g., hexanes or diethyl ether) while stirring vigorously. This can often crash out the product as a solid.

      • High-Vacuum Drying: Ensure all residual solvent is removed under a high vacuum for an extended period, as trace solvents can prevent solidification.

      • Purification: If the oil is due to impurities, column chromatography is the most reliable method to obtain a pure, and often solid, product.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different starting material instead of Boc-Sar-OH?

    • A: Yes, you can start from an activated ester of Boc-sarcosine, such as Boc-Sar-OSu (N-hydroxysuccinimide ester). This simplifies the reaction as you no longer need a coupling agent; you simply mix the active ester with hydrazine in a suitable solvent like THF or DMF.[2]

  • Q: Why is hydrazine monohydrate used instead of anhydrous hydrazine?

    • A: Anhydrous hydrazine is highly reactive, toxic, and dangerously explosive. Hydrazine monohydrate is a more stable, safer, and easier-to-handle liquid, making it the standard choice for laboratory synthesis. The water present does not significantly interfere with most standard coupling protocols.

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Spot the starting Boc-Sar-OH and the reaction mixture on a silica plate. The product hydrazide will be a new spot, typically with a different Rf value. A stain like ninhydrin can be useful for visualizing the hydrazine-containing product. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of starting material and the appearance of the product's mass peak.

  • Q: What are the recommended storage conditions for the final product?

    • A: The product is a stable solid at room temperature. For long-term storage, it is best kept in a tightly sealed container in a refrigerator (2-8 °C) to prevent potential degradation.

Detailed Experimental Protocols

Protocol 1: Synthesis using EDC/HOBt Coupling
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-sarcosine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM (approx. 0.2 M).

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Hydrazine Solution: In a separate flask, dissolve hydrazine monohydrate (1.2 eq) in a small amount of the same anhydrous solvent.

  • Coupling: While maintaining the temperature at 0 °C, add the activated acid solution from step 2 to the hydrazine solution from step 3 dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% NaHCO₃ solution (2x), followed by saturated brine (1x).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude material by silica gel chromatography or trituration with diethyl ether/hexanes to obtain a pure white solid.

Data Summary: Comparison of Coupling Reagents
Coupling ReagentAdditiveTypical SolventAdvantagesDisadvantages
EDC·HCl HOBt or OxymaDMF, DCMWater-soluble byproducts, cost-effective.[6]Slower reaction rates, risk of side reactions without additive.[4]
DIC HOBt or OxymaDMF, DCMByproduct (DIU) is soluble in common solvents.[6]Byproduct removal requires careful purification.
HATU / HBTU None (contains activator)DMF, NMPVery fast, high yielding, good for hindered couplings.[5][6][10]More expensive, byproducts must be washed away.
CDI NoneTHF, DCMSimple protocol, byproducts are gaseous (CO₂) and imidazole.Can be slower, sensitive to moisture.

References

  • MySkinRecipes. tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate.
  • Reddit. Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit.
  • Wikipedia. Hydrazine. Wikipedia. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • ResearchGate. Examples of coupling agents for amide bond formation with benzotriazole-like structures. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Available from: [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Biotage. What do you do when your peptide synthesis fails?. Available from: [Link]

  • Google Patents. Hydrazine purification.
  • ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. ResearchGate. Available from: [Link]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

  • Google Patents. Process for producing a purified hydrazine hydrate.
  • Google Patents. Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
  • Google Patents. Process for purifying aqueous hydrazine hydrate solutions.
  • ResearchGate. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent | Request PDF. ResearchGate. Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]

  • ResearchGate. Structure of diacyl hydrazine class of commercial pesticides. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. ResearchGate. Available from: [Link]

  • Google Patents. Process for the purification of aqueous hydrazine hydrate solutions.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Available from: [Link]

Sources

Technical Support Center: Purification of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate (CAS No. 633328-19-5). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this crucial building block in high purity. As a key intermediate in the synthesis of more complex molecules, its purity is paramount for the success of subsequent reactions. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions based on established chemical principles and field experience.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is a sticky oil or an amorphous solid that refuses to crystallize. What steps should I take?

A1: This is a common issue, often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

  • Probable Causes:

    • Excess Hydrazine Hydrate: The starting material, hydrazine, is notoriously difficult to remove completely on a rotary evaporator due to its high boiling point and can leave the product as a syrup.

    • Solvent Entrapment: Solvents used in the reaction or work-up (e.g., DMF, DMSO, methanol) may be trapped within the crude material.

    • Process Impurities: The presence of unreacted starting materials or side-products can act as "purity sinks," preventing crystallization.

  • Recommended Solutions:

    • Trituration/Slurrying: This is the first and simplest method to try. Suspend the crude oil or solid in a solvent where the desired product has very low solubility, but the impurities are soluble.[1] Common choices include diethyl ether, hexane, or a mixture of ethyl acetate/hexane. Stir vigorously for 1-2 hours at room temperature, then collect the resulting solid (if one forms) by filtration.

    • High-Vacuum Drying: Place the material under a high-vacuum pump (not just a rotary evaporator) for several hours, sometimes with gentle heating (e.g., 30-40°C), to remove volatile impurities and residual solvents.

    • Co-evaporation: Dissolve the crude product in a volatile solvent like dichloromethane (DCM) or toluene and re-concentrate it. Repeat this process 2-3 times. This can help azeotropically remove less volatile solvents or impurities.

    • Proceed to Chromatography: If the above methods fail, the most reliable path forward is purification by column chromatography, which separates compounds based on polarity rather than crystallinity.[2]

Q2: My TLC plate shows multiple spots after the reaction. How can I identify my product and decide on a purification strategy?

A2: Thin-Layer Chromatography (TLC) is your primary tool for diagnosing the composition of your crude mixture and developing a purification plan.[3]

  • Probable Identity of Spots (in order of increasing polarity):

    • Least Polar: Unreacted Boc-protected methylglycine ester (starting material).

    • Intermediate Polarity: Your desired product, this compound. The hydrazide group significantly increases polarity compared to the starting ester.

    • Most Polar/Streaking: Residual hydrazine hydrate. Hydrazine is very polar and often streaks or stays at the baseline on silica gel.

  • Recommended Actions:

    • Co-spotting: Run a TLC plate where you spot your crude reaction mixture in one lane, the starting material in another lane, and a "co-spot" (a spot of crude mixture directly on top of a spot of starting material) in a third lane. This will definitively identify the starting material spot.

    • Staining: Use a potassium permanganate (KMnO₄) stain. The hydrazide moiety of your product is readily oxidized and will appear as a yellow/brown spot on a purple background. This can help distinguish it from other impurities.

    • Solvent System Optimization: The goal is to find a solvent system (e.g., ethyl acetate/hexane or DCM/methanol) that gives your product an Rf value of ~0.3-0.4. This system is often a good starting point for column chromatography.

Q3: After column chromatography, my fractions are still not pure, or the product co-elutes with an impurity. What went wrong?

A3: This indicates that the chosen chromatographic conditions did not provide sufficient resolution between your product and the persistent impurity.

  • Probable Causes:

    • Poor Solvent Choice: The polarity of the eluent may be too high, causing all compounds to elute quickly without separation, or too low, leading to very long retention times and band broadening.

    • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica.

    • Improper Packing/Loading: Cracks or channels in the silica gel bed can lead to poor separation. Dry loading the sample is often superior for polar compounds that may not dissolve well in the initial, non-polar eluent.[4]

  • Recommended Solutions:

    • Re-optimize TLC: Test different solvent systems. If hexane/ethyl acetate fails, try a DCM/methanol system. Sometimes adding a small amount (~0.5-1%) of triethylamine (Et₃N) to the eluent can improve the peak shape of amine-containing compounds by deactivating acidic sites on the silica gel.

    • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This helps to first elute non-polar impurities cleanly before the product comes off the column.

    • Consider an Alternative Stationary Phase: If silica gel fails, reversed-phase (C18) chromatography may provide a different selectivity and resolve the issue, especially for very polar compounds.[5]

Q4: I suspect residual hydrazine is in my final product. How can I detect and remove it?

A4: Hydrazine is a reactive and toxic impurity that must be removed.

  • Detection Methods:

    • ¹H NMR Spectroscopy: Hydrazine hydrate can appear as a broad, exchangeable singlet in the NMR spectrum. Its chemical shift can vary depending on the solvent and concentration.

    • GC-MS: Gas chromatography-mass spectrometry is a highly sensitive method for detecting volatile impurities like hydrazine.[6]

  • Removal Strategies:

    • Aqueous Work-up: Before concentration, wash the organic layer containing your product with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate the basic hydrazine, forming a salt that will partition into the aqueous layer. Caution: Be mindful that the Boc-group is acid-sensitive; do not use strong acid or prolong exposure. Immediately follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Reactive Quenching: In some cases, adding a small amount of acetone or another ketone to the crude mixture can react with excess hydrazine to form a hydrazone, which may be easier to remove via chromatography or crystallization. This should be done cautiously as it introduces another compound into the mixture.

    • Column Chromatography: As mentioned, hydrazine is very polar. During silica gel chromatography, it will typically adhere strongly to the silica, allowing for the elution of your less polar product. Running a "plug" of silica (a short column) can sometimes be sufficient.

Section 2: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization

This method is ideal when the crude product is a solid and has a purity of >85-90% by TLC.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (see Table 1). The ideal solvent will dissolve the compound when hot but result in poor solubility at room temperature or 0°C.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the material. Use a magnetic stir bar and a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4°C) for 30-60 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent System Rationale
Isopropanol (IPA) / Water Dissolve in hot IPA, then add water dropwise until turbidity persists. Re-heat to clarify and then cool slowly.
Ethyl Acetate / Hexane Dissolve in a minimal amount of hot ethyl acetate, then add hexane until the solution becomes cloudy. Re-heat and cool.

| Methanol / Diethyl Ether | Dissolve in methanol, then add diethyl ether slowly to induce precipitation. |

Protocol 2: Purification by Flash Column Chromatography

This is the most robust method for purifying complex mixtures or oily crude products.[2]

Methodology:

  • Select Eluent: Based on TLC analysis, choose a solvent system that provides good separation and an Rf of ~0.3 for the product. A common starting point is a gradient of 20% to 80% Ethyl Acetate in Hexane.

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 20% EtOAc/Hexane). Pour the slurry into the column and use gentle air pressure to pack a uniform bed.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM, methanol). Add a small amount of silica gel (~2-3x the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin running the eluent through the column. Start with the low-polarity mobile phase and collect fractions. Gradually increase the solvent polarity according to your planned gradient.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 3: Workflow Visualization

The following diagram provides a decision-making workflow for selecting the appropriate purification technique.

Purification_Workflow start Assess Crude Product (TLC, Physical State) is_solid Is it a Crystalline Solid? start->is_solid is_oil Is it an Oil / Sticky Solid? start->is_oil No tlc_check_solid TLC shows >90% purity (one major spot)? is_solid->tlc_check_solid Yes chromatography Perform Column Chromatography is_solid->chromatography No recrystallize Perform Recrystallization tlc_check_solid->recrystallize Yes tlc_check_solid->chromatography No triturate Attempt Trituration (e.g., with Ether/Hexane) is_oil->triturate Yes tlc_check_oil TLC shows multiple spots of similar polarity? end Pure Product recrystallize->end Purity Confirmed chromatography->end Purity Confirmed reassess Re-assess Product triturate->reassess reassess->is_solid

Caption: Decision tree for purification method selection.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound? A1: The impurity profile depends on the synthetic route, but typically includes:

  • Starting Materials: Unreacted N-Boc-N-methylglycine (or its activated ester) and excess hydrazine hydrate.

  • Side Products: Diacylation of hydrazine, where two molecules of the Boc-protected amino acid react with one molecule of hydrazine.

  • Reagents: Coupling agents or other reagents used in the amide bond formation step.

Q2: What are the recommended storage and handling conditions for the purified product? A2: Based on supplier safety data sheets and the chemical nature of the compound, the following conditions are recommended:

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C). Some suppliers recommend re-testing the product after 12 months to ensure stability.[7]

  • Handling: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Q3: Which analytical techniques are best for a final assessment of purity? A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect impurities with distinct signals. Integration of signals in the ¹H NMR can provide a quantitative estimate of purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by peak area percentage.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: The tert-butoxycarbonyl (Boc) protecting group is known to be acid-labile. What precautions should I take during purification? A4: It is critical to avoid acidic conditions to prevent cleavage of the Boc group.

  • Chromatography: Use neutral solvents. If you must add a modifier to the eluent for silica gel chromatography, use a volatile base like triethylamine rather than an acid like acetic acid.

  • Aqueous Work-up: If an acidic wash is necessary to remove basic impurities like hydrazine, use a mild, dilute acid (e.g., 10% citric acid or saturated NH₄Cl) and minimize the contact time. Immediately neutralize with a bicarbonate wash afterward. Avoid strong acids like concentrated HCl.

References
  • SciEngine.
  • ResearchGate.
  • BenchChem. Technical Support Center: Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile.
  • MedchemExpress.com. tert-Butyl (2-hydrazinyl-2-oxoethyl)
  • Sigma-Aldrich. tert-Butyl (2-hydrazinyl-2-oxoethyl)
  • Fluorochem. tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)
  • Reddit.
  • YouTube.
  • ResearchGate.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Biosynth. Retest Statement tert-Butyl(2-hydrazinyl-2- oxoethyl)(Methyl)
  • Biotage.

Sources

Common side reactions with tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during its use. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

Answer: this compound, also known as Boc-Sar-NHNH₂, is a derivative of glycine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and N-methylated.[1][2] It serves as a crucial building block in peptide synthesis and medicinal chemistry. The hydrazide functional group allows for the construction of peptide backbones or for conjugation to other molecules, while the Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions.[3][4]

Q2: I'm observing incomplete consumption of my starting material during a coupling reaction. What could be the cause?

Answer: Incomplete reactions are often traced back to several factors:

  • Insufficient Activation: The carboxylic acid partner may not be fully activated. Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and used in the correct stoichiometry.

  • Steric Hindrance: The N-methyl group on the carbamate nitrogen can increase steric bulk, slowing down the reaction. You may need to extend the reaction time or increase the temperature.

  • Base Equivalency: The choice and amount of base (e.g., DIPEA, TEA) are critical. Ensure you are using a sufficient amount to neutralize any acid present and to facilitate the coupling reaction.

  • Solvent Issues: The solubility of all reactants is key. Ensure a homogenous reaction mixture. If solubility is an issue, consider alternative solvents or solvent mixtures.

Q3: My final product is showing a mass corresponding to the loss of the Boc group. Why is this happening prematurely?

Answer: Premature deprotection of the Boc group is a common issue and is almost always caused by acidic conditions. The Boc group is notoriously sensitive to acid.[5][6] Trace amounts of acid in your starting materials, solvents, or even from the slow decomposition of chlorinated solvents can lead to the loss of the Boc protecting group. It is crucial to use anhydrous, amine-washed solvents and to ensure all glassware is free of acidic residue.

Q4: I am seeing a significant amount of a byproduct with a mass of [M+56]. What is this?

Answer: A mass increase of 56 amu often corresponds to the tert-butylation of a nucleophilic site on your substrate.[5][6] During Boc deprotection with strong acids like trifluoroacetic acid (TFA), the Boc group is cleaved to form a tert-butyl cation (t-Bu⁺).[7] This highly reactive carbocation can then alkylate electron-rich functional groups such as thiols, indoles (in tryptophan), or phenols (in tyrosine).

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section delves into specific side reactions, their mechanisms, and actionable strategies to mitigate them.

Side Reaction 1: Di-acylation of the Hydrazide
  • Problem: During coupling reactions, the terminal nitrogen of the hydrazide can sometimes react with a second molecule of the activated carboxylic acid, leading to a di-acylated byproduct.

  • Mechanism: The terminal -NH₂ of the hydrazide is nucleophilic and can compete with the desired N-methylamino group for the activated ester. While sterically less favored, under forcing conditions or with highly reactive electrophiles, this can become a significant side reaction.

  • Mitigation Strategies:

    • Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the carbamate reagent relative to the carboxylic acid.

    • Slow Addition: Add the activating agent or the carboxylic acid slowly to the reaction mixture to maintain a low concentration of the highly reactive species.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to favor the kinetically preferred product.

Side Reaction 2: Formation of tert-Butyl Adducts during Boc Deprotection
  • Problem: Formation of byproducts resulting from the alkylation of nucleophilic residues by the tert-butyl cation generated during acidic deprotection.[5]

  • Mechanism: The acid-catalyzed removal of the Boc group proceeds via the formation of a stable tert-butyl carbocation. This cation is a potent electrophile that can be "scavenged" by any available nucleophile in the reaction mixture.

  • Mitigation Strategies:

    • Use of Scavengers: This is the most effective strategy. Scavengers are nucleophilic species added to the deprotection cocktail to trap the tert-butyl cation.

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General-purpose cation scavenger2.5 - 5% (v/v)
Water Traps t-Bu⁺ as tert-butanol2.5 - 5% (v/v)
Thioanisole Tryptophan, Cysteine, Methionine5% (v/v)
1,2-Ethanedithiol (EDT) Tryptophan, Cysteine, Methionine2.5% (v/v)
  • Workflow for Deprotection with Scavengers:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep Dissolve Boc-protected substrate in DCM Cocktail Prepare TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) Add Add cleavage cocktail to substrate at 0 °C Cocktail->Add Stir Stir at room temperature (Monitor by TLC/LC-MS) Add->Stir Evap Concentrate in vacuo Stir->Evap Precip Precipitate with cold ether Evap->Precip Isolate Isolate product by filtration or centrifugation Precip->Isolate

Caption: Workflow for Boc deprotection using scavengers.

Side Reaction 3: Over-alkylation during Synthesis
  • Problem: In the synthesis of the title compound itself, for instance, from Boc-methylamine and a haloacetyl species, over-alkylation can occur if the resulting secondary amine reacts further.

  • Mechanism: The product, being a secondary amine before the introduction of the hydrazide, can compete with the starting Boc-methylamine for the electrophile.

  • Mitigation Strategies:

    • Use of Excess Amine: Employing a significant excess of Boc-methylamine can statistically favor the mono-alkylation product.

    • Controlled Addition: Slowly adding the alkylating agent to the solution of the amine helps to maintain a low concentration of the electrophile, minimizing the chance of a second alkylation event.

III. Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is designed for the efficient and clean removal of the Boc group while minimizing side reactions.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. A common general-purpose cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) by volume.[7]

  • Addition: Slowly add the cleavage cocktail (typically 10-20 volumes per gram of substrate) to the stirred substrate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.

    • Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt.

    • Isolate the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under high vacuum.

Protocol 2: Troubleshooting Incomplete Coupling Reactions

This protocol provides steps to take when a coupling reaction involving this compound fails to go to completion.

  • Reagent Check:

    • Verify the quality of your coupling reagents (e.g., HATU, HBTU). These reagents can degrade upon exposure to moisture.

    • Ensure your base (e.g., DIPEA, TEA) is anhydrous and pure.

  • Reaction Re-initiation:

    • If the reaction has stalled, add an additional portion (0.2-0.3 equivalents) of the coupling reagent and base.

    • Allow the reaction to stir for an additional 2-4 hours.

  • Temperature Increase:

    • If re-initiation is unsuccessful, gently warm the reaction mixture to 30-40 °C. Monitor carefully, as increased temperature can also promote side reactions.

  • Solvent Change:

    • If solubility appears to be an issue, consider adding a co-solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to improve the solubility of all components.

Caption: Troubleshooting flowchart for incomplete coupling reactions.

IV. References

  • Brandel, M. G., & Fletcher, S. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 269–275. [Link]

  • Carpino, L. A., & Ghassemi, S. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(6), 291-297. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Methods of preparing peptide derivatives. Retrieved January 21, 2026, from

Sources

Technical Support Center: Optimization of Reaction Parameters for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.

Introduction: Synthetic Strategy and Key Challenges

This compound is a valuable building block, often utilized in medicinal chemistry and peptide synthesis as a protected and activated form of N-methylglycine (sarcosine). Its synthesis is typically a two-step process: first, the Boc-protection of sarcosine, followed by the conversion of the resulting carboxylic acid to a hydrazide.

While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide provides a structured approach to navigate these challenges, ensuring a robust and reproducible synthesis.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Hydrazinolysis Sarcosine Sarcosine (N-Methylglycine) BocSarcosine N-Boc-Sarcosine (Precursor) Sarcosine->BocSarcosine Base, Solvent BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->BocSarcosine Activator Activating Agent (e.g., EDC, HOBt) FinalProduct tert-Butyl (2-hydrazinyl-2-oxoethyl) (methyl)carbamate BocSarcosine->FinalProduct Solvent, Temp. Control Activator->FinalProduct Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Figure 1: General two-step synthetic workflow for the target compound.

Part I: Troubleshooting the Synthesis of N-Boc-Sarcosine (Precursor)

This initial step involves the protection of the secondary amine of sarcosine with a tert-butoxycarbonyl (Boc) group. Success here is critical for a clean subsequent reaction.

Frequently Asked Questions (FAQs) - Step 1

Q1: What are the most common conditions for Boc-protection of sarcosine? A1: The most prevalent method involves reacting sarcosine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] Common solvent systems include aqueous solutions (with NaOH or NaHCO₃) or organic solvents like THF, dioxane, or acetonitrile with an organic base like triethylamine (TEA).[2][3] The reaction is typically performed at room temperature.[1]

Q2: Can I use a solvent-free method for this reaction? A2: Yes, a solvent-free approach where sarcosine is added directly to molten (Boc)₂O can be highly efficient.[4][5] This "green" chemistry approach often results in rapid reaction times and simplifies workup, as it avoids the need for large volumes of solvent.[5] However, it can be exothermic, so gradual addition and temperature monitoring are crucial.

Q3: Which base is optimal for this protection? A3: The choice of base depends on the solvent.

  • Aqueous Systems: Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are effective and economical choices.

  • Organic Solvents: Triethylamine (TEA) is commonly used. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, but it is often unnecessary for simple amino acids.[6]

  • Solvent-Free: No base is typically required, as the reaction proceeds readily.[4]

Troubleshooting Guide - Step 1: N-Boc-Sarcosine Formation
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient (Boc)₂O: The anhydride can degrade over time, especially if exposed to moisture. 2. Incorrect pH/Base: In aqueous systems, the pH must be sufficiently basic to deprotonate the amine, making it nucleophilic. 3. Low Temperature: While the reaction works at room temperature, very cold conditions can slow it down significantly.1. Use a slight excess (1.1-1.5 equivalents) of fresh (Boc)₂O.[1] 2. If using NaOH, maintain a pH between 9-11. Add the base portion-wise to keep the pH stable. 3. Allow the reaction to stir overnight at room temperature to ensure completion. Gentle warming to 40°C can also be applied.[1]
Low Yield 1. Product Loss During Workup: N-Boc-sarcosine has some water solubility. Multiple extractions are necessary. 2. Premature Deprotection: The Boc group is acid-labile. The pH during the acidic wash of the workup must be controlled.[7] 3. Degradation of (Boc)₂O: As mentioned above, old reagent leads to lower conversion.1. After acidifying the aqueous layer to pH 2-3, extract with a suitable organic solvent (e.g., ethyl acetate, DCM) at least 3-5 times. 2. Use a mild acid like citric acid or cold, dilute HCl for the wash. Avoid prolonged exposure to strongly acidic conditions.[8] 3. Always use a fresh bottle of (Boc)₂O or verify its activity on a small scale first.
Oily Product That Won't Solidify 1. Residual Solvent: Incomplete removal of the extraction solvent. 2. Presence of t-Butanol: This is a byproduct of the reaction. 3. Impurity: The product may contain unreacted starting materials or byproducts.1. Dry the product under high vacuum for an extended period (12-24 hours). 2. Co-evaporation with a solvent like toluene can help azeotropically remove residual t-butanol. 3. If impurities are suspected, attempt purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient with a small amount of acetic acid) or recrystallization.

Part II: Troubleshooting the Hydrazinolysis of N-Boc-Sarcosine

This step converts the carboxylic acid of the precursor into the desired hydrazide. The key is to activate the carboxyl group to facilitate nucleophilic attack by hydrazine.

Frequently Asked Questions (FAQs) - Step 2

Q1: How do I activate the carboxylic acid on N-Boc-sarcosine for reaction with hydrazine? A1: There are two primary strategies:

  • Peptide Coupling Reagents: This is the mildest and often preferred method. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are used to form an active ester in situ, which then reacts with hydrazine. This approach minimizes side reactions.[9]

  • Conversion to an Ester: The N-Boc-sarcosine can first be converted to a simple methyl or ethyl ester. This ester is then reacted with hydrazine hydrate in a solvent like methanol or ethanol.[10] This is a robust, classical method.

Q2: What is the difference between using hydrazine hydrate and anhydrous hydrazine? A2: Hydrazine hydrate is a solution of hydrazine in water (typically 64% hydrazine) and is more common, less hazardous, and easier to handle than anhydrous hydrazine. For most standard hydrazide formations, hydrazine hydrate is perfectly suitable and effective.[10] Anhydrous hydrazine is more reactive but also more dangerous and is generally reserved for reactions where water must be strictly excluded.

Q3: What are the most common side reactions in this step? A3: The primary side reactions include:

  • Formation of a Diacyl Hydrazide: If the stoichiometry is not controlled, one molecule of hydrazine can react with two molecules of the activated N-Boc-sarcosine. Using an excess of hydrazine minimizes this.

  • Peptide Bond Cleavage: While not an issue for this specific molecule, it's a known side reaction of hydrazine in larger peptides, where it can cleave certain peptide bonds (e.g., Gly-Xaa).[11]

  • Racemization: Not applicable for sarcosine, but for chiral amino acids, the activation step can lead to racemization if not performed under optimal conditions (e.g., low temperature, use of additives like HOBt).[9]

Troubleshooting Guide - Step 2: Hydrazide Formation

G Start Reaction Failed or Low Yield TLC TLC Analysis: Is N-Boc-Sarcosine consumed? Start->TLC No_SM_Consumed Cause: Ineffective Activation - Degraded coupling reagents - Incorrect stoichiometry - Low temperature TLC->No_SM_Consumed No SM_Consumed Cause: Issue with Hydrazine or Workup - Degraded hydrazine - Product is water-soluble - Emulsion during extraction TLC->SM_Consumed Yes Solution_Activation Solution: 1. Use fresh EDC/HOBt. 2. Re-check calculations (use 1.1 eq). 3. Allow reaction to proceed at 0°C to RT. No_SM_Consumed->Solution_Activation Solution_Hydrazine Solution: 1. Use fresh hydrazine hydrate. 2. Saturate aqueous layer with NaCl before extraction. 3. Extract with a different solvent (e.g., n-butanol). SM_Consumed->Solution_Hydrazine

Figure 2: Troubleshooting logic for the hydrazinolysis step.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Proceed (Only starting material observed)1. Ineffective Carboxylic Acid Activation: The coupling reagents (e.g., EDC) may have degraded. 2. Inactive Hydrazine: Hydrazine can be oxidized over time. 3. Incorrect Reaction Order: The activating agent should be allowed to react with the carboxylic acid first before adding hydrazine.1. Use fresh, high-quality coupling reagents. Store EDC in a desiccator at low temperature. 2. Use a fresh bottle of hydrazine hydrate. 3. Dissolve N-Boc-sarcosine in a suitable solvent (e.g., DMF, DCM). Cool to 0°C. Add HOBt (1.1 eq) and EDC (1.1 eq). Stir for 15-30 minutes before adding hydrazine hydrate.
Formation of Multiple Products (Complex TLC)1. Diacyl Hydrazide Formation: Insufficient hydrazine was used. 2. Side Reactions from Coupling Agents: Byproducts from EDC (DCU if using DCC) can complicate purification.1. Use a significant excess of hydrazine hydrate (3-5 equivalents) to favor the formation of the desired monohydrazide. 2. If using EDC, the urea byproduct is water-soluble and can be removed during aqueous workup. If using DCC, the DCU byproduct is filtered off. Ensure complete removal.
Difficulty Isolating Product 1. High Water Solubility: The hydrazide product can be quite polar and may have significant solubility in water. 2. Emulsion During Workup: The presence of polar functionalities can lead to emulsions during extraction.1. Before extraction, saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic product. 2. Use a more polar extraction solvent like n-butanol, or perform a continuous liquid-liquid extraction if necessary. 3. Alternatively, evaporate the solvent and purify the residue directly via column chromatography (using a polar mobile phase, e.g., DCM/Methanol).
Product Instability 1. Acidic Conditions: The Boc group can be cleaved by residual acid from the previous step or workup.[8] 2. Storage: The hydrazide functionality can be susceptible to oxidation or degradation over time.1. Ensure all workup steps are performed under neutral or slightly basic conditions. Use a bicarbonate wash to neutralize any acid. 2. Store the final product under an inert atmosphere (Nitrogen or Argon) at low temperature (refrigerator or freezer).

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-Sarcosine
  • Dissolve sarcosine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (sufficient to dissolve the sarcosine and maintain pH >10).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise while stirring vigorously.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Mobile Phase: 10% Methanol in DCM).

  • Once complete, wash the reaction mixture with diethyl ether (2x) to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with cold 1M HCl or solid citric acid.

  • Extract the aqueous layer with ethyl acetate (4x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid or viscous oil.

Protocol 2: Synthesis of this compound
  • Dissolve N-Boc-sarcosine (1.0 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Add HOBt (1.1 eq) followed by EDC·HCl (1.1 eq). Stir the mixture at 0°C for 30 minutes.

  • Slowly add hydrazine hydrate (4.0 eq) dropwise, ensuring the temperature does not rise above 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with cold water (2x), 5% aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., 5-10% methanol in DCM gradient) or by recrystallization (e.g., from ethyl acetate/hexane) to afford the pure product.

Safety Precautions

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Coupling Reagents (EDC/DCC): These can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

  • (Boc)₂O: Can cause irritation. Handle with care.

This guide is intended for use by trained professionals. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

  • OrgPrepDaily. (2012). Reactions that Work: Boc Protection. Chemtips. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 1. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. [Link]

  • PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Retrieved from [Link]

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent? r/Chempros. [Link]

  • ResearchGate. (2010). Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. [Link]

  • ResearchGate. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

  • AAPPTec. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Honegger, A., Hughes, G. J., & Wilson, K. J. (1981). Chemical modification of peptides by hydrazine. Biochemical Journal, 199(1), 53–59. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during their experiments. We provide in-depth, field-proven insights and practical solutions to ensure the successful application of this compound in your research.

Introduction to the Compound

This compound (CAS 633328-19-5) is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure incorporates a Boc-protected amine and a hydrazide moiety, making it a valuable intermediate. However, the interplay of these functional groups can present unique solubility challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its structure, which includes both a non-polar tert-butyl group and polar carbamate and hydrazide groups, this compound is expected to be a white to off-white solid.[1] It is anticipated to have good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in water is expected to be limited due to the hydrophobic tert-butyl group. While specific quantitative data is not widely published, related compounds like tert-butyl carbazate are soluble in many organic solvents but insoluble in water.[2]

Q2: I'm observing poor solubility in my chosen reaction solvent. What are the likely causes?

A2: Several factors could be contributing to this issue:

  • Solvent Polarity: The principle of "like dissolves like" is paramount.[3] If your solvent is too non-polar (e.g., hexanes, toluene), it will not effectively solvate the polar hydrazide and carbamate functionalities. Conversely, a highly polar protic solvent might interact too strongly with the solute, hindering dissolution in some cases.

  • Temperature: For most solids, solubility increases with temperature.[4] Running your reaction at a higher temperature, if thermally permissible for your reactants, can significantly improve solubility.

  • Compound Purity: Impurities from previous synthetic steps can sometimes co-precipitate or alter the crystal lattice energy, affecting solubility.

  • pH of the Medium: Although the Boc group is generally stable at neutral and basic pH, the hydrazide moiety can be protonated under acidic conditions, which could alter its solubility profile.[5]

Q3: Can I use co-solvents to improve solubility?

A3: Absolutely. Using a co-solvent system is a highly effective strategy.[6][7] For instance, if your primary reaction solvent is moderately polar, adding a more polar, miscible co-solvent like DMSO or DMF can enhance the solubility of your compound. It is crucial to ensure the co-solvent does not interfere with your reaction chemistry.

Q4: Are there any known stability issues related to this compound that could be mistaken for solubility problems?

A4: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved.[5][8] If your reaction medium is acidic, the compound may degrade, leading to the formation of different, potentially less soluble species. This degradation could be misinterpreted as a solubility issue. Always ensure your reaction conditions are compatible with the stability of the Boc group.

Troubleshooting Guides

This section provides structured approaches to systematically address solubility challenges.

Guide 1: Systematic Solvent Screening

When faced with poor solubility, a systematic approach to solvent selection is the first line of defense.

Experimental Workflow: Solvent Screening

Caption: Systematic workflow for solvent and co-solvent screening.

Step-by-Step Protocol:
  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from your screening panel.

  • Observation: Agitate the vials at a controlled temperature (e.g., room temperature) and observe for complete dissolution.

  • Incremental Addition: If the compound does not dissolve, add another measured aliquot of the solvent and continue agitation. Record the total volume of solvent required for complete dissolution.

  • Co-Solvent Testing: For promising but imperfect solvents, create binary mixtures (e.g., 9:1, 4:1, 1:1 ratios) with a good, miscible solvent (like DMSO) and repeat the solubility test.

  • Data Analysis: Quantify the solubility in mg/mL or molarity for each solvent and co-solvent system to identify the optimal conditions.

Data Summary Table: Hypothetical Solvent Screening Results
Solvent/Co-Solvent SystemPolarity IndexTemperature (°C)Observed Solubility (mg/mL)Notes
Dichloromethane (DCM)3.125< 5Poor solubility
Tetrahydrofuran (THF)4.025~10Moderate solubility
Methanol5.125> 50Good solubility
Acetonitrile5.825~20Moderate solubility
Dimethylformamide (DMF)6.425> 100Excellent solubility
Dimethyl sulfoxide (DMSO)7.225> 100Excellent solubility
THF:DMSO (4:1)N/A25~50Improved from pure THF
DCM:Methanol (9:1)N/A25~30Significantly improved from pure DCM
Guide 2: The Impact of Temperature

For endothermic dissolution processes, increasing the temperature can be a simple and effective way to increase solubility.[9]

Experimental Workflow: Temperature Variation

Caption: Workflow for optimizing solubility through temperature adjustment.

Step-by-Step Protocol:
  • Solvent Selection: Choose a solvent in which the compound shows at least partial solubility at room temperature.

  • Slurry Preparation: Create a slurry of the compound in the chosen solvent.

  • Heating and Observation: While stirring, gradually heat the mixture in controlled increments (e.g., 10 °C). Observe the temperature at which the compound fully dissolves.

  • Stability Check: It is crucial to ensure that the compound is stable at the elevated temperature. This can be checked by taking a sample after dissolution, cooling it to room temperature to see if the compound precipitates, and analyzing the sample by TLC or LC-MS to check for degradation products.

Guide 3: Formulation and Additive Strategies

In challenging cases, especially for downstream applications like biological assays, formulation strategies can be employed.

  • pH Adjustment: For aqueous systems, carefully adjusting the pH might enhance solubility. However, be mindful of the acid-lability of the Boc group. A slightly basic pH might be tolerated and could potentially deprotonate any acidic impurities that might be hindering solubility.

  • Use of Surfactants: In aqueous media, a small amount of a non-ionic surfactant can aid in solubilization by forming micelles.[10] This is more relevant for formulation than for chemical synthesis.

  • Solid Dispersions: For pharmaceutical development, creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[11]

Concluding Remarks

Overcoming the solubility issues of this compound is achievable through a systematic and informed approach. By understanding the chemical nature of the compound and methodically exploring solvent systems, temperature effects, and other formulation strategies, researchers can successfully integrate this valuable building block into their synthetic and developmental workflows.

References

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Yasmeen, S., & Bases, K. (2021). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). T-BOC-Hydrazide (tert-Butyl Carbazate) BP EP USP CAS 870-46-2. Retrieved from [Link]

  • ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate. Retrieved from [Link]

  • Chemsrc. (2024, January 7). tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Suppliers, Manufacturers & Traders. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. This guide is designed to provide in-depth troubleshooting and practical, field-proven solutions to common challenges encountered during the synthesis and purification of this important chemical intermediate. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the chemical principles at play.

Introduction: The Synthetic Pathway

The synthesis of this compound, also known as Boc-Sarcosine hydrazide, is typically a two-step process. First, the commercially available Sarcosine methyl ester is protected with a tert-butyloxycarbonyl (Boc) group. The resulting ester is then converted to the desired hydrazide via hydrazinolysis.

This seemingly straightforward process can present several challenges, leading to impure products and reduced yields. This guide will address the most common issues in a question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Reaction Monitoring & Initial Work-up

Question 1: My reaction to form the hydrazide seems complete by TLC, but after removing the solvent, I'm left with an oil instead of the expected solid product. What's happening?

Answer: This is a very common issue and is almost always due to the presence of excess hydrazine hydrate and unreacted starting material, Boc-Sarcosine methyl ester, which are both liquids or low-melting solids and can suppress the crystallization of your solid product. Hydrazine hydrate, in particular, can form azeotropes with common solvents, making its complete removal by simple rotary evaporation difficult.

Causality Explained: The desired product, this compound, is a solid with a reported melting point of 111-115°C[1]. The presence of liquid impurities will depress the freezing point and physically coat the nascent crystals, preventing the formation of a crystalline lattice.

Troubleshooting Protocol: Removal of Excess Hydrazine Hydrate & Unreacted Ester

  • Azeotropic Removal (for larger scales):

    • After the initial concentration of the reaction mixture, add toluene or xylene.

    • Concentrate the mixture again on a rotary evaporator. The toluene/xylene will form an azeotrope with residual hydrazine hydrate, aiding in its removal.

    • Caution: Hydrazine is toxic and potentially explosive. Ensure your rotary evaporator is in a well-ventilated fume hood and use a proper cold trap.

  • Precipitation and Trituration (Recommended for most scales):

    • After removing the bulk of the reaction solvent (e.g., methanol or ethanol), place the crude oil under high vacuum for several hours to remove as much volatile residue as possible.

    • To the resulting crude oil, add a cold, non-polar solvent in which the product has low solubility but the impurities are soluble. Diethyl ether or a mixture of ethyl acetate and hexanes are excellent choices.

    • Stir the mixture vigorously. The desired hydrazide should precipitate as a white solid. If it oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • Once a solid has formed, continue to stir for 30-60 minutes to ensure complete precipitation and to wash the solid.

    • Collect the solid by filtration, washing with a small amount of the cold solvent.

    • Dry the solid product under vacuum.

Visual Workflow for Product Isolation

crude_oil Crude Oily Product (Product + Hydrazine + Unreacted Ester) add_solvent Add Cold Diethyl Ether or Hexane/EtOAc crude_oil->add_solvent stir Stir Vigorously add_solvent->stir filter Filter the Mixture stir->filter solid_product Purified Solid Product filter->solid_product filtrate Filtrate (Soluble Impurities) filter->filtrate Discard

Caption: Workflow for inducing precipitation and purification.

Handling Solid Byproducts

Question 2: I'm seeing a significant amount of a white solid that is insoluble in my organic solvent even before I try to precipitate my product. What is it and how do I get rid of it?

Answer: If you synthesized your Boc-Sarcosine precursor by coupling Boc-Sarcosine acid directly with hydrazine using a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), this insoluble white solid is almost certainly N,N'-dicyclohexylurea (DCU).

Causality Explained: DCC is a powerful dehydrating agent that facilitates amide bond formation. In the process, the DCC itself is consumed and converted into the highly insoluble DCU byproduct. The insolubility of DCU in most common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF) is a key feature, but it can also complicate purification if not handled correctly.[2][3]

Troubleshooting Protocol: Removal of Dicyclohexylurea (DCU)

The primary method for removing DCU is filtration. The key is to perform the filtration before concentrating the reaction mixture.

  • Pre-concentration Filtration:

    • Once the coupling reaction is complete (as determined by TLC), filter the entire reaction mixture through a medium-porosity sintered glass funnel or a pad of Celite®.

    • Wash the collected DCU solid with a small amount of the reaction solvent (e.g., DCM or THF) to recover any product that may have been occluded.

    • Combine the filtrate and the washings. This solution now contains your desired product and can be taken forward to the next steps of the work-up (e.g., aqueous wash, concentration).

  • Post-concentration Filtration:

    • If you have already concentrated the reaction mixture, re-dissolve the crude material in a minimal amount of a solvent where DCU has very low solubility, such as acetonitrile or diethyl ether.[4][5][6]

    • Filter the mixture to remove the insoluble DCU.

    • Proceed with the purification of the filtrate as described in Question 1.

Visual Guide for DCU Removal

reaction_mixture Completed Reaction Mixture (Product + DCU + Solvent) filter_dcu Filter Mixture reaction_mixture->filter_dcu dcu_solid DCU Solid (Byproduct) filter_dcu->dcu_solid Discard filtrate Filtrate (Product in Solution) filter_dcu->filtrate workup Aqueous Work-up & Concentration filtrate->workup purified_product Crude Product for Final Purification workup->purified_product

Caption: Workflow for removing insoluble DCU byproduct.

Aqueous Work-up and Final Purification

Question 3: My product is mostly clean after precipitation, but I still see some minor impurities. What further steps can I take to achieve high purity (>98%)?

Answer: For achieving high purity, a standard aqueous work-up followed by recrystallization or a final trituration wash is often necessary. This will remove any residual water-soluble starting materials or salts from the precursor synthesis.

Causality Explained: The synthesis of the Boc-Sarcosine methyl ester precursor typically uses triethylamine (TEA) as a base, which forms triethylammonium salts.[7] Also, any unreacted hydrazine is basic. An acidic wash will remove these basic components. A subsequent basic wash will remove any unreacted acidic starting materials.

Troubleshooting Protocol: Aqueous Wash and Recrystallization

  • Aqueous Work-up:

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with:

      • A mild acid solution (e.g., 5% citric acid or 0.5 N HCl) to remove residual hydrazine and other basic impurities.

      • A mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

      • Brine (saturated NaCl solution) to break any emulsions and remove the bulk of the water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the solid product from the aqueous work-up in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

    • Slowly add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

    • Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under high vacuum.

Data Summary Table: Purification Strategies

Byproduct/ImpurityPhysical StatepKa (approx.)Recommended Removal MethodRationale
Hydrazine HydrateLiquid~8.1 (for N₂H₄)Aqueous wash with dilute acid; Azeotropic distillation with toluene.Hydrazine is basic and water-soluble; forms an azeotrope with toluene.
Boc-Sar-OMeOily LiquidNeutralTrituration/recrystallization with Ether/Hexanes.Higher solubility in non-polar solvents compared to the hydrazide product.
Dicyclohexylurea (DCU)White SolidNeutralFiltration of the reaction mixture.Very low solubility in most organic solvents.[2][4]
Triethylamine HClWhite SolidN/A (Salt)Aqueous wash.Highly soluble in water.

Conclusion

The successful synthesis of this compound hinges on the careful management of reaction stoichiometry and a systematic approach to purification. By understanding the nature of the potential byproducts, researchers can proactively design work-up procedures that effectively isolate the desired compound in high purity. The protocols outlined in this guide provide a robust framework for troubleshooting and optimizing this common yet sometimes challenging transformation.

References

  • University of Rochester. (n.d.). Workup: DCC Coupling. Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. (2013, February 9). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved January 21, 2026, from [Link]

  • Manavalan, M. (2025, December 3). How I can remove DCU from my product? Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

Sources

Stability issues of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. It is designed for researchers, scientists, and drug development professionals to mitigate potential degradation, understand reaction byproducts, and optimize experimental outcomes.

Core Stability Principles: A Structural Overview

This compound is a bifunctional molecule featuring three key chemical moieties: a tert-butoxycarbonyl (Boc) protecting group, a carbamate linkage, and a hydrazide group. Understanding the inherent reactivity of each is critical to predicting its stability.

  • Boc Group: This group is notoriously sensitive to acidic conditions, which are used for its removal.[1][2] It is, however, generally stable to a wide range of basic and nucleophilic reagents as well as catalytic hydrogenolysis.[3]

  • Carbamate Linkage: While more stable than an ester, the carbamate can undergo hydrolysis under harsh acidic or basic conditions, although this is typically much slower than the acid-catalyzed cleavage of the Boc group.

  • Hydrazide Group: The terminal hydrazide is a potent nucleophile, essential for its intended reactivity (e.g., forming hydrazones). Hydrazines and their derivatives can also be susceptible to oxidation.[4]

Caption: Key functional groups and their general stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during experiments in a question-and-answer format.

Part A: Issues Under Acidic Conditions

Question 1: My LC-MS analysis shows my main product plus a peak with a mass increase of +56 Da after an acidic step. What is this impurity?

Answer: A mass increase of 56 Da is the characteristic signature of tert-butylation. During the acid-mediated cleavage of the Boc group, a highly reactive tert-butyl cation is formed.[5][6] If nucleophilic sites exist on your substrate or other molecules in the reaction mixture (e.g., side chains of Tryptophan, Methionine, or even solvent), this cation can act as an electrophile, leading to unwanted alkylation.[5]

Solution:

  • Use Scavengers: The most effective solution is to add a "scavenger" to the reaction medium. Scavengers are nucleophiles designed to trap the tert-butyl cation before it can react with your product.

  • Common Scavengers:

    • Triisopropylsilane (TIS): Excellent general-purpose scavenger.

    • Thioanisole: Particularly useful for protecting Methionine and Tryptophan residues.[5]

    • Water: Can act as a scavenger but may not be suitable for all reactions.

G Mechanism of Side-Product Formation and Prevention Boc_Molecule Boc-Protected Substrate (R-NH-Boc) Deprotected_Product Desired Product (R-NH₃⁺) Boc_Molecule->Deprotected_Product tBu_Cation tert-Butyl Cation (Reactive Intermediate) Boc_Molecule->tBu_Cation  Acid Cleavage TFA TFA (H⁺) Nucleophile Nucleophilic Site (on Product or Solvent) Side_Product Side Product (R-NH-tBu) Mass +56 Da tBu_Cation->Side_Product Undesired Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Desired Trapping Scavenger Scavenger (e.g., TIS)

Caption: Role of scavengers in preventing side-chain alkylation.

Question 2: My deprotection reaction with TFA is slow or incomplete, even after several hours. What should I do?

Answer: Incomplete deprotection can stem from several factors.

Possible Causes & Solutions:

  • Insufficient Acid Strength/Concentration: The N-methyl group on the carbamate can slightly increase the electron density, making it marginally more stable than a standard N-H carbamate. Ensure your acid concentration is sufficient.

    • Solution: Increase the concentration of Trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% Water, and 2.5% TIS. For very resistant groups, anhydrous HF or TMSOTf can be used, but these are highly corrosive and require specialized equipment and handling procedures.

  • Low Temperature: While reactions are often started at 0°C to control exotherms, prolonged reaction at low temperatures can slow the rate of cleavage.

    • Solution: After initial addition of acid at 0°C, allow the reaction to warm to room temperature and stir for 1-4 hours.[6]

  • Steric Hindrance: If the molecule is large or sterically crowded around the Boc group, cleavage may be slower.

    • Solution: Increase the reaction time and monitor progress carefully by an appropriate analytical method like HPLC or TLC.

Part B: Issues Under Basic Conditions

Question: I am observing degradation of my compound in a basic solution (e.g., pH > 9), even though the Boc group is supposed to be base-stable. Why?

Answer: While the tert-butoxycarbonyl (Boc) group itself is highly resistant to basic conditions, other parts of the molecule are not entirely inert.[1][3]

Possible Causes & Solutions:

  • Hydrolysis of the Hydrazide: The hydrazide functional group, while more stable than an ester, can undergo slow hydrolysis to the corresponding carboxylic acid under prolonged exposure to strong bases, especially at elevated temperatures.

    • Solution: If possible, limit the exposure time to strong bases and perform reactions at room temperature or below. Use the mildest basic conditions that are effective for your desired transformation.

  • Oxidation: Hydrazine and its derivatives are reducing agents and can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. This is a non-hydrolytic degradation pathway.

    • Solution: Work under an inert atmosphere (e.g., Nitrogen or Argon). If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA, although its effectiveness can be system-dependent.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A1: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation and potential hydrolysis from atmospheric moisture.[7]

  • Q2: What is a standard, reliable protocol for removing the Boc group from this molecule?

    • A2: A solution of 50-95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 2.5-5% Triisopropylsilane (TIS) as a scavenger is a robust and common method.[6] The reaction is typically run for 1-3 hours at room temperature. See Section 4 for a detailed protocol.

  • Q3: Which analytical techniques are recommended for monitoring the stability and degradation of this compound?

    • A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for quantifying the disappearance of the starting material and the appearance of degradation products.[8] For structural identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[8][] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for definitive structural elucidation of isolated impurities.[]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection

This protocol describes a general method for the complete removal of the Boc group while minimizing side reactions.

  • Preparation: Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.0 to 5.0 equivalents).

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA) (20 to 50 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • To remove residual TFA, co-evaporate the residue with toluene or DCM (3 times).

    • The resulting TFA salt can often be precipitated by adding the concentrated residue to a 10-fold excess of cold diethyl ether.

    • Collect the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a starting point for developing an analytical method to assess stability.

  • Instrumentation: HPLC with UV-Vis Detector (e.g., Diode Array Detector).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 220 nm.

  • Column Temperature: 30 °C.

  • Procedure:

    • Prepare stock solutions of the compound in a suitable solvent (e.g., Acetonitrile).

    • Incubate aliquots of the stock solution in the desired acidic or basic buffer at a defined temperature.

    • At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing the pH), and dilute with the initial mobile phase composition.

    • Inject onto the HPLC system and integrate the peak area of the parent compound to determine the percentage remaining over time.

Data Summary Table

The following table summarizes the expected stability of this compound under various conditions based on established chemical principles. This is an illustrative guide; empirical testing is required for precise kinetics.

ConditionpH RangeTemperatureExpected Stability/OutcomePrimary Degradation Pathway
Strongly Acidic < 10-25 °CHighly Unstable. Rapid cleavage of the Boc group within minutes to a few hours.[10]Acid-catalyzed hydrolysis of the tert-butyl carbamate.
Mildly Acidic 3-525 °CModerately Stable. Very slow cleavage of the Boc group may occur over extended periods (days to weeks).Slow acid-catalyzed hydrolysis.
Neutral 6-825 °CHighly Stable. No significant degradation expected.N/A (Potential for slow oxidation if O₂ is present).
Mildly Basic 9-1125 °CHighly Stable. The Boc group and carbamate linkage are resistant to these conditions.[1][3]N/A
Strongly Basic > 1225 °CModerately Stable. Generally stable over short periods, but prolonged exposure may lead to slow hydrazide hydrolysis.Base-catalyzed hydrolysis of the hydrazide C-N bond.
Strongly Basic (Elevated Temp.) > 12> 50 °CPotentially Unstable. Rate of hydrazide and potentially carbamate hydrolysis will increase significantly.Base-catalyzed hydrolysis of hydrazide and carbamate.

References

  • Carl ROTH. Safety Data Sheet: Ammonium carbamate. [Link]

  • Zhu, J., et al. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. ACS Catalysis, 2(4), 530-534. [Link]

  • Carl ROTH. Safety Data Sheet: Ammonium carbamate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. [Link]

  • Raju, M., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • The Organic Chemistry Tutor. Boc Deprotection Mechanism. (2022). [Link]

  • Raju, M., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]

  • Valero, M., et al. (2004). Versatile synthesis of Boc protected hydrazinoacetic acid and its application to the chemoselective ligation of TASP molecules. Protein and Peptide Letters, 11(6), 539-42. [Link]

  • Singh, S., et al. (2013). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Journal of Pharmaceutical and Biomedical Analysis, 74, 154-165. [Link]

  • Wardell, J. L., et al. (2008). tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2183. [Link]

  • Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in Experimental Medicine and Biology, 611, 211-2. [Link]

  • Google Patents. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
  • MySkinRecipes. tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate. [Link]

  • MDPI. tert-Butyl Carbazate (N-Boc-Hydrazine). [Link]

  • Pljevljakusić, D., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-65. [Link]

  • Kim, K., et al. (2018). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Sensors (Basel), 18(11), 3737. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Defense Technical Information Center. The Chemical and Biochemical Degradation of Hydrazine. (1997). [Link]

  • Knight Chemicals Online. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]

  • ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. We provide in-depth, field-proven insights into potential challenges, offering solutions grounded in chemical principles to optimize your synthetic outcomes.

The unique structure of this reagent—a Boc-protected, N-methylated glycine hydrazide—makes it a valuable building block for peptide synthesis and the construction of complex heterocyclic systems. However, its trifunctional nature (a sterically hindered carbamate, a secondary amine, and a reactive hydrazide) presents specific challenges that require careful consideration. This guide addresses these issues in a direct question-and-answer format.

Reagent Overview and Key Properties

This compound is a bifunctional molecule primarily used as a synthetic intermediate. The Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protecting group for the N-methyl amine, while the terminal hydrazide moiety serves as a potent nucleophile for forming hydrazones or for acylation reactions.

PropertyValueSource
CAS Number 633328-19-5[1]
Molecular Formula C₈H₁₇N₃O₃[2]
Molecular Weight 203.24 g/mol [2]
Appearance Solid[2]
Storage 2-8°C, Sealed in dry conditions[3]
Purity Typically ≥95%[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with a carboxylic acid is showing low yield and unreacted starting material. What's going wrong?

Answer: This is a common issue that can stem from several factors related to reactant purity, activation method, and steric hindrance.

  • Root Cause Analysis & Solutions:

    • Purity of Starting Materials: The purity of all reactants is critical. Ensure your this compound, carboxylic acid, and solvents are anhydrous and free of contaminants. Impurities can interfere with the reaction or consume expensive coupling reagents.[4][5]

    • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and the hydrazide is slow. The acid must be activated. If standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are failing, consider more potent activating agents like HATU or HBTU, especially if your carboxylic acid is sterically hindered.

    • Steric Hindrance: The N-methyl group and the bulky Boc group on the carbamate can sterically impede the approach of the activated carboxylic acid to the hydrazide nitrogen. This is a known issue with hindered amino acid derivatives.[6] To overcome this, you might need to increase the reaction time, elevate the temperature moderately (e.g., from 0°C to room temperature), or switch to a more powerful coupling reagent as mentioned above.

    • Incorrect Stoichiometry or Base: Ensure you are using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent. The choice of base is also crucial; a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM) is typically used to neutralize acids formed during the reaction without competing in the coupling.[6]

  • Self-Validation Check: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS.[4] The disappearance of the limiting reagent (often the carbamate) and the appearance of a new, typically less polar, product spot are indicators of a successful reaction.

Q2: I'm observing unexpected peaks in my NMR and Mass Spectra. What are the likely side products?

Answer: Unexpected spectral peaks often point to the formation of impurities or byproducts. For this reagent, there are several common side reactions to consider.

  • Root Cause Analysis & Potential Byproducts:

    • N,N'-Diacylation of Hydrazide: Hydrazine and its derivatives have two nucleophilic nitrogen atoms. It is possible for a second molecule of your activated carboxylic acid to react with the newly formed hydrazide, resulting in a diacylated byproduct. This is analogous to the formation of N,N'-disulfonylhydrazide impurities in related reactions.[7] To mitigate this, use your carbamate as the limiting reagent and add the activated carboxylic acid slowly to the reaction mixture to avoid high local concentrations.

    • Azine Formation: If your reaction partners include aldehydes or ketones, or if such impurities are present in your solvents, the hydrazide can react with two equivalents of the carbonyl compound to form an azine (RR′C=N−N=CRR′).[8] This is a common side reaction in hydrazone formations and can be minimized by using high-purity, carbonyl-free solvents and reagents.[8]

    • Premature Boc Deprotection: If the reaction medium becomes inadvertently acidic (e.g., from an acidic coupling additive or byproduct), the acid-labile Boc group can be partially or fully cleaved. This will lead to a complex mixture of protected and deprotected species.

Q3: I'm having difficulty with the Boc-deprotection step. It's either incomplete or I'm getting additional byproducts. How can I optimize it?

Answer: Boc deprotection is a critical step that requires careful control to avoid side reactions, primarily caused by the highly reactive tert-butyl cation generated in the process.[9][10]

  • Root Cause Analysis & Solutions:

    • Incomplete Deprotection: This often occurs when the acidic conditions are too mild or the reaction time is too short.[11] While 20% TFA in DCM is a common choice, for some substrates, a stronger system like 4M HCl in dioxane may be more effective.[11] Always monitor the reaction to completion by TLC or LC-MS to ensure full conversion.

    • Alkylation by tert-Butyl Cation: The generated tert-butyl cation is a potent electrophile that can alkylate any nucleophilic sites on your molecule, such as thiols, indoles (tryptophan), or electron-rich aromatic rings.[6][9] This is a major source of impurities.

      • Solution: Incorporate a "scavenger" into your deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole, typically used at 2-5% (v/v).[6]

  • Data-Driven Comparison of Deprotection Conditions:

Reagent SystemCommon ConcentrationScavenger Recommended?Notes & Considerations
TFA in DCM20-50% (v/v)Yes , especially for sensitive substrates.Highly effective and common, but TFA can be harsh. Volatile and easy to remove.[12]
HCl in Dioxane4 MYes , though sometimes less critical than with TFA.Generally considered milder than TFA for some applications. Dioxane is non-volatile and requires care in removal.[11]
Formic Acid80-90%NoA much milder option, but requires longer reaction times or heating. May not be effective for all substrates.
Q4: What are the best methods for purifying the final product?

Answer: The purification strategy depends on the physical properties of your product (solid vs. oil) and the nature of the impurities.

  • Recommended Purification Techniques:

    • Recrystallization: If your product is a solid, recrystallization is the most effective method for achieving high purity.[4] The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.[4] Common solvents for polar molecules like hydrazides include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, column chromatography on silica gel is the next best option.[4]

      • Solvent System (Eluent): The choice of eluent depends on the polarity of your compound. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate, DCM, or methanol. Use TLC to determine the optimal solvent mixture that gives good separation between your product and impurities.

    • Acid-Base Extraction: If your product contains a basic nitrogen (after Boc deprotection) or an acidic proton, you can use a liquid-liquid extraction with aqueous acid or base to selectively move your product into the aqueous layer, wash away neutral organic impurities, and then re-neutralize to recover your product.

Experimental Protocols & Workflows

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol describes a standard method for coupling this compound with a generic carboxylic acid.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq) and HOBt (1-Hydroxybenzotriazole, 1.2 eq) in an anhydrous solvent like DMF or DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC•HCl (1.2 eq) in one portion and stir the mixture for 30 minutes at 0°C to form the activated ester.

  • Coupling: Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent, followed by the dropwise addition of a non-nucleophilic base like DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by recrystallization or column chromatography.

Protocol 2: Boc-Deprotection with a Scavenger Cocktail

This protocol provides a robust method for removing the Boc group while minimizing side reactions.

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

  • Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS) (0.5 eq or 5% v/v).

  • Deprotection: Cool the solution to 0°C. Add trifluoroacetic acid (TFA) dropwise until a concentration of 20-25% v/v is reached. Caution: The reaction is exothermic and liberates CO₂ gas.[12]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid. The resulting amine salt can often be used directly or neutralized with a mild base for further reactions or purification.

Visualization of Troubleshooting & Reaction Mechanisms

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common issues encountered in reactions with this reagent.

G Problem Problem Detected (e.g., Low Yield, Impure Product) TLC_LCMS Analyze Crude Reaction Mixture (TLC, LC-MS) Problem->TLC_LCMS SM_Present Is Starting Material (SM) Present? TLC_LCMS->SM_Present Side_Products Are Major Side Products Present? TLC_LCMS->Side_Products Check_Purity 1. Verify Reagent Purity (SM, Solvents, Reagents) SM_Present->Check_Purity Yes Success Pure Product Obtained SM_Present->Success No Identify_SP 1. Identify Side Product Structure (MS, NMR) Side_Products->Identify_SP Yes Side_Products->Success No Optimize_Conditions 2. Optimize Reaction Conditions (Temp, Time, Concentration) Check_Purity->Optimize_Conditions Change_Reagent 3. Use Stronger Reagent (e.g., HATU instead of EDC) Optimize_Conditions->Change_Reagent Change_Reagent->Success Modify_Protocol 2. Modify Protocol to Minimize (e.g., Add Scavenger, Slow Addition) Identify_SP->Modify_Protocol Modify_Protocol->Success

Caption: A logical workflow for troubleshooting common reaction issues.

Boc Deprotection: Main Pathway vs. Side Reaction

This diagram illustrates the mechanism of Boc deprotection and the competing side reaction that necessitates the use of scavengers.

G cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Amine R-N(Me)-Boc Protonated R-N(Me)-Boc(H+) Boc_Amine->Protonated H+ (TFA) Carbamic_Acid R-NH(Me) + CO2 + [tBu+] Protonated->Carbamic_Acid Fragmentation Final_Amine Desired Product: R-NH2(Me) Carbamic_Acid->Final_Amine Decarboxylation tBu_Cation tert-Butyl Cation [tBu+] Carbamic_Acid->tBu_Cation Alkylated_SP Alkylated Side Product (tBu-Nu) tBu_Cation->Alkylated_SP Electrophilic Attack Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapped! Nucleophile Nucleophile (Nu) (e.g., Anisole, Thiol) Nucleophile->Alkylated_SP

Caption: Boc deprotection pathway and the role of scavengers.

References

  • Troubleshooting guide for the synthesis of benzohydrazide deriv
  • Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Common side reactions with hydrazine hydr
  • Mitigating the formation of impurities in sulfonyl hydrazide reactions. BenchChem.
  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
  • Troubleshooting of hydrazine carbam
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)
  • Retest Statement tert-Butyl(2-hydrazinyl-2- oxoethyl)(Methyl)
  • tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)

Sources

Catalyst Selection for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate (Boc-N-methylglycine hydrazide). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. My goal is to move beyond simple protocols and provide you with the underlying principles and troubleshooting strategies necessary for success. We will explore the causality behind catalyst selection, helping you to make informed decisions in your experimental design.

This molecule presents two primary points of reactivity: the terminal hydrazinyl (-NHNH2) group and the Boc-protected amine. The N-methyl group introduces specific steric considerations that influence reaction kinetics. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My acylation/peptide coupling reaction with an activated carboxylic acid is slow or incomplete. Which catalyst system should I use?

This is the most common issue encountered and typically stems from a combination of the steric hindrance from the N-methyl group and suboptimal activation of the coupling partner. The hydrazide nitrogen is nucleophilic, but its reactivity can be hampered.

Expert Analysis: The key to a successful coupling is the generation of a highly reactive activated ester or equivalent intermediate from your carboxylic acid. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) can be insufficient, leading to slow reactions and the formation of stable, unreactive byproducts.[1] For challenging couplings, phosphonium or uronium/aminium-based reagents are the gold standard as they create more potent activated species.

Recommended Solutions:

  • Switch to a Uronium/Aminium Salt Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly effective. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is rapidly attacked by the hydrazide.

  • Employ Phosphonium Salt Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, particularly when trying to minimize side reactions that can occur with uronium salts.[2]

Troubleshooting Flowchart: Incomplete Coupling Here is a logical workflow to diagnose and solve incomplete coupling issues.

G start Symptom: Incomplete Coupling (Confirmed by LC-MS) cause1 Possible Cause 1: Insufficient Carboxylic Acid Activation start->cause1 cause2 Possible Cause 2: Steric Hindrance start->cause2 cause3 Possible Cause 3: Sub-optimal Reaction Conditions start->cause3 solution1 Solution: Switch to HATU/DIPEA or PyBOP cause1->solution1 Most likely cause solution2 Solution: 'Double Couple' (Repeat coupling step) cause2->solution2 solution3 Solution: Increase reaction time (up to 24h) or gently heat (e.g., 40 °C) cause3->solution3

Caption: Troubleshooting workflow for incomplete coupling reactions.

Comparative Data: Coupling Reagents

Coupling ReagentClassBase RequiredStrengthsPotential Issues & Mitigation
DCC/DIC CarbodiimideNMM (if acid salt)[1]Inexpensive, simple.Low reactivity for hindered couplings. Byproduct (DCU) can be difficult to remove (use DIC for soluble urea).[1]
HATU / HBTU Uronium/AminiumDIPEA, 2,4,6-CollidineVery fast, high yielding, effective for hindered amino acids.Can cause guanidinylation of the free amine if excess reagent is used. Use a slight excess of the carboxylic acid component.[2]
PyBOP PhosphoniumDIPEA, NMMHigh efficiency, low racemization, no guanidinylation side reaction.More expensive than carbodiimides.
T3P® Phosphonic AnhydridePyridine, DIPEAPotent water scavenger, clean byproducts.Often requires slightly elevated temperatures and a molar ratio of 1.5 to 3 relative to the amino acid.[3]
Question 2: I want to form a hydrazone by reacting the hydrazide with an aldehyde or ketone. Do I need a catalyst?

While hydrazone formation can proceed without a catalyst, the reaction is often impractically slow, especially at neutral pH.[4] For efficient and rapid conjugation, a catalyst is highly recommended. This is a cornerstone of modern bioconjugation chemistry.[5]

Expert Analysis: The mechanism of hydrazone formation involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. The rate-limiting step is typically the dehydration of the hemiaminal intermediate. Nucleophilic catalysts, particularly substituted anilines, accelerate this step. The catalyst operates by forming a transient, more reactive Schiff base (an imine) with the carbonyl compound, which is then readily displaced by the more nucleophilic hydrazine.

Catalyst Selection & Mechanism:

  • Aniline: The classic catalyst for this transformation. It is effective but can be toxic and may require concentrations that are not suitable for cellular applications.[4]

  • Substituted Anilines: Electron-donating groups on the aniline ring can enhance catalytic activity. For example, p-methoxyaniline and 2,4-dimethoxyaniline have shown superior performance to aniline.[6]

  • m-Phenylenediamine (mPDA): A highly efficient catalyst that significantly outperforms aniline.[7] Its key advantage is much greater aqueous solubility, allowing for higher effective concentrations and dramatically increased reaction rates, which is ideal for bioconjugation.[8]

Catalytic Mechanism: Aniline-Catalyzed Hydrazone Formation

G Reactants Aldehyde/Ketone (R-CHO) + Aniline Catalyst SchiffBase Reactive Schiff Base Intermediate Reactants->SchiffBase Fast, reversible Attack Nucleophilic Attack SchiffBase->Attack Hydrazine Boc-N-Me-Gly-NHNH2 Hydrazine->Attack Product Hydrazone Product + Regenerated Catalyst Attack->Product Rate-determining step (accelerated)

Caption: Aniline accelerates hydrazone formation via a reactive Schiff base.

Protocol: Catalytic Hydrazone Formation for Bioconjugation

  • Reagent Preparation: Prepare a stock solution of your aldehyde or ketone-containing substrate in an appropriate buffer (e.g., PBS, pH 6.5-7.4). Prepare a stock solution of this compound in the same buffer or a co-solvent like DMSO. Prepare a stock solution of the catalyst (e.g., 100-200 mM m-Phenylenediamine in water).

  • Reaction Setup: In a microcentrifuge tube, combine the aldehyde/ketone substrate (final concentration 1-5 mM) and the hydrazide (1.1 to 1.5 equivalents).

  • Catalyst Addition: Add the catalyst solution to a final concentration of 10-50 mM.

  • Incubation: Gently agitate the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or an appropriate analytical technique. Reaction times can range from minutes to a few hours, depending on the substrates and catalyst concentration.[8]

  • Purification: Purify the resulting hydrazone conjugate using standard techniques such as HPLC or size-exclusion chromatography.

Question 3: I am observing a side product corresponding to the loss of the Boc group. How can I prevent this?

The tert-Butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Unintentional deprotection is a common side reaction if care is not taken to control the pH and reaction environment.

Expert Analysis: The Boc group is cleaved by acids via a mechanism that generates a stable tert-butyl cation.[9] Sources of acid in your reaction can be explicit (e.g., adding trifluoroacetic acid, TFA) or implicit. Implicit sources include:

  • Using the hydrochloride or trifluoroacetate salt of a coupling partner without adding a sufficient amount of a non-nucleophilic base.

  • Acidic impurities in solvents or reagents.

  • Generation of acidic byproducts during the reaction.

Prevention Strategies:

  • Ensure Adequate Base: When using reagents provided as acid salts (e.g., an amino acid hydrochloride), always use at least two equivalents of a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM).[1][9] One equivalent neutralizes the salt, and the second is required for the coupling reaction itself.

  • Use High-Purity Solvents: Ensure solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are fresh and free from acidic impurities.

  • Buffer Reactions: For aqueous reactions like hydrazone formation, use a well-buffered system (e.g., phosphate or HEPES buffer) to maintain a stable pH.

  • Avoid Scavengers with the Boc Group: During final product cleavage from a solid-phase resin or deprotection of other groups, if you are using a strong acid like TFA, be aware that the liberated tert-butyl cation can alkylate sensitive residues like Tryptophan or Methionine.[9] This is less of a concern for catalyst selection but crucial for downstream processing.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Dirksen, A., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(9), 1473–1481. [Link]

  • Gong, H. (2015). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 13(14), 4259-4263. [Link]

  • Isome, T., & Manabe, S. (2021). Optimizing Peptide Coupling: Key Techniques. Journal of Synthetic Chemistry, 45(2), 112-128. [Link]

Sources

Preventing decomposition of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for the synthesis and handling of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. This resource is tailored for researchers, chemists, and drug development professionals who rely on this key intermediate. Given the inherent lability of the tert-Butoxycarbonyl (Boc) protecting group, preventing decomposition during synthesis and purification is critical for achieving high yield and purity.

This guide provides a structured approach to troubleshooting common synthetic challenges, answers frequently asked questions, and details an optimized protocol grounded in mechanistic understanding. Our objective is to empower you with the technical expertise to navigate the nuances of handling this acid-sensitive molecule.

Part 1: Troubleshooting Guide - Navigating Synthesis and Purification Challenges

This section addresses specific experimental issues in a question-and-answer format, focusing on root cause analysis and actionable solutions.

Question 1: My hydrazinolysis reaction has a low yield, and the TLC shows significant streaking from the baseline along with multiple new spots. What's causing this?

Answer: This is a characteristic profile for the decomposition of your target compound, primarily due to the loss of the Boc protecting group under the reaction conditions. The streaking on the TLC plate indicates the formation of highly polar byproducts, such as the free amine, which interact strongly with the silica gel.

Root Cause Analysis:

  • Thermal Stress: The conversion of the parent ester to the hydrazide often requires heating to proceed at a reasonable rate. However, prolonged exposure to elevated temperatures can provide sufficient energy to initiate the thermal decomposition of the t-alkyl carbamate. Studies on similar compounds show that thermal decomposition yields isobutylene, carbon dioxide, and the corresponding amine[1].

  • Acidic Impurities: The Boc group is exceptionally sensitive to acid. The cleavage mechanism is initiated by protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton[2][3]. Trace acidic impurities in your starting ester, solvent (e.g., older ethanol), or even on the surface of the glassware can catalyze this decomposition.

  • Extended Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed unnecessarily exposes the sensitive product to heat and the basic hydrazine environment, increasing the likelihood of side reactions and decomposition.

Preventative Measures & Solutions:

  • Strict Temperature Control: Begin the reaction at room temperature and monitor its progress. Only apply gentle heat (e.g., 40-50°C) if the reaction is sluggish. Avoid aggressive heating or high temperatures.

  • Use High-Quality Reagents: Ensure your solvents are anhydrous and your starting materials are free from acidic contaminants.

  • Diligent Monitoring: Track the reaction's progress closely using TLC or LC-MS. Once the starting ester is fully consumed, proceed immediately to the workup. Do not let the reaction stir at elevated temperatures overnight without confirming it is necessary.

  • Neutral Workup: During the aqueous workup, avoid any acidic washes. Use saturated sodium bicarbonate or brine solutions to maintain a neutral to slightly basic pH.

Question 2: I am experiencing significant product loss during purification by silica gel column chromatography. The collected fractions are also impure. How can I prevent this?

Answer: This is a very common issue when purifying acid-sensitive compounds. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which can readily catalyze the cleavage of the Boc group while your compound is on the column[4][5].

Root Cause Analysis:

  • Silica Gel Acidity: The weakly acidic nature of silica gel provides a proton source that facilitates the decomposition of the Boc-protected hydrazide directly on the stationary phase[5][6]. This leads to both a loss of desired product and contamination of fractions with the polar, deprotected byproduct.

  • Solvent Effects: Using highly protic solvents like methanol in the mobile phase can exacerbate the issue by facilitating proton transfer on the silica surface.

Preventative Measures & Solutions:

  • Silica Gel Neutralization: The most effective solution is to deactivate the acidic sites on the silica gel. This is typically done by adding a small amount (0.5-1% v/v) of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system[7][8][9].

  • Use Deactivated Stationary Phases: Alternatively, commercially available neutral silica gel or other media like neutral alumina can be used for compounds that are particularly sensitive[4].

  • Minimize Residence Time: Run the chromatography as efficiently as possible. Avoid letting the compound sit on the column for extended periods. Load the compound and elute it in a timely manner.

Experimental Protocol: Preparation of Neutralized Silica for Chromatography

  • Determine the optimal eluent system for your separation using TLC (e.g., 5% Methanol in Dichloromethane).

  • Prepare a bulk volume of this eluent and add 0.5-1% triethylamine (v/v).

  • Prepare a slurry of the silica gel in this TEA-containing eluent.

  • Pack the column with the slurry as you normally would.

  • Run the entire column, from equilibration to elution, using the eluent containing triethylamine. This ensures the compound is constantly in a non-acidic environment[10][11].

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (2-8°C). This minimizes exposure to atmospheric moisture and acidic gases and slows any potential long-term degradation.

Q2: What are the primary decomposition products I should look for by LC-MS? A2: The main decomposition pathway involves the loss of the Boc group. This corresponds to a mass loss of 100 Da (for isobutylene + CO2)[3]. You would expect to see the protonated mass of the resulting N-methyl-2-hydrazinylacetamide.

Q3: Can I use a stronger base during the hydrazinolysis to speed up the reaction? A3: This is not recommended. Hydrazine itself is sufficiently basic and nucleophilic. Adding a stronger base could lead to undesired side reactions, such as hydrolysis of the parent ester or the product carbamate, without significantly improving the desired reaction rate.

Part 3: Visualizations & Optimized Protocol

Decomposition Pathway

The diagram below illustrates the acid-catalyzed decomposition of the Boc protecting group, a primary concern during synthesis and purification.

DecompositionPathway Acid-Catalyzed Boc Group Cleavage Start tert-Butyl (2-hydrazinyl-2-oxoethyl) (methyl)carbamate Protonation Protonation of Boc-carbonyl Start->Protonation H+ (from silica or impurities) Intermediate Carbocation Intermediate Protonation->Intermediate Loss of tert-butyl cation & Decarboxylation Product1 N-methyl-2-hydrazinylacetamide (Deprotected Product) Intermediate->Product1 Product2 Isobutylene + CO2 Intermediate->Product2

Caption: Acid-catalyzed decomposition of the target compound.

Optimized Synthesis Workflow

This workflow integrates preventative measures to ensure maximum yield and purity.

SynthesisWorkflow Optimized Synthesis Workflow Start 1. Combine Ester & Ethanol under N2 atmosphere Reagent 2. Add Hydrazine Hydrate (1.5 eq) dropwise at RT Start->Reagent Reaction 3. Gently heat to 40-50°C Monitor closely by TLC/LC-MS Reagent->Reaction Workup 4. Concentrate solvent (once starting material is consumed) Reaction->Workup Reaction Complete Extraction 5. Aqueous Workup (H2O & Ethyl Acetate, avoid acid) Workup->Extraction Purification 6. Column Chromatography (Silica + 1% Triethylamine in eluent) Extraction->Purification Final 7. Isolate Pure Product & Store at 2-8°C Purification->Final

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the HPLC and LC-MS Analysis of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate is a bifunctional chemical entity featuring a Boc-protected amine and a terminal hydrazide group. This structure makes it a valuable building block in synthetic organic chemistry, particularly for creating complex molecules, linkers for antibody-drug conjugates (ADCs), or derivatization reagents. Given its role in multi-step syntheses, the development of robust, accurate, and reliable analytical methods is not merely a quality control step but a critical component of process development and validation. The ability to assess purity, identify impurities, and monitor reaction kinetics is paramount.

This guide provides an in-depth comparison of two primary analytical techniques for this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond simple procedural lists to explore the scientific rationale behind method development choices, offering field-proven insights for researchers, analytical chemists, and drug development professionals.

Physicochemical Properties and Analytical Implications

Understanding the molecule's structure is the foundation of any analytical method.

PropertyValue / DescriptionAnalytical Implication
IUPAC Name tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamate[1]---
Molecular Formula C₈H₁₇N₃O₃---
Molecular Weight 203.24 g/mol [1]Determines the target mass-to-charge ratio (m/z) in MS analysis.
Key Groups tert-Butyl (Boc), Carbamate, HydrazideThe non-polar tert-butyl group promotes retention on reversed-phase columns. The polar hydrazide group can cause peak tailing if not addressed and is readily ionizable.
Predicted Polarity Moderately polarSuitable for reversed-phase chromatography with a significant aqueous component in the mobile phase.[2]
Chromophore Carbamate/Amide CarbonylAllows for quantitative analysis using UV detection, typically at low wavelengths (200-220 nm).[3]
Ionizability High (Basic Hydrazide)The presence of multiple nitrogen atoms makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI).[4][5]

Part 1: HPLC-UV for Quantitative Purity Assessment

High-Performance Liquid Chromatography with UV detection is the workhorse method for routine purity analysis and quantification. It is robust, reproducible, and provides precise quantitative data when reference standards are available.

Causality Behind the Method

The primary challenge in analyzing this molecule is its dual nature: a non-polar tert-butyl group and a highly polar, basic hydrazide moiety. A standard C18 reversed-phase column is the logical first choice, as it provides the necessary hydrophobic stationary phase to retain the molecule via the tert-butyl group. However, the basic nitrogen atoms in the hydrazide can interact with acidic residual silanols on the silica surface of the column, leading to poor peak shape (tailing). To counteract this, an acidic modifier is added to the mobile phase. We select formic acid because it protonates the analyte, minimizing undesirable secondary interactions and ensuring a sharp, symmetrical peak. A gradient elution from a high-aqueous to a high-organic mobile phase is employed to ensure the elution of any potential impurities with different polarities.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Vortex to ensure complete dissolution.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Run Analysis: Inject 5 µL of the prepared sample and acquire the chromatogram for 15 minutes.

  • Data Processing: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

ParameterRecommended ConditionRationale
HPLC Column C18, 100 Å, 2.7 µm, 4.6 x 100 mmIndustry-standard for small molecules; provides good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that protonates the analyte, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low UV cutoff and viscosity.
Gradient Elution 5% B to 95% B over 10 minutesEnsures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Volume 5 µLBalances sensitivity with the risk of column overloading.
Detection 210 nmThe carbamate/amide bond provides absorbance at low UV wavelengths.

Part 2: LC-MS for Identity Confirmation and Impurity Profiling

While HPLC-UV is excellent for quantification, it lacks specificity. Any impurity that co-elutes and has a similar UV spectrum will be indistinguishable. Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes this by providing mass information, offering unambiguous confirmation of the target compound and structural information about unknown impurities.

Causality Behind the Method

The LC conditions remain similar to the HPLC-UV method, as good separation is still required. The critical difference is the detector. We couple the LC to a mass spectrometer with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like our analyte, generating intact molecular ions in the gas phase.[6] Given the basic nature of the hydrazide group, ESI in the positive ion mode is selected. The acidic mobile phase (0.1% formic acid) provides a source of protons (H+), facilitating the formation of the protonated molecular ion, [M+H]+.[5] This ion is then measured by the mass analyzer, providing a mass-to-charge ratio that is unique to the compound's elemental composition.

Detailed Experimental Protocol: LC-MS
  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, though lower concentrations (e.g., 1-10 µg/mL) are often sufficient due to the high sensitivity of MS.

  • LC-MS System: An HPLC or UHPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) via an ESI interface.

  • Run Analysis: Inject the sample and acquire data in full scan mode.

  • Data Processing: Extract the Total Ion Chromatogram (TIC). From the main peak, generate the mass spectrum to confirm the m/z of the protonated parent ion.

Liquid Chromatography Parameters (Same as HPLC-UV table above, as the separation principles are identical. The use of formic acid is critical for MS compatibility.)

Mass Spectrometry Parameters

Parameter Recommended Condition Rationale
Ionization Source Electrospray Ionization (ESI) Optimal for polar, ionizable small molecules.[6]
Polarity Positive The basic hydrazide group is readily protonated to form a positive ion.[4]
Scan Range m/z 100 - 500 A range that comfortably includes the expected protonated molecule.
Expected Ion [M+H]+ at m/z 204.25 Calculated as Molecular Weight (203.24) + Proton Mass (~1.01).
Capillary Voltage 3.5 - 4.5 kV Standard voltage to create a stable electrospray.

| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the droplets from the LC eluent. |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of each analytical approach.

AnalyticalWorkflow cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS Workflow Sample_H Sample (0.5 mg/mL) HPLC HPLC Separation (C18 Column) Sample_H->HPLC UV UV Detector (210 nm) HPLC->UV Data_H Chromatogram (Purity %, RT) UV->Data_H Sample_L Sample (10 µg/mL) LC LC Separation (C18 Column) Sample_L->LC ESI ESI Source (Positive Mode) LC->ESI MS Mass Analyzer ESI->MS Data_L TIC & Mass Spectrum (Identity, m/z) MS->Data_L

Figure 1: High-level comparison of HPLC-UV and LC-MS workflows.

LCMS_Logic LC_Eluent LC Eluent Containing Analyte at RT 'X' TIC_Peak Peak at RT 'X' in Total Ion Chromatogram LC_Eluent->TIC_Peak MS Detects Ions Mass_Spectrum Mass Spectrum Shows m/z 204.25 TIC_Peak->Mass_Spectrum Extract Spectrum from Peak Confirmation Identity Confirmed Mass_Spectrum->Confirmation Observed m/z Matches Expected m/z

Figure 2: Logical relationship for identity confirmation by LC-MS.

Head-to-Head Comparison: Choosing the Right Tool

The decision to use HPLC-UV versus LC-MS depends entirely on the analytical question being asked.

FeatureHPLC-UVLC-MS
Primary Use Routine purity checks, quantificationIdentity confirmation, impurity identification, trace analysis
Specificity Moderate (based on retention time & UV)Very High (based on retention time & m/z)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)[7][8]
Identity Confirmation No (presumptive only)Yes (definitive via mass)
Cost per Sample LowHigh
Complexity Low to ModerateHigh
Robustness HighModerate (source cleanliness is critical)
Best For... QC labs, process monitoring, release testingR&D, structural elucidation, metabolite ID, cleaning validation

Guidance from the Field: For early-stage development, LC-MS is indispensable for characterizing your material and identifying key process impurities. Once the impurity profile is well understood and the process is controlled, a validated HPLC-UV method is often sufficient and more cost-effective for routine quality control and release testing.

References

  • Separation Science. Effective Analysis Carbamate Pesticides. [Link]

  • Zhang K, et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link]

  • Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • Oishi, K., et al. (2002). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Shokuhin Eiseigaku Zasshi. [Link]

  • Liu, M., et al. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

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A Comparative Guide to tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical decision that profoundly influences the efficacy, stability, and safety of novel therapeutics. Among the diverse array of bioconjugation reagents, hydrazide derivatives, particularly those with protecting groups like tert-butoxycarbonyl (Boc), offer a versatile platform for covalently linking molecules. This guide provides an in-depth characterization of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate and its derivatives, offering a comparative analysis against established alternatives and furnishing detailed experimental protocols to support your research and development endeavors.

Introduction: The Strategic Role of Hydrazide Linkers in Bioconjugation

Hydrazide moieties are prized in bioconjugation for their ability to react with carbonyl groups (aldehydes and ketones) to form hydrazone linkages. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for conjugating sensitive biomolecules such as proteins, peptides, and antibodies. The resulting hydrazone bond's susceptibility to hydrolysis under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells, makes it an attractive option for drug delivery systems designed to release a payload in a targeted manner.

The subject of this guide, this compound, incorporates a Boc protecting group on the nitrogen atom. This feature offers several advantages in a synthetic strategy. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a convenient method for deprotection when required.[1] This allows for a modular approach to the synthesis of complex bioconjugates.

Comparative Analysis: Hydrazone Linkers vs. Thiol-Maleimide Conjugation

A critical aspect of linker selection is its stability in systemic circulation. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy.[2] In the realm of antibody-drug conjugates (ADCs), two of the most common conjugation strategies involve hydrazone formation and the reaction of a maleimide with a thiol.

While hydrazone linkers offer the advantage of pH-sensitive drug release, their stability in plasma can be a concern. One study comparing different linker technologies found that a hydrazone-linked auristatin derivative was significantly less stable in human plasma than a dipeptide linker.[3] This highlights the importance of carefully evaluating the stability of hydrazone-based ADCs in relevant biological media.

On the other hand, the thioether bond formed from a maleimide-thiol reaction is generally considered more stable.[] However, it is not without its own liabilities. The thiol-maleimide adduct can undergo a retro-Michael reaction, leading to deconjugation and potential exchange with other thiol-containing molecules in the body, such as albumin.[5][6]

The following table summarizes key performance characteristics of hydrazone and maleimide-based linkers:

FeatureHydrazone LinkerThiol-Maleimide LinkerRationale & Causality
Bond Formation Reaction between a hydrazide and an aldehyde/ketone.Michael addition of a thiol to a maleimide.Hydrazone formation is a condensation reaction, while the thiol-maleimide reaction is a conjugate addition.
Reaction Kinetics Generally slower than thiol-maleimide reactions, can be accelerated by catalysts like aniline.[7][8]Rapid and efficient at physiological pH.[9]The high reactivity of the maleimide double bond towards thiols drives the rapid reaction rate.
Bond Stability Susceptible to hydrolysis, particularly at acidic pH. Stability can be modulated by substituents.[10][11]Generally stable, but can undergo retro-Michael reaction leading to thiol exchange.[5][12]The stability of the hydrazone is influenced by the electronic properties of the substituents, while the thiosuccinimide ring of the maleimide adduct can reopen.
Payload Release Primarily through pH-dependent hydrolysis in endosomes/lysosomes.[10]Typically requires enzymatic cleavage of an adjacent linker or degradation of the antibody backbone for non-cleavable linkers.The acidic environment of intracellular compartments protonates the hydrazone, facilitating its hydrolysis.
Plasma Stability Can be lower than other linker types, leading to premature drug release.[3][13]Generally higher than hydrazones, but thiol exchange can occur.[12]The inherent lability of the hydrazone bond in aqueous environments contributes to lower plasma stability.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl carbazate

This protocol describes a general method for the synthesis of a Boc-protected hydrazide, a precursor to the title compound.

Materials:

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Hydrazine hydrate

  • Isopropyl alcohol (IPA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) and cool the solution to 0 °C in an ice bath.[14]

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL).[14]

  • Add the (Boc)₂O solution dropwise to the cooled hydrazine hydrate solution with stirring.[14]

  • Continue stirring the reaction mixture at 0 °C for 2 hours.[14]

  • Remove the isopropanol under reduced pressure using a rotary evaporator.[14]

  • Dissolve the resulting residue in dichloromethane (DCM).[14]

  • Dry the DCM solution over anhydrous magnesium sulfate (MgSO₄).[14]

  • Filter the solution to remove the MgSO₄.

  • Evaporate the DCM to yield tert-butyl carbazate as a white semi-solid.[14]

Workflow for Synthesis of tert-Butyl carbazate

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification hydrazine Dissolve Hydrazine Hydrate in IPA cool Cool Hydrazine solution to 0°C hydrazine->cool boc Dissolve (Boc)2O in IPA add Add (Boc)2O solution dropwise boc->add cool->add stir Stir at 0°C for 2 hours add->stir evap_ipa Evaporate IPA stir->evap_ipa dissolve_dcm Dissolve residue in DCM evap_ipa->dissolve_dcm dry Dry with MgSO4 dissolve_dcm->dry filter Filter dry->filter evap_dcm Evaporate DCM filter->evap_dcm product tert-Butyl carbazate evap_dcm->product

Caption: Synthesis of tert-Butyl carbazate.

Protocol 2: Characterization of tert-Butyl carbazate Derivatives

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for confirming the structure of synthetic intermediates and final products.

Sample Preparation:

  • Dissolve 5-10 mg of the tert-butyl carbazate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved.

Data Acquisition (Example for ¹H NMR):

  • Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Typical signals for tert-butyl carbazate in CDCl₃ are: δ 6.73 (s, 1H, NH), 3.83 (s, 2H, NH₂), 1.46 (s, 9H, C(CH₃)₃).[14]

  • For ¹³C NMR, typical signals are: δ 158.2 (C=O), 80.1 (C(CH₃)₃), 28.2 (C(CH₃)₃).[14]

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, confirming its identity.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition (Example for Electrospray Ionization - ESI):

  • Infuse the sample solution into the ESI-MS instrument.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight.

Characterization Workflow

cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis start Synthesized Derivative prep_nmr Prepare NMR Sample start->prep_nmr prep_ms Prepare MS Sample start->prep_ms acq_nmr Acquire 1H & 13C Spectra prep_nmr->acq_nmr analyze_nmr Analyze Spectral Data acq_nmr->analyze_nmr result Structural Confirmation analyze_nmr->result acq_ms Acquire Mass Spectrum prep_ms->acq_ms analyze_ms Determine Molecular Weight acq_ms->analyze_ms analyze_ms->result

Sources

A Comparative Guide to Hydrazine Reagents in Bioconjugation: A Focus on tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and chemical biology, the precise and stable covalent linkage of molecules is paramount. Hydrazone ligation, the reaction between a hydrazine derivative and an aldehyde or ketone, has emerged as a cornerstone technology for the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs), imaging agents, and functionalized peptides. The choice of hydrazine reagent is a critical determinant of the efficiency of conjugation, and the stability and pharmacokinetic profile of the final product.

This guide provides an in-depth comparison of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate with other commonly employed hydrazine reagents. We will delve into the mechanistic nuances, compare kinetic performance, and evaluate the stability of the resultant hydrazone linkages, supported by experimental data from peer-reviewed literature. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal hydrazine reagent for their specific application.

The Hydrazine Reagents: A Comparative Overview

Hydrazine reagents offer a diverse toolkit for bioconjugation, each with distinct properties. The nucleophilicity of the hydrazine nitrogen, steric hindrance, and the electronic nature of its substituents all play a crucial role in its reactivity and the stability of the resulting hydrazone bond.

ReagentStructureKey Features
This compound N-methylated and Boc-protected acylhydrazide. The N-methylation may influence reaction kinetics and hydrazone conformation. The Boc group provides a stable protecting group for orthogonal deprotection strategies.
Boc-hydrazine (tert-Butyl carbazate) A simple Boc-protected hydrazine. Widely used in peptide synthesis to generate C-terminal peptide hydrazides for fragment ligation.[1]
Semicarbazide Forms a semicarbazone linkage, which exhibits enhanced stability compared to simple hydrazones due to the electron-withdrawing nature of the adjacent amide.[2]
Hydrazine hydrate A highly reactive but also highly toxic and corrosive inorganic hydrazine. Its use in modern bioconjugation is limited due to safety concerns and lack of selectivity.
Acylhydrazides (e.g., Boc-glycine hydrazide) The acyl group withdraws electron density, reducing the nucleophilicity of the hydrazine compared to alkyl hydrazines, but forming a more stable acylhydrazone.[3]

Reaction Mechanism and Kinetics: The Decisive Factors

The formation of a hydrazone proceeds via a two-step mechanism: nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the hydrazone. The rate-limiting step is pH-dependent. At neutral to slightly acidic pH, the dehydration of the carbinolamine intermediate is typically rate-limiting.

HydrazoneFormation R1_CO_R2 R1-C(=O)-R2 (Aldehyde/Ketone) Intermediate R1-C(OH)(NH-NH-R3)-R2 (Carbinolamine Intermediate) R1_CO_R2->Intermediate + H2N-NH-R3 H2NNHR3 H2N-NH-R3 (Hydrazine) Intermediate->R1_CO_R2 k-1 Hydrazone R1-C(=N-NH-R3)-R2 (Hydrazone) Intermediate->Hydrazone k2 [H+] Hydrazone->Intermediate k-2 H2O + H2O

Caption: General mechanism of hydrazone formation.

The nucleophilicity of the hydrazine is a key driver of the initial attack. Electron-donating groups on the hydrazine enhance its nucleophilicity and reaction rate, while electron-withdrawing groups, such as an adjacent acyl group in acylhydrazides, decrease it. However, these same electron-withdrawing groups increase the stability of the resulting hydrazone.

Comparative Kinetic Data

A study on the conformational effects of N-methylation in N-acylhydrazones (NAH) revealed that N-methylation can significantly alter the preferred dihedral angle of the amide bond, which in turn can affect the planarity and conjugation of the system.[4] This conformational change could influence the stability and reactivity of the resulting hydrazone.

Hydrazine TypeRelative Reactivity (Qualitative)Resulting Linkage StabilityKey Considerations
AlkylhydrazinesHighLowProne to rapid hydrolysis, limiting their utility.[3]
AcylhydrazidesModerateModerate to HighSlower reaction rates but form more stable hydrazones. Widely used in ADC linkers.[3]
SemicarbazidesModerateHighForms highly stable semicarbazones.[2]
N-Methylated Acylhydrazides (Inferred) ModeratePotentially alteredN-methylation may impact reaction kinetics and hydrazone conformation and stability.[4]

Stability of the Hydrazone Linkage: A Critical Parameter

The stability of the hydrazone bond is a double-edged sword. For applications requiring pH-sensitive drug release, such as in ADCs targeting the acidic environment of endosomes and lysosomes, a labile hydrazone is desirable.[5] Conversely, for applications requiring a stable linkage, such as in imaging agents, a more robust hydrazone is necessary.

The hydrolysis of hydrazones is acid-catalyzed. The stability of the hydrazone is influenced by the electronic properties of the substituents on both the carbonyl and hydrazine moieties. Electron-withdrawing groups on the hydrazine side, as seen in acylhydrazides and semicarbazides, generally lead to more stable hydrazones.

Comparative Hydrolytic Stability

ConjugateHalf-life at pD 7.0Reference
Methylhydrazone~ 1 hour[2]
Acetylhydrazone2 hours[2]
Semicarbazone~ 4 hours[2]
Oxime25 days[2]
Trimethylhydrazonium ion> 25 days[2]

It is crucial to note that the stability of hydrazone linkers can differ significantly between buffer and plasma. Some hydrazone-containing ADC linkers have shown accelerated hydrolysis in plasma, which is a critical consideration for in vivo applications.[6]

The N-methyl group in this compound is expected to influence the stability of the resulting hydrazone. Theoretical studies on N-methylated N-acylhydrazones have shown that the methyl group can disrupt the planarity of the hydrazone moiety, which could potentially affect its hydrolytic stability.[4] Experimental validation of this for the specific reagent is warranted.

Experimental Protocols

Protocol 1: General Procedure for Peptide Labeling via Hydrazone Ligation

This protocol describes a general method for labeling a peptide containing an aldehyde or ketone functionality with a hydrazine reagent.

Materials:

  • Peptide with an aldehyde or ketone group (e.g., generated by oxidation of an N-terminal serine or incorporation of a p-acetyl-L-phenylalanine).

  • Hydrazine reagent (e.g., this compound).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Aniline (optional, as catalyst).

  • Solvents: DMF or DMSO for dissolving reagents.

  • Analytical HPLC system with a C18 column.

Procedure:

  • Peptide Solution Preparation: Dissolve the aldehyde/ketone-containing peptide in the Reaction Buffer to a final concentration of 1 mM.

  • Hydrazine Reagent Solution Preparation: Prepare a 10 mM stock solution of the hydrazine reagent in DMF or DMSO.

  • Ligation Reaction:

    • To the peptide solution, add the hydrazine reagent stock solution to achieve a final concentration of 1.5-2.0 mM (1.5-2.0 equivalents).

    • If using a catalyst, add aniline from a stock solution to a final concentration of 10-50 mM.

    • Incubate the reaction mixture at room temperature (25°C) or 37°C.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC. Inject aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 24 hours). The formation of the hydrazone-linked peptide will be observed as a new peak with a different retention time.

  • Purification: Once the reaction is complete, purify the labeled peptide by preparative HPLC.

  • Characterization: Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS).

PeptideLabelingWorkflow start Start prep_peptide Prepare Aldehyde/ Ketone-Peptide Solution start->prep_peptide prep_hydrazine Prepare Hydrazine Reagent Solution start->prep_hydrazine mix Mix Peptide and Hydrazine Reagent (Optional: Add Catalyst) prep_peptide->mix prep_hydrazine->mix incubate Incubate at RT or 37°C mix->incubate monitor Monitor Reaction by HPLC incubate->monitor purify Purify by Preparative HPLC monitor->purify Reaction Complete characterize Characterize by Mass Spectrometry purify->characterize end End characterize->end

Caption: Workflow for peptide labeling via hydrazone ligation.

Protocol 2: HPLC-Based Assay for Determining Hydrazone Stability

This protocol provides a method to assess the hydrolytic stability of a hydrazone conjugate at different pH values.

Materials:

  • Purified hydrazone-linked biomolecule.

  • Stability Buffers:

    • pH 7.4: Phosphate Buffered Saline (PBS).

    • pH 5.0: 100 mM Sodium Acetate buffer.

  • Quenching Solution: e.g., a buffer at a neutral pH containing a scavenger aldehyde/ketone if needed.

  • Analytical HPLC system with a C18 column and UV detector.

Procedure:

  • Sample Preparation: Prepare solutions of the purified hydrazone conjugate in each of the Stability Buffers at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solutions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching (Optional): If necessary, quench the hydrolysis by adding the aliquot to the Quenching Solution to bring the pH to neutral and stop further degradation before analysis.

  • HPLC Analysis: Analyze each sample by analytical HPLC.

  • Data Analysis:

    • Integrate the peak area of the intact hydrazone conjugate at each time point.

    • Plot the percentage of the remaining intact conjugate against time.

    • Calculate the half-life (t₁/₂) of the hydrazone at each pH by fitting the data to a first-order decay model.

Conclusion and Future Perspectives

The selection of a hydrazine reagent for bioconjugation is a nuanced decision that requires careful consideration of the desired reaction kinetics and the required stability of the final conjugate. While simple alkylhydrazines offer rapid kinetics, the resulting hydrazones are often too labile for many applications. Acylhydrazides and semicarbazides provide a good balance of reactivity and stability, making them workhorses in the field.

This compound represents an interesting, albeit less studied, member of the acylhydrazide family. The presence of the N-methyl group is likely to influence its reactivity and the conformational properties of the resulting hydrazone. While this may lead to altered stability profiles, which could be advantageous for specific applications, further direct comparative studies are needed to fully elucidate its performance characteristics. Researchers are encouraged to perform head-to-head comparisons of this reagent with more established alternatives in their specific systems to determine its suitability.

The continued development of novel hydrazine reagents with tailored reactivity and stability profiles, along with a deeper understanding of the factors governing hydrazone stability in biological media, will undoubtedly expand the utility of this versatile ligation chemistry in advancing the frontiers of medicine and biotechnology.

References

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  • Agarwal, P., & Bertozzi, C. R. (2015). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 26(2), 250-255. [Link]

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A Comparative Guide to the Reactivity of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate and Boc-hydrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug development, hydrazine derivatives are indispensable tools. Among these, carbazates, which feature a Boc (tert-butoxycarbonyl) protecting group, are workhorse reagents for a multitude of transformations. This guide provides an in-depth comparison of two such reagents: the commonly used Boc-hydrazine and its N-substituted analogue, tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. This document aims to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions when selecting a hydrazide reagent for their specific synthetic needs.

Unveiling the Contenders: Structure and Functionality

At first glance, both molecules share the core functional features of a Boc-protected hydrazine. However, a key structural distinction underpins their differential reactivity.

Boc-hydrazine , or tert-butyl carbazate, is a simple and widely utilized reagent in organic synthesis.[1] Its primary applications include its role as a key intermediate in the synthesis of pharmaceuticals, a protecting group for amines in peptide synthesis, and a precursor for the formation of hydrazones and other nitrogen-containing heterocycles.[1] The stability and solubility imparted by the tert-butyl group make it a versatile tool in the development of bioactive compounds.[1]

This compound can be systematically named N-Boc-N-methylglycine hydrazide. It is a derivative of the amino acid glycine, featuring an N-methyl group on the nitrogen atom attached to the Boc group.[2] This substitution, while seemingly minor, has significant implications for the molecule's steric and electronic properties, and consequently, its reactivity.

FeatureThis compoundBoc-hydrazine
CAS Number 633328-19-5[3]870-46-2
Molecular Formula C8H17N3O3[4]C5H12N2O2
Molecular Weight 203.24 g/mol 132.16 g/mol
Structure
Key Structural Difference N-methyl group on the carbamate nitrogen; glycine backboneUnsubstituted carbamate nitrogen

A Head-to-Head Comparison of Reactivity

The presence of the N-methyl group and the glycine-derived backbone in this compound are the primary drivers of its differential reactivity compared to Boc-hydrazine.

Nucleophilicity of the Terminal -NH2 Group

The primary reactive site of these molecules in many applications is the terminal nucleophilic -NH2 group. The electronic environment surrounding this group dictates its reactivity towards electrophiles.

  • Boc-hydrazine : The Boc group is electron-withdrawing, which slightly reduces the nucleophilicity of the adjacent nitrogen atom. However, the terminal -NH2 group remains a potent nucleophile, readily participating in reactions such as acylation and condensation with carbonyls.[1] The influence of the Boc group on the nucleophilicity of the terminal NH2 group is considered relatively weak.[5]

  • This compound : The additional N-methyl group introduces a subtle electronic effect. Methyl groups are weakly electron-donating, which could slightly enhance the electron density on the adjacent nitrogen. However, this effect is likely counteracted by the electron-withdrawing nature of the Boc group and the adjacent carbonyl of the glycine backbone. More significantly, the steric bulk introduced by the N-methyl group and the overall larger size of the molecule can influence the approach of electrophiles to the terminal -NH2 group.

Steric Hindrance: A Decisive Factor

The most significant difference in reactivity is likely to arise from steric hindrance.

  • Boc-hydrazine : This is a relatively small and unhindered molecule, allowing for easy access of various electrophiles to the terminal -NH2 group.

  • This compound : The presence of the N-methyl group in proximity to the reactive hydrazide moiety increases steric congestion around the molecule. This can lead to slower reaction rates, particularly with bulky electrophiles. Conformational studies on related N-methylated N-acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angles, which can impact substrate approach.[6]

Figure 1. Key factors influencing reactivity.

Implications for Common Synthetic Applications

The differences in structure and reactivity translate to practical considerations in the laboratory.

Hydrazone Formation

The condensation of hydrazines with aldehydes and ketones to form hydrazones is a fundamental reaction in organic synthesis.[7]

  • Boc-hydrazine : Readily forms Boc-hydrazones, which are stable intermediates in various transformations, including the synthesis of heterocyclic compounds.[1]

  • This compound : Is also expected to form hydrazones. However, the reaction rate may be slower, especially with sterically demanding ketones. The resulting hydrazone will carry the N-Boc-N-methylglycinyl moiety, which could be leveraged for further synthetic elaborations or to introduce a specific structural motif into the target molecule.

Acylation and Peptide Coupling

In peptide synthesis and related acylations, the hydrazide can act as a nucleophile to attack an activated carboxylic acid.

  • Boc-hydrazine : Widely used in peptide synthesis, often to introduce a C-terminal hydrazide for subsequent fragment condensation via azide formation.[8]

  • This compound : Can be used to introduce an N-methylated, glycine-like residue with a terminal hydrazide. This could be a valuable building block for the synthesis of peptidomimetics or other complex molecules where N-methylation is desired to, for instance, improve metabolic stability or modulate conformation. The steric hindrance might necessitate the use of more potent coupling agents or longer reaction times.

Experimental Protocols: A General Framework

While specific, optimized protocols for this compound are not widely published, a general procedure for hydrazone formation can be adapted.

General Protocol for Hydrazone Synthesis
  • Dissolution : Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or dichloromethane).

  • Addition of Hydrazide : Add the hydrazide reagent (this compound or Boc-hydrazine, 1.0-1.2 eq) to the solution.

  • Catalysis (Optional) : For less reactive carbonyl compounds, a catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction Monitoring : Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification : Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Note for this compound : Due to increased steric hindrance, longer reaction times or gentle heating may be required compared to reactions with Boc-hydrazine. The choice of solvent may also play a more critical role in ensuring adequate solubility and reaction rates.

Figure 2. General workflow for hydrazone synthesis.

Choosing the Right Reagent for Your Research

The choice between this compound and Boc-hydrazine will depend on the specific goals of the synthesis.

  • Choose Boc-hydrazine for :

    • Standard applications where a simple Boc-protected hydrazide is required.

    • Reactions where high reactivity and minimal steric hindrance are desired.

    • Cost-sensitive syntheses, as it is a more common and generally less expensive reagent.

  • Choose this compound for :

    • The synthesis of N-methylated peptide analogues or peptidomimetics.

    • Introducing a specific N-Boc-N-methylglycinyl hydrazide moiety.

    • Instances where the steric bulk can be used to influence the stereochemical outcome of a subsequent reaction.

Conclusion

While both this compound and Boc-hydrazine are valuable reagents, their reactivity profiles are distinct. Boc-hydrazine is the workhorse for general applications requiring a simple protected hydrazine. In contrast, this compound offers the opportunity to introduce a more complex, N-methylated glycine-based building block, albeit with potential challenges related to steric hindrance that may require more tailored reaction conditions. A thorough understanding of these differences will empower chemists to strategically select the optimal reagent, leading to more efficient and successful synthetic outcomes.

References

  • Site-Selective Methylation of Nβ-Nosyl Hydrazides of N-Nosyl Protected α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Site-Selective Methylation of Hydrazides. Scribd. [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link]

  • tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate. MySkinRecipes. [Link]

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

  • Hydrazine. Wikipedia. [Link]

  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Semantic Scholar. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Transamidation of N‐mono boc benzamides with hydrazine hydrate. ResearchGate. [Link]

  • Methods of preparing peptide derivatives.
  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC - NIH. [Link]

  • Regioselective Benzylation of N-Boc-N'-COCF3-protected Hydrazine. Semantic Scholar. [Link]

  • Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. PMC - NIH. [Link]

  • Preparation method for tert-butyl carbazate.
  • tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. [Link]

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A Senior Application Scientist's Guide to the Spectral Analysis of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and predictive analysis of the spectral characteristics of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, a key intermediate in pharmaceutical research and organic synthesis. In the absence of a centralized public spectral database for this specific compound (CAS 633328-19-5), this document leverages established principles of spectroscopic analysis and comparative data from its structural analogs to construct a reliable predictive framework.

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide is structured to provide not just data, but a foundational understanding of why the spectra appear as they do. The methodologies described—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—are chosen for their complementary nature. NMR elucidates the precise arrangement of the carbon-hydrogen framework, MS confirms molecular weight and fragmentation pathways, and FTIR identifies the critical functional groups. This multi-technique approach forms a self-validating system for rigorous molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus generates a distinct signal, providing a detailed molecular map.

Expertise & Causality: Predicting the NMR Spectrum

The structure of this compound contains several key functional groups that dictate its NMR spectrum: a tert-butoxycarbonyl (Boc) protecting group, an N-methyl group, a methylene bridge, and a terminal hydrazide.

  • ¹H NMR: The bulky, electron-donating tert-butyl group creates a highly shielded environment, resulting in a strong singlet signal for its nine equivalent protons at approximately 1.4 ppm[1][2]. The N-methyl protons, being attached to a nitrogen adjacent to a carbonyl, will appear as a singlet around 2.9-3.1 ppm. The methylene protons, situated between two electron-withdrawing groups (the carbamate nitrogen and the hydrazide carbonyl), will be deshielded and appear as a singlet around 3.9-4.1 ppm. The hydrazide protons (-NHNH₂) are exchangeable and may appear as broad singlets; their chemical shift is highly dependent on solvent and concentration[3].

  • ¹³C NMR: The carbamate carbonyl carbon is characteristically found around 155-157 ppm[4][5]. The hydrazide carbonyl will appear further downfield, typically in the 165-170 ppm range. The quaternary carbon and the methyl carbons of the Boc group are expected around 80 ppm and 28 ppm, respectively[6][7][8].

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for the target molecule, based on data from analogs and established chemical shift ranges.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
C(CH ₃)₃~1.45Singlet9HCharacteristic of Boc group protons[1][2].
N-CH~3.05Singlet3HMethyl group on carbamate nitrogen.
N-CH ₂-C=O~4.00Singlet2HMethylene protons adjacent to two electron-withdrawing groups.
-NH -NHVariableBroad Singlets3HExchangeable protons, shift is solvent-dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted δ (ppm)Rationale
C (CH₃)₃~80.5Quaternary carbon of the Boc group[7][8].
C(C H₃)₃~28.3Equivalent methyl carbons of the Boc group[7][8].
N-C H₃~35.0N-methyl carbon.
N-C H₂-C=O~50.0Methylene carbon.
N-C =O (Carbamate)~156.0Carbamate carbonyl carbon[4][5].
C-C =O (Hydrazide)~168.0Amide/Hydrazide carbonyl carbon.
Experimental Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16 scans.

    • Set the spectral width to cover the range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 scans or more, depending on sample concentration.

    • Set the spectral width to cover the range of 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[9].

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg in 0.6 mL Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Lock & Shim Prep2->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Integrate Proc2->Proc3 Proc4 Assign Peaks Proc3->Proc4

Caption: Workflow for NMR spectral acquisition and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

MS is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecules, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Expertise & Causality: Predicting Fragmentation Patterns

The Boc group has a highly characteristic fragmentation signature in mass spectrometry. Under ESI conditions, even with in-source collision-induced dissociation (CID), or in tandem MS (MS/MS) experiments, predictable losses are observed.

  • Loss of Isobutylene: The most common fragmentation pathway is the loss of isobutylene (C₄H₈, 56 Da) from the protonated molecular ion, resulting in a carbamic acid intermediate[10][11][12].

  • Loss of the Boc Group: A subsequent loss of CO₂ (44 Da) can occur, or the entire Boc group (C₅H₈O₂, 100 Da) can be lost from the molecular ion[11].

  • Loss of tert-Butanol: In some cases, a loss of tert-butanol (74 Da) is also observed[10].

For this compound (Molecular Formula: C₈H₁₇N₃O₃, Monoisotopic Mass: 203.1270 g/mol ), these predictable losses are key diagnostic markers.

Predicted Mass Spectral Data (ESI, Positive Mode)

Table 3: Predicted m/z Values for Key Ions

IonFormulaPredicted m/zFragmentation Pathway
[M+H]⁺[C₈H₁₈N₃O₃]⁺204.1342Protonated Molecular Ion
[M+H - C₄H₈]⁺[C₄H₁₀N₃O₃]⁺148.0716Loss of isobutylene from the Boc group[11][12].
[M+H - C₅H₈O₂]⁺[C₃H₁₀N₃O]⁺104.0818Loss of the complete Boc group (isobutylene + CO₂)[11].
[C₄H₉]⁺[C₄H₉]⁺57.0704tert-butyl cation (more common in EI, but can be seen with higher energy CID)[13][14].
Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µM) in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • MS/MS Analysis (Optional):

    • Select the predicted [M+H]⁺ ion (m/z 204.1) as the precursor ion.

    • Apply collision energy to induce fragmentation and acquire a product ion spectrum to confirm the predicted losses (e.g., fragments at m/z 148.1 and 104.1).

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution (~10 µM in MeOH) Prep2 Add 0.1% Formic Acid Prep1->Prep2 Acq1 Infuse into ESI Source Prep2->Acq1 Acq2 Acquire Full Scan MS Acq1->Acq2 Acq3 Perform MS/MS on [M+H]+ (Optional) Acq2->Acq3 Proc1 Identify [M+H]+ Ion Acq3->Proc1 Proc2 Analyze Fragmentation Pattern Proc1->Proc2 Proc3 Confirm Molecular Formula Proc2->Proc3

Caption: Workflow for ESI-MS spectral acquisition and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Predicting IR Absorptions

The target molecule has several IR-active functional groups:

  • N-H Bonds: The hydrazide group (-NHNH₂) will exhibit N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region[3].

  • C-H Bonds: Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹)[15].

  • Carbonyl (C=O) Bonds: This molecule contains two distinct carbonyl groups. The carbamate C=O stretch is expected at a higher frequency, around 1700-1720 cm⁻¹[16][17]. The hydrazide (amide-like) C=O stretch will absorb at a lower frequency, typically 1650-1680 cm⁻¹, due to resonance[18]. The presence of two distinct C=O peaks is a key diagnostic feature.

  • C-O Bond: The C-O single bond stretch of the carbamate ester group will result in a strong absorption in the 1250-1300 cm⁻¹ region[17][19].

Predicted FTIR Spectral Data

Table 4: Predicted Characteristic IR Absorption Frequencies

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Hydrazide (N-H)Stretch3200-3400Medium
Alkyl (C-H)Stretch2850-2980Medium-Strong
Carbamate (C=O)Stretch~1715Strong
Hydrazide (C=O)Stretch~1670Strong
Amine/Amide (N-H)Bend1550-1640Medium
Carbamate (C-O)Stretch~1250Strong
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

Visualization: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Grind 1-2 mg Sample with 100 mg KBr Prep2 Press into Transparent Pellet Prep1->Prep2 Acq1 Acquire Background Spectrum Prep2->Acq1 Acq2 Acquire Sample Spectrum Acq1->Acq2 Proc1 Identify Key Absorption Bands Acq2->Proc1 Proc2 Assign Bands to Functional Groups Proc1->Proc2

Caption: Workflow for FTIR spectral acquisition and analysis.

References

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012).
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI.
  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (2020).
  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
  • chemical shift of carbam
  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (n.d.). The Journal of Chemical Physics, AIP Publishing.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Journal of Chinese Mass Spectrometry Society.
  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. (2008). PubMed.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • tert-Butyl methylcarbamate. (n.d.).
  • tert-Butyl carbamate. (n.d.). NIST WebBook, National Institute of Standards and Technology.
  • tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs.
  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. (n.d.).
  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (n.d.). Semantic Scholar.
  • TERT-BUTYL N-(1-BENZYL-2-HYDRAZINO-2-OXOETHYL)
  • Supporting Information for "A mild, efficient and selective method for the preparation of mono-carbam
  • Infrared Spectroscopy. (n.d.).
  • IR handout.pdf. (n.d.).
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
  • Biotransformation of 12C- And 2-13C-labeled Methyl Tert-Butyl Ether, Ethyl Tert-Butyl Ether, and Tert-Butyl Alcohol in Rats: Identification of Metabolites in Urine by 13C Nuclear Magnetic Resonance and Gas chromatography/mass Spectrometry. (1998). PubMed.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.

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A Senior Application Scientist's Guide to Carbamate Protecting Groups in Hydrazide Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hydrazides and the Necessity of Protection

Hydrazides are a cornerstone functional group in modern drug discovery and chemical biology. Their unique structural and electronic properties make them valuable as isosteres for amide bonds, precursors for synthesizing diverse heterocyclic scaffolds, and key intermediates for bioconjugation via hydrazone ligation.[1] However, the high nucleophilicity of the hydrazine moiety, with its two adjacent nitrogen atoms, presents a significant challenge in multi-step synthesis. Uncontrolled reactivity can lead to a cascade of unwanted side reactions, including over-alkylation, acylation, and undesired cyclizations.

To navigate this synthetic challenge, the temporary masking of one or both nitrogen atoms with a protecting group is not just advantageous; it is often essential.[2] Carbamates are among the most reliable and versatile classes of protecting groups for amines and, by extension, for hydrazines.[3][4][5] They effectively temper the nucleophilicity of the nitrogen atom and are characterized by their robust stability under a wide range of conditions and, crucially, their predictable and selective cleavage under specific, controlled protocols.[6]

This guide provides a comparative analysis of the three most ubiquitous carbamate protecting groups used in hydrazide synthesis: the acid-labile tert-Butoxycarbonyl (Boc) group, the hydrogenolysis-labile Carboxybenzyl (Cbz) group, and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group. We will delve into the chemical rationale behind their use, provide data-driven comparisons, and present validated experimental protocols to empower researchers in making strategic decisions for their synthetic campaigns.

Visualizing the Synthetic Workflow

A typical synthetic route involving a protected hydrazide follows a logical progression of protection, functionalization, and final deprotection. This workflow ensures that the desired chemical transformations occur at other sites of the molecule without interference from the reactive hydrazine nitrogen.

G cluster_workflow General Workflow for Protected Hydrazide Synthesis Start Hydrazine or Substituted Hydrazine Protect N-Protection (Boc, Cbz, Fmoc) Start->Protect Introduce PG Elaborate Molecular Elaboration (e.g., Acylation, Alkylation) Protect->Elaborate Masked Nucleophile Deprotect Selective N-Deprotection Elaborate->Deprotect Unmask Nucleophile Final Final Hydrazide Product Deprotect->Final

Caption: A generalized workflow for synthesizing complex molecules using N-protected hydrazides.

The Contenders: A Profile of Key Carbamate Protecting Groups

The Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most common protecting group for amines in solution-phase synthesis due to its ease of installation and clean, acid-mediated removal.[3] Its steric bulk effectively shields the protected nitrogen, while its electronic properties render the nitrogen non-nucleophilic.

  • Chemical Rationale & Mechanism: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen onto one of the electrophilic carbonyls of the anhydride.[7] Deprotection is an acid-catalyzed elimination. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which decomposes into isobutylene and a proton.[8] The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine as its corresponding salt.[8][9]

  • Advantages:

    • Robust Stability: Stable to bases, nucleophiles, and catalytic hydrogenation, making it orthogonal to Cbz and Fmoc groups.[10]

    • High Yields: Both protection and deprotection steps typically proceed in high, often quantitative, yields.[11]

    • Versatile Introduction: Can be introduced under various conditions, including novel solvent-free methods that are particularly effective for hydrazines.[11][12]

  • Limitations & Field Insights:

    • Harsh Acid Cleavage: Requires strong acids like trifluoroacetic acid (TFA), which can be detrimental to other acid-sensitive functional groups (e.g., tert-butyl esters, acetals) in the substrate.[9][10]

    • Side Reaction Risk: The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic residues like tryptophan or methionine. This is a critical consideration in peptide chemistry, and the use of scavengers like triisopropylsilane (TIS) or water is highly recommended to trap the cation.[10]

The Classic: Carboxybenzyl (Cbz or Z)

Introduced by Bergmann and Zervas in the 1930s, the Cbz group laid the foundation for modern peptide synthesis.[13][14] Its remarkable stability and unique cleavage condition—catalytic hydrogenolysis—make it an invaluable tool, particularly in solution-phase synthesis.

  • Chemical Rationale & Mechanism: The Cbz group is typically installed by reacting the hydrazine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann).[13][14] The deprotection mechanism is a hydrogenolysis reaction. In the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas), the benzylic C-O bond is reductively cleaved to release toluene and the unstable carbamic acid, which, like its Boc counterpart, spontaneously decarboxylates to yield the free amine.[13][15]

  • Advantages:

    • Broad Stability: Stable to both acidic and basic conditions, offering excellent orthogonality with Boc and Fmoc groups.[10][16]

    • Mild Deprotection: Cleavage occurs under neutral pH, preserving acid- and base-labile functionalities.[17]

    • Crystallinity: Cbz-protected intermediates are often crystalline, which can significantly aid in purification.[18]

  • Limitations & Field Insights:

    • Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds, rendering deprotection difficult in molecules with thiols or thioethers.

    • Incompatibility with Reducible Groups: The conditions for hydrogenolysis will also reduce other functional groups such as alkenes, alkynes, and some nitro groups.[17] This lack of chemoselectivity must be factored into the overall synthetic design.

    • Safety: Pd/C is flammable, especially when dry, and requires careful handling. H₂ gas presents an explosion hazard.

The Solid-Phase Specialist: 9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[19] Its defining feature is its lability to basic conditions, which provides perfect orthogonality to the acid-labile protecting groups used for amino acid side chains (like Boc and t-Bu).[][21]

  • Chemical Rationale & Mechanism: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[19][21] Deprotection is a base-mediated β-elimination. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[22] This triggers the elimination of the carbamate through a dibenzofulvene intermediate, which is subsequently trapped by the amine base to form a stable adduct.[22][23]

  • Advantages:

    • Mild Deprotection: Cleavage with a weak base like 20% piperidine in DMF is rapid and does not affect acid-labile groups, forming the basis of Fmoc-based SPPS.[19][24]

    • Orthogonality: Perfectly orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[21]

    • Reaction Monitoring: The dibenzofulvene-adduct byproduct strongly absorbs UV light, allowing for real-time, quantitative monitoring of the deprotection step by spectrophotometry.[19]

  • Limitations & Field Insights:

    • Base Sensitivity: The Fmoc group cannot be used if other parts of the molecule are sensitive to amines or basic conditions.

    • Premature Cleavage: While generally stable, the Fmoc group can be partially cleaved by some primary amines if they are used as reagents in other steps.

    • Dimerization: In some sequences, particularly after Fmoc removal from a glycine residue, diketopiperazine formation can be a significant side reaction.

Strategic Selection: A Data-Driven Comparative Analysis

Choosing the correct protecting group is a strategic decision dictated by the overall synthetic route, the presence of other functional groups, and the intended reaction conditions.[25] The principle of orthogonality —the ability to selectively remove one protecting group in the presence of others—is paramount for the efficient synthesis of complex molecules.[16][26]

Comparative Overview of Carbamate Protecting Groups
Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysis-Labile[25]Base-Labile[25]
Typical Deprotection TFA in CH₂Cl₂; HCl in Dioxane[9][27]H₂, Pd/C; Transfer Hydrogenation[17]20-50% Piperidine in DMF[3][19]
Stability Profile Stable to base, nucleophiles, hydrogenolysis[10]Stable to mild/strong acid and base[10]Stable to acid and hydrogenolysis[21]
Key Advantage Excellent for solution-phase; Orthogonal to Cbz/Fmoc[10]Robust; Orthogonal to Boc/Fmoc; Mild, neutral cleavage[16]Cornerstone of SPPS; Mild cleavage; UV monitoring[19]
Potential Limitations Harsh acid can cleave other groups; Cation side reactions[10]Incompatible with reducible groups; Catalyst poisoning[17]Incompatible with base-sensitive substrates
The Orthogonality Principle Visualized

The distinct cleavage conditions for Boc, Cbz, and Fmoc form a powerful synthetic triad, allowing for the sequential deprotection and functionalization of multiple sites within a single molecule.

G cluster_conditions Selective Deprotection Conditions cluster_reagents Reagents Mol Molecule with Protected Hydrazides Boc Boc-NHNHR Acid-Labile Mol->Boc Fmoc Fmoc-NHNHR Base-Labile Mol->Fmoc Cbz Cbz-NHNHR Hydrogenolysis Mol->Cbz Acid TFA / HCl Acid->Boc Cleaves Boc only Base Piperidine Base->Fmoc Cleaves Fmoc only Hydro H₂ / Pd-C Hydro->Cbz Cleaves Cbz only

Caption: Orthogonal relationship of Boc, Fmoc, and Cbz protecting groups.

In the Lab: Validated Experimental Protocols

The following protocols are generalized yet detailed procedures for the protection and deprotection of a model substrate, hydrazine monohydrate. These should be adapted based on the specific substrate's solubility and reactivity.

Protocol 1: Boc-Protection of Hydrazine

This solvent-free method is highly efficient and minimizes workup complexity.[7][11]

  • Objective: To synthesize tert-butyl carbazate.

  • Methodology:

    • Setup: In a round-bottom flask equipped with a magnetic stir bar, gently melt di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) by warming to ~30°C.

    • Reaction: Once molten, begin stirring. Slowly add hydrazine monohydrate (1.0 eq.) dropwise. Causality Note: The addition must be slow to control the exothermic reaction and the evolution of CO₂ gas.

    • Monitoring: The reaction mixture will solidify as the product forms. Continue stirring until the evolution of gas ceases (typically 1-2 hours). Monitor the reaction by TLC (Thin Layer Chromatography) until the starting hydrazine is consumed.

    • Workup: The resulting solid is typically of high purity. Recrystallize the crude product from a suitable solvent like ethyl acetate/hexanes to obtain pure tert-butyl carbazate.

  • Deprotection (Boc-NHNH₂ → H₂NNH₂ · TFA):

    • Setup: Dissolve the Boc-protected hydrazide (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0°C in an ice bath.

    • Reaction: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[27][28]

    • Workup: Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of the hydrazide, which can often be used directly or neutralized with a mild base.

Protocol 2: Cbz-Protection of Hydrazine

This protocol uses classic Schotten-Baumann conditions.[14]

  • Objective: To synthesize benzyl carbazate.

  • Methodology:

    • Setup: Dissolve hydrazine monohydrate (2.0 eq.) in water and cool to 0°C in an ice bath.

    • Reaction: Add benzyl chloroformate (Cbz-Cl) (1.0 eq.) dropwise while maintaining vigorous stirring and keeping the temperature below 10°C. Causality Note: Using excess hydrazine acts as both the nucleophile and the base to neutralize the HCl byproduct.

    • Monitoring: Allow the reaction to stir for 1-2 hours at 0°C. Monitor by TLC for the disappearance of Cbz-Cl.

    • Workup: The product often precipitates from the reaction mixture. Filter the solid, wash with cold water, and dry under vacuum. If it remains in solution, extract with an organic solvent like ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection (Cbz-NHNH₂ → H₂NNH₂):

    • Setup: Dissolve the Cbz-protected hydrazide (1.0 eq.) in a suitable solvent like methanol or ethanol in a flask appropriate for hydrogenation.[14]

    • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is pyrophoric and must be handled with care.

    • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.[29]

    • Workup: Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. The filtrate contains the deprotected hydrazide. Concentrate under reduced pressure.

Protocol 3: Fmoc-Protection of Hydrazine

This procedure is standard for introducing the Fmoc group onto a primary amine.

  • Objective: To synthesize Fmoc-hydrazine.

  • Methodology:

    • Setup: Dissolve hydrazine monohydrate (2.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃) (2.5 eq.) and cool to 0°C.

    • Reaction: In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0 eq.) in dioxane. Add this solution dropwise to the stirring hydrazine solution at 0°C.

    • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until Fmoc-Cl is consumed.

    • Workup: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection (Fmoc-NHNH₂ → H₂NNH₂):

    • Setup: Dissolve the Fmoc-protected hydrazide (1.0 eq.) in N,N-dimethylformamide (DMF) (approx. 0.1 M).

    • Reaction: Add piperidine to the solution to a final concentration of 20% (v/v).[19] Stir at room temperature. The reaction is typically complete within 30 minutes.

    • Workup: The product can often be precipitated by adding the reaction mixture to a large volume of cold diethyl ether. Alternatively, the solvent can be removed under high vacuum, and the residue purified to remove the dibenzofulvene-piperidine adduct.

Conclusion

The strategic selection and application of carbamate protecting groups are fundamental to the successful synthesis of complex hydrazide-containing molecules. The Boc group serves as a reliable standard for solution-phase synthesis, prized for its stability and straightforward acid-labile cleavage. The Cbz group offers a classic and robust alternative, providing orthogonality through its unique removal by catalytic hydrogenolysis under neutral conditions. The Fmoc group reigns supreme in solid-phase synthesis, where its mild, base-labile removal is perfectly harmonized with acid-labile side-chain protection strategies. By understanding the distinct chemical properties, advantages, and limitations of each group, researchers can design more elegant, efficient, and robust synthetic routes, accelerating progress in drug development and chemical science.

References

  • Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis.
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Benchchem.
  • A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups. Benchchem.
  • Efficacy comparison of catalysts for Cbz deprotection. Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Protecting Groups for Amines: Carbam
  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. PubMed.
  • Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis.
  • Boc Deprotection - TFA - Common Organic Chemistry. Common Organic Chemistry.
  • SUPPORTING INFORM
  • Efficient solventless technique for Boc-protection of hydrazines and amines.
  • Synthesis of oleophilic electron-rich phenylhydrazines. PMC - NIH.
  • Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC.
  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed.
  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Semantic Scholar.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.GOV.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Carbamate Protective Groups.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • advantages and disadvantages of Boc versus Cbz protecting group. Benchchem.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. Benchchem.
  • Cbz Protection - Common Conditions. Common Organic Chemistry.
  • Method for the fmoc group cleavage.
  • Rapid N-Boc Deprotection with TFA. Scribd.
  • PROTECTING GROUPs.pptx. Unknown Source.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Methods for Removing the Fmoc Group.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Protective Groups. Organic Chemistry Portal.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.

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X-ray crystallography of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystallographic Analysis of tert-Butyl Carbazate Derivatives

This guide provides an in-depth comparison of the X-ray crystallographic features of tert-butyl carbazate and its derivatives. Designed for researchers in crystallography, medicinal chemistry, and materials science, this document moves beyond mere protocol to explore the causal relationships between molecular structure, crystallization conditions, and the resultant solid-state architecture. We will dissect the synthesis and crystallization strategies for these compounds and present a comparative analysis of their structural motifs, underpinned by supporting experimental data from the literature.

Introduction: The Structural Significance of Carbazates

Carbazates, esters of hydrazinecarboxylic acid, are pivotal building blocks in organic synthesis and pharmaceutical development. The tert-butoxycarbonyl (Boc) group, in particular, is a widely used protecting group in peptide synthesis, making tert-butyl carbazate (TBC) a compound of significant interest.[1] Its derivatives, such as the target molecule tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, are essentially protected amino acid hydrazides used as key intermediates in the synthesis of bioactive compounds and peptidomimetics.[2][3]

Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is not an academic exercise. It provides definitive proof of molecular constitution, reveals subtle conformational preferences, and, most critically, elucidates the intermolecular interactions—primarily hydrogen bonding—that dictate crystal packing. This knowledge is crucial for predicting solid-state properties like stability, solubility, and polymorphism, which are vital parameters in drug development and materials engineering.

Part 1: Synthesis and Crystallization Strategies

The successful outcome of an X-ray diffraction study is fundamentally dependent on the quality of the single crystal, which is a direct result of meticulous synthesis and purification, followed by a carefully chosen crystallization strategy.

Synthesis Overview

The parent compound, tert-butyl carbazate, is commercially available but can also be reliably synthesized. One common method involves the reaction of hydrazine with tert-butyl phenyl carbonate or t-butyl S-methylthiolcarbonate.[4] Derivatives are typically formed by reacting the terminal -NH₂ group of the hydrazine moiety. For instance, imine derivatives are readily prepared by condensation with various aldehydes and ketones, while acylated derivatives, like the topic compound, can be formed by reaction with an activated acyl group.[5][6]

The Art and Science of Crystallization

Growing X-ray quality crystals is often described as an art, but it is grounded in the scientific principles of solubility and supersaturation.[7] The goal is to allow molecules to transition from a disordered solution to an ordered crystal lattice slowly and methodically. For small, polar organic molecules like carbazate derivatives, several techniques are effective.

Causality Behind Method Selection:

  • Slow Evaporation: This is the most straightforward method. A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of supersaturation and nucleation.

    • Why it works well for carbazates: These compounds are often soluble in moderately polar solvents like ethanol or ethyl acetate. The slow removal of the solvent provides ample time for the molecules to orient themselves and form the crucial hydrogen-bonding networks that stabilize the crystal lattice.[8]

    • Expert Tip: To slow the process further for highly soluble compounds, place the vial inside a larger, sealed container. This reduces the vapor pressure gradient and promotes the growth of larger, more well-defined crystals.[9]

  • Vapor Diffusion: This is arguably the most successful and controlled method for growing high-quality single crystals from milligram quantities.[7] A concentrated solution of the compound (in a "good" solvent) is placed in a small open vial, which is then enclosed in a larger sealed jar containing a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

    • Why it is superior: This method creates a very slow and uniform change in solvent environment, which is ideal for allowing complex hydrogen-bonding motifs to form without kinetic trapping or defects. For example, dissolving a carbazate derivative in a small amount of THF and allowing hexane vapor to diffuse into it is a common and effective strategy.[9]

  • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to crystallization.

    • When to use it: This method is effective when a compound exhibits a steep solubility curve with respect to temperature. However, tert-butyl carbazate itself has a low melting point (39-42 °C), making this technique challenging for the parent compound but viable for higher-melting-point derivatives.[1]

Part 2: Comparative Crystallographic Analysis

The true value of X-ray crystallography lies in the detailed structural information it provides. Here, we compare the crystallographic data of the parent tert-butyl carbazate (TBC) with several of its imine derivatives and with smaller alkyl carbazates to understand how molecular modifications influence solid-state structure.

Data Summary

The following table summarizes key crystallographic parameters for TBC and selected derivatives from published studies. This allows for an objective, data-driven comparison.

CompoundFormulaSystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
tert-Butyl Carbazate (1) C₅H₁₂N₂O₂MonoclinicP2₁/c5.1435(6)19.122(3)29.686(5)92.773(4)16[1]
(E)-tert-butyl-2-(4-nitrobenzylidene)hydrazinylcarboxylate (2c) C₁₂H₁₅N₃O₄MonoclinicP2₁/c12.596(2)5.047(1)20.771(4)104.44(1)4[5]
(E)-tert-butyl-2-(4-chlorobenzylidene)hydrazinylcarboxylate (2e) C₁₂H₁₅ClN₂O₂OrthorhombicPca2₁11.653(2)12.565(3)8.940(2)904[5]
Methyl 3-(3-pyridylmethylene)carbazate (3) C₈H₉N₃O₂OrthorhombicPbca10.585(2)10.019(2)16.311(3)908[10]
Ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate (4) C₁₁H₁₄N₂O₃TriclinicP-15.4830(11)10.191(2)11.410(2)95.79(3)2[11]
Structural Insights and Discussion
  • The Parent Structure: tert-Butyl Carbazate (TBC) The crystal structure of TBC is remarkably complex for such a simple molecule. The asymmetric unit contains four independent molecules (Z'=4), leading to a large unit cell with Z=16.[1] This complexity arises from the molecule's drive to optimize hydrogen bonding. The molecules arrange into rectangular units, with the polar hydrazinyl groups interacting in the center and the non-polar tert-butyl groups facing outwards. These units then form infinite chains along the a-axis through C=O···H-N hydrogen bonds. This intricate packing highlights the dominant role of hydrogen bonding in directing the crystal structure.

  • Impact of Derivatization: Imine Derivatives When the terminal -NH₂ of TBC is converted to an imine, as in compounds 2c and 2e , the crystal packing changes significantly.[5] The Z value drops to 4, indicating a much simpler and more common packing arrangement with only one molecule in the asymmetric unit.

    • Key Change: The primary hydrogen bond donor site (-NH₂) is now part of a more rigid, conjugated system. While N-H donors are still present on the carbamate nitrogen, the loss of two strong donors on the terminal nitrogen reduces the complexity of the hydrogen-bonding network. In these structures, weaker C-H···O and C-H···π interactions, along with π-π stacking (in the case of the nitro derivative), become more influential in directing the overall packing.[5]

  • Impact of the Alkyl Group: Methyl and Ethyl Carbazates Comparing TBC derivatives to methyl and ethyl carbazate derivatives (compounds 3 and 4 ) reveals the influence of steric bulk. The smaller methyl and ethyl groups allow for more diverse and compact packing arrangements.[10][11] For example, in compound 3 , molecules are linked by N-H···N hydrogen bonds involving the pyridine ring, forming simple chains.[10] In compound 4 , intermolecular N-H···O bonds create centrosymmetric dimers, a common motif in carboxylic acids and amides.[11] The bulky tert-butyl group in TBC and its derivatives often prevents such simple, compact dimer formation, leading to the more complex chain and sheet structures observed.

Part 3: Methodological Deep Dive & Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following represents a standard, robust workflow for small molecule X-ray crystallography, from crystal selection to final data validation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks or satellite growths. Ideal dimensions are typically 0.1-0.3 mm in each direction.[1]

    • Using a cryoloop, carefully pick up the selected crystal with a small amount of paratone or other cryoprotectant oil.

    • Mount the loop onto a goniometer head.

    • Place the mounted crystal into a cold stream of nitrogen gas (typically 100-173 K) on the diffractometer. The flash-cooling process vitrifies the surrounding oil and preserves the crystal from radiation damage.[1]

  • Data Collection:

    • Perform an initial unit cell determination using a few frames to confirm crystal quality and determine the Bravais lattice.

    • A full sphere of diffraction data is collected using a modern CCD or CMOS detector diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1]

    • The data collection strategy (e.g., scan width, exposure time) is optimized to ensure good data redundancy and coverage with I > 2σ(I).

  • Data Reduction and Structure Solution:

    • The raw diffraction images are processed (integrated, scaled, and corrected for absorption) using software like SAINT or CrysAlisPro.[10]

    • The space group is determined using software like XPREP, based on systematic absences.

    • The structure is solved using direct methods (for smaller molecules) or dual-space methods with programs like SHELXT. This step provides an initial electron density map and a partial molecular model.

  • Structure Refinement and Validation:

    • The initial model is refined against the experimental data using full-matrix least-squares on F² with a program like SHELXL.

    • Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, though some may be located in the difference Fourier map.[12]

    • Refinement continues until convergence is reached, indicated by minimal shifts in atomic parameters and a stable R1 value (ideally < 0.05 for high-quality data).

    • Trustworthiness Check: The final model is validated using tools like PLATON or the checkCIF service. This checks for missed symmetry, evaluates bond lengths and angles against expected values, and ensures the final model is chemically and crystallographically sensible.

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical flow from a synthesized compound to a validated crystal structure.

workflow cluster_wet_lab Wet Lab / Preparation cluster_instrument Data Acquisition cluster_analysis Computational Analysis synthesis Synthesis & Purification crystallization Crystal Growth (e.g., Vapor Diffusion) synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Data Collection (Diffractometer) selection->data_collection reduction Data Reduction & Integration data_collection->reduction solution Structure Solution (e.g., SHELXT) reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (checkCIF/PLATON) refinement->validation final_structure Final Structural Model (CIF File) validation->final_structure

Caption: Standard workflow for small molecule X-ray crystallography.

Conclusion

The crystallographic analysis of tert-butyl carbazate and its derivatives reveals a fascinating interplay between molecular functionality and solid-state architecture. The parent compound exhibits a complex packing arrangement driven by a dense network of hydrogen bonds. Derivatization of the terminal hydrazine group simplifies this packing by altering the primary hydrogen-bonding motifs, allowing weaker intermolecular forces to play a more significant directional role. Furthermore, the steric bulk of the tert-butyl group imposes constraints on crystal packing that are not present in smaller methyl or ethyl analogues, leading to different supramolecular assemblies. This comparative guide demonstrates that a thorough crystallographic investigation, grounded in robust experimental and analytical protocols, provides indispensable insights for the rational design of molecules with desired solid-state properties.

References

  • Al-Rawi, R. A., & Zeller, A. M. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]

  • Al-Rawi, R. A., & Zeller, A. M. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). CORE. [Link]

  • Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 2–10. [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

  • MIT Department of Chemistry. (n.d.). Guide to Growing a Single Crystal. Scribd. [Link]

  • Various Authors. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. [Link]

  • James, T. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2530-2550. [Link]

  • Irfan, M., et al. (2023). Structure-directing interactions in the crystals of tertiary butyl carbazate based imines: A combined experimental and theoretical investigation. Journal of Molecular Structure, 1289, 135835. [Link]

  • Li, Y., & Jian, F. (2009). Methyl 3-(3-pyridylmethylene)carbazate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2959. [Link]

  • Li, Y., & Jian, F. (2011). Methyl 3-(2-furylmethylidene)carbazate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o64. [Link]

  • Li, Y., & Jian, F. (2009). Ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2935. [Link]

  • Muller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Campomizzi, E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1847–1856. [Link]

  • Muller, P. (2009). X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]

  • Wardell, J. L., et al. (2010). tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o994. [Link]

  • Carpino, L. A. (1963). Carbazic acid, tert-butyl ester. Organic Syntheses, 43, 15. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbazate. PubChem Compound Database. [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

Sources

Safety Operating Guide

A-Z Guide to the Safe Disposal of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate (CAS No. 169533-72-8). As a compound containing both a carbamate structure and a hydrazine moiety, it necessitates rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principles: Understanding the Hazard

Proper disposal begins with a thorough understanding of the compound's chemical nature. This compound's potential hazards are primarily driven by its hydrazine functional group.

  • Hydrazine Derivatives: These are known for their reactivity and potential toxicity.[1] Many are classified as corrosive, sensitizers, and potential carcinogens.[2] They can react vigorously with oxidizing agents.[3]

  • Carbamates: This class of compounds is regulated, and wastes generated from their production and use are subject to specific disposal standards, such as those outlined by the Environmental Protection Agency (EPA).[4][5]

The primary objective of this disposal protocol is to manage the compound as a hazardous waste from "cradle to grave," ensuring it is properly segregated, contained, and treated by a licensed disposal facility.[6] On-site neutralization by laboratory personnel is strongly discouraged due to the risk of uncontrolled reactions and potential exposure to hazardous byproducts.[3]

Hazard Profile & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a full risk assessment must be conducted.

Hazard Class Description GHS Pictogram Required PPE
Skin Irritation Causes skin irritation upon contact.[7]GHS07: Harmful/IrritantGloves: Chemical-resistant gloves (e.g., Nitrile) must be worn at all times.[2]
Eye Irritation May cause serious eye irritation.GHS07: Harmful/IrritantEye Protection: Splash-proof safety goggles or a face shield must be worn.[2]
Respiratory Hazard Avoid breathing dust, fumes, or vapors.[7]GHS07: Harmful/IrritantRespiratory Protection: All handling must be conducted in a certified chemical fume hood.[2]
General Handling To prevent accidental ingestion or absorption.N/ALab Coat: A full-length lab coat must be worn and kept fastened.[2]

This table summarizes key hazards. Always consult the most current Safety Data Sheet (SDS) from your supplier for a complete hazard profile.

Waste Management & Disposal Workflow

The fundamental rule for disposal is: Do not dispose of this chemical down the drain or in regular trash. [6][8] All waste streams containing this compound must be treated as hazardous waste. The following workflow provides a logical path for proper segregation and disposal.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation & Containment cluster_3 Step 3: Disposal Pathway cluster_4 Step 4: Final Hand-off start Generated Waste Containing This compound waste_type What is the physical state of the waste? start->waste_type solid_waste Contaminated Solid Waste (Gloves, Weighing Paper, TLC Plates, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solvents, Reaction Mixtures, etc.) waste_type->liquid_waste Liquid pure_compound Pure/Unused Compound (Original Container) waste_type->pure_compound Pure Solid solid_container 1. Double-bag in clear, sealed plastic bags. 2. Place in designated 'Solid Hazardous Chemical Waste' container. solid_waste->solid_container liquid_container 1. Collect in a compatible, sealed waste container. 2. Do NOT mix with incompatible wastes (e.g., strong oxidizers). 3. Place in secondary containment. liquid_waste->liquid_container pure_container 1. Ensure original container is sealed and clearly labeled. 2. Dispose of as a distinct waste item. 3. DO NOT mix with other waste streams. pure_compound->pure_container ehs_pickup Label container with 'Hazardous Waste' tag, specifying all constituents, and arrange for pickup by Environmental Health & Safety (EHS). solid_container->ehs_pickup liquid_container->ehs_pickup pure_container->ehs_pickup

Sources

Navigating the Safe Handling of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. Adherence to these procedures is mandatory to mitigate risks associated with this compound.

As a novel chemical entity, comprehensive toxicological data for this compound is still being developed. However, its structural components—a hydrazine moiety and a carbamate group—necessitate a cautious and well-defined approach to handling. Hydrazine derivatives are known for their potential as skin sensitizers, corrosives, and possible carcinogens, while carbamates can exhibit high acute toxicity. Therefore, a conservative safety posture, treating the compound with a high degree of caution, is paramount.

This document outlines the essential personal protective equipment (PPE), engineering controls, and operational and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on available data for this compound and related compounds, the following risks have been identified:

  • Skin Irritation: Direct contact may cause skin irritation.

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Potential for Sensitization: As a hydrazine derivative, there is a potential for skin sensitization with repeated contact.

  • Unknown Long-Term Effects: Due to its novelty, the full toxicological profile, including chronic effects, has not been fully investigated.[1]

To mitigate these risks, a multi-layered safety approach incorporating engineering controls, administrative controls, and personal protective equipment is required.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for preventing exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals, including weak acids and bases.[2] Double-gloving provides an additional layer of protection against potential tears or pinholes.
Eye Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers broader protection for the entire face from splashes.
Body Protection A flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from contamination. Flame-resistant material is a prudent precaution given the reactivity of some hydrazine compounds.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used when there is a potential for aerosol or dust generation, or when working outside of a certified chemical fume hood.

It is imperative to inspect all PPE for integrity before each use.

Engineering and Administrative Controls: Creating a Safe Workspace

Engineering and administrative controls are designed to minimize hazards at their source.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.

  • Designated Work Area: Establish a clearly marked designated area for working with this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for handling this compound must be written and all personnel must be trained on it before commencing work.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. All personnel should know their location and how to use them.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling minimizes the risk of exposure.

Preparation and Weighing
  • Don all required PPE.

  • Prepare the work area: Ensure the chemical fume hood is clean and uncluttered.

  • Weighing: If weighing the solid, use a disposable weigh boat within the fume hood.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

During the Reaction
  • Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors.

  • Monitoring: Regularly monitor the reaction for any signs of unexpected reactivity.

Post-Reaction Work-up
  • Quenching: If necessary, quench the reaction carefully within the fume hood.

  • Extraction and Purification: Perform all extractions and purifications within the fume hood.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated, preferably with a fume hood.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1] For larger spills, contact your institution's environmental health and safety department.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[1]

Conclusion: A Culture of Safety

The safe handling of this compound is a shared responsibility. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and contribute to a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with novel chemical compounds.

References

Note: The provided URLs are for general access to safety data sheets and chemical information. Specific SDS documents should be obtained directly from the supplier of the chemical.

Diagrams

Workflow for Handling this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_disposal Disposal prep_start Don PPE prep_area Prepare Work Area in Fume Hood prep_start->prep_area prep_weigh Weigh Solid prep_area->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution react_closed Use Closed System prep_solution->react_closed react_monitor Monitor Reaction react_closed->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Extraction & Purification workup_quench->workup_extract disp_collect Collect Waste workup_extract->disp_collect disp_label Label as Hazardous disp_collect->disp_label disp_store Store Securely disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: A logical workflow for the safe handling of the compound.

Emergency Response Flowchart

G cluster_exposure Personal Exposure cluster_spill Spill start Exposure or Spill Occurs exp_skin Skin Contact start->exp_skin spill_evacuate Evacuate & Alert start->spill_evacuate exp_action Immediate First Aid & Seek Medical Attention exp_skin->exp_action exp_eye Eye Contact exp_eye->exp_action exp_inhale Inhalation exp_inhale->exp_action exp_ingest Ingestion exp_ingest->exp_action spill_isolate Isolate Area spill_evacuate->spill_isolate spill_contain Contain & Clean Up spill_isolate->spill_contain spill_decon Decontaminate spill_contain->spill_decon

Caption: Immediate actions for emergency situations.

Sources

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